molecular formula C18H25N5S2.2HCl B1191892 MI 2 dihydrochloride

MI 2 dihydrochloride

Cat. No.: B1191892
M. Wt: 448.48
Attention: For research use only. Not for human or veterinary use.
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Description

MI 2 dihydrochloride is a potent and selective cell-permeable inhibitor of the menin-MLL interaction, with an reported IC50 of 446 nM . By binding to menin, it effectively disrupts the protein-protein interaction between menin and mixed-lineage leukemia (MLL) fusion proteins, which are key oncogenic drivers in certain types of leukemia . In research applications, this compound has been shown to selectively inhibit the proliferation and induce apoptosis in human leukemia cell lines harboring MLL translocations . Furthermore, it blocks MLL fusion protein-mediated leukemic transformation and can induce hematopoietic differentiation in models such as MLL-AF9 transformed bone marrow cells, thereby downregulating the expression of genes critical for the oncogenic activity of MLL fusion proteins . This compound is supplied with a purity of ≥98% and has a molecular weight of 448.48 . It is soluble to 50 mM in water and to 100 mM in DMSO, and should be stored at -20°C . This compound is intended for research purposes only, such as investigating the menin-MLL pathway and exploring potential therapeutic strategies for MLL-rearranged leukemias . It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C18H25N5S2.2HCl

Molecular Weight

448.48

Synonyms

4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of MI-2 Dihydrochloride in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of MLL-Rearranged Leukemia

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are notoriously aggressive and associated with a grim prognosis, particularly in infant and pediatric populations. These chromosomal translocations generate oncogenic MLL fusion proteins that drive a leukemogenic gene expression program, leading to a block in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[1][2] A critical dependency for the oncogenic function of these MLL fusion proteins is their interaction with the scaffold protein menin.[3] This protein-protein interaction (PPI) has emerged as a prime therapeutic target, leading to the development of small molecule inhibitors designed to disrupt this crucial link.[1][4][5] MI-2 dihydrochloride is a potent and selective small molecule inhibitor that competitively targets the menin-MLL interaction, offering a promising avenue for therapeutic intervention.[6][7]

The Menin-MLL Interface: An Oncogenic Nexus

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a vital role in regulating gene expression during development. Menin acts as a scaffold protein, tethering MLL to chromatin at specific gene loci.

In MLL-rearranged leukemia, the N-terminus of MLL, which contains the menin-binding motif, is fused to a partner protein (e.g., AF9, AF4, ENL).[8] This fusion retains the ability to bind menin, which is essential for the MLL fusion protein to localize to target genes and drive their aberrant expression.[1] The recruitment of the MLL fusion protein complex to chromatin leads to the trimethylation of H3K4, an epigenetic mark associated with active gene transcription. This results in the sustained high-level expression of critical downstream target genes, most notably the HOXA9 and MEIS1 homeobox genes.[6][7][9] These genes are master regulators of hematopoietic stem cell identity, and their dysregulation is a key driver of leukemogenesis, preventing cell differentiation and promoting proliferation.[10][11]

MI-2 Dihydrochloride: Disrupting a Critical Interaction

MI-2 dihydrochloride is a small molecule designed to competitively inhibit the interaction between menin and MLL fusion proteins.[6][7] It achieves this by binding directly to a deep hydrophobic pocket on the surface of menin that is normally occupied by the N-terminal region of MLL.[12] By occupying this pocket, MI-2 physically obstructs the binding of the MLL fusion protein to menin, effectively decoupling the oncogenic fusion from its essential chromatin tether.

cluster_0 MLL-Rearranged Leukemia (Untreated) cluster_1 MI-2 Dihydrochloride Treatment Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Binds Chromatin Chromatin MLL_Fusion->Chromatin Recruits to H3K4me3 H3K4me3 (Active Transcription) MLL_Fusion->H3K4me3 Catalyzes Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives H3K4me3->Target_Genes Activates Menin_Treated Menin MLL_Fusion_Treated MLL Fusion Protein Menin_Treated->MLL_Fusion_Treated Interaction Disrupted MI2 MI-2 MI2->Menin_Treated Binds & Blocks Chromatin_Treated Chromatin MLL_Fusion_Treated->Chromatin_Treated Recruitment Inhibited H3K4me3_Down Reduced H3K4me3 (Transcriptional Repression) MLL_Fusion_Treated->H3K4me3_Down Catalysis Inhibited Target_Genes_Treated Target Genes (HOXA9, MEIS1) Chromatin_Treated->Target_Genes_Treated Apoptosis Apoptosis & Differentiation Target_Genes_Treated->Apoptosis Leads to H3K4me3_Down->Target_Genes_Treated Represses

Figure 1. Mechanism of MI-2 in MLL-rearranged leukemia.

The direct consequence of this disruption is the displacement of the MLL fusion protein complex from the chromatin of its target genes. This prevents the deposition of H3K4me3 marks, leading to a shutdown of the aberrant transcriptional program. The subsequent downregulation of HOXA9 and MEIS1 expression relieves the block on hematopoietic differentiation and inhibits the uncontrolled cell growth.[6][7][10] Ultimately, this cascade of events leads to cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation in MLL-rearranged leukemia cells.[6][13]

Quantitative Assessment of MI-2 Dihydrochloride Activity

The efficacy of MI-2 and its analogs is determined through a series of biochemical and cell-based assays. These provide quantitative data on binding affinity, inhibitory concentration, and cellular response.

ParameterDescriptionTypical Value for MI-2Cell LinesReference
IC₅₀ The concentration of an inhibitor required to reduce the activity of a biochemical process by 50%.446 nMN/A (Biochemical Assay)[6][7]
Kᵢ The inhibition constant, representing the affinity of the inhibitor for the target protein.158 nMN/A (Biochemical Assay)[6][7]
Kₔ The dissociation constant, a measure of binding affinity between the inhibitor and its target.158 nMN/A (Biochemical Assay)[7][14]
GI₅₀ The concentration of an inhibitor that causes a 50% reduction in cell proliferation.~5 µMMLL-AF9 & MLL-ENL transduced BMCs[7]

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to rigorously validate the mechanism of action of MI-2 dihydrochloride. This involves demonstrating target engagement, confirming the disruption of the protein-protein interaction in a cellular context, and measuring the downstream consequences on gene expression and cell fate.

Workflow for Validating Menin-MLL Interaction Disruption

cluster_CoIP Co-Immunoprecipitation (Co-IP) cluster_ChIP Chromatin Immunoprecipitation (ChIP) Start Start: MLL-rearranged Leukemia Cell Line (e.g., MV4-11) Treat Treat cells with MI-2 (or DMSO vehicle control) Start->Treat Harvest Harvest Cells & Lyse Treat->Harvest IP Immunoprecipitate with anti-Menin antibody Harvest->IP Crosslink Crosslink proteins to DNA (Formaldehyde) Harvest->Crosslink Wash Wash beads to remove non-specific binders IP->Wash Elute Elute bound proteins Wash->Elute WB Western Blot for MLL fusion protein Elute->WB Result_CoIP Result: Reduced MLL fusion protein in MI-2 treated sample WB->Result_CoIP Shear Shear Chromatin (Sonication) Crosslink->Shear IP_ChIP Immunoprecipitate with anti-Menin antibody Shear->IP_ChIP Reverse Reverse crosslinks & purify DNA IP_ChIP->Reverse qPCR qPCR for HOXA9/ MEIS1 promoters Reverse->qPCR Result_ChIP Result: Reduced promoter DNA in MI-2 treated sample qPCR->Result_ChIP

Figure 2. Experimental workflow for Co-IP and ChIP assays.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of the Menin-MLL Complex
  • Principle: Co-IP is used to demonstrate that MI-2 disrupts the physical interaction between menin and the MLL fusion protein within the cell.

  • Protocol:

    • Culture MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) and treat with an effective concentration of MI-2 dihydrochloride or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

    • Harvest and lyse the cells in a non-denaturing buffer to preserve protein complexes.

    • Incubate the cell lysates with an antibody specific for menin, which is conjugated to magnetic or agarose beads.

    • The beads will capture menin and any proteins bound to it.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using an antibody against the MLL fusion protein (e.g., an anti-FLAG tag if using a tagged construct, or an antibody against the fusion partner).[12]

  • Expected Outcome: In the vehicle-treated sample, the MLL fusion protein will be detected in the eluate, indicating it was co-immunoprecipitated with menin. In the MI-2-treated sample, the amount of co-immunoprecipitated MLL fusion protein will be significantly reduced, demonstrating that the inhibitor has disrupted the interaction.[12][14]

Chromatin Immunoprecipitation (ChIP) to Show Displacement from Target Genes
  • Principle: ChIP is used to determine if the disruption of the menin-MLL interaction by MI-2 leads to the removal of the complex from the promoter regions of target genes like HOXA9.

  • Protocol:

    • Treat MLL-rearranged cells with MI-2 or a vehicle control as described above.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and shear the chromatin into small fragments by sonication.

    • Perform immunoprecipitation using an antibody against menin (or the MLL fusion protein) to pull down the chromatin fragments bound by the complex.

    • Reverse the cross-links to release the DNA.

    • Purify the DNA fragments.

    • Use quantitative real-time PCR (qPCR) with primers specific to the promoter regions of HOXA9 and MEIS1 to quantify the amount of precipitated DNA.[15][16]

  • Expected Outcome: The amount of HOXA9 and MEIS1 promoter DNA will be significantly lower in the samples treated with MI-2 compared to the control, indicating that the menin-MLL fusion complex is no longer bound to these regulatory regions.

Gene Expression Analysis to Quantify Downstream Effects
  • Principle: Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the direct transcriptional consequences of MI-2 treatment.

  • Protocol:

    • Treat MLL-rearranged cells with a dose-range of MI-2 or a vehicle control.

    • Isolate total RNA from the cells after treatment.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[12][17]

  • Expected Outcome: A dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 will be observed in the MI-2-treated cells, confirming that the displacement of the menin-MLL complex leads to transcriptional repression of these key oncogenes.[6][7][12]

Conclusion and Future Perspectives

MI-2 dihydrochloride exemplifies a successful structure-based drug design approach targeting a critical protein-protein interaction in oncology. Its mechanism of action is precise: by competitively inhibiting the menin-MLL interaction, it triggers a cascade of events that reverses the oncogenic program driven by MLL fusion proteins. The experimental workflows outlined here provide a robust framework for validating the on-target activity of MI-2 and other menin-MLL inhibitors. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors for clinical translation and exploring their efficacy in other cancers where the menin-MLL axis is implicated.[1][10][18]

References

  • Grembecka J, et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277–284. [Link]

  • He, S., et al. (2011). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 54(10), 3546–3556. [Link]

  • Armstrong, S. (2021). Development of novel menin-MLL inhibitors for acute leukemias. VJHemOnc. [Link]

  • Kloss, B. W., et al. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 61(11), 4873–4886. [Link]

  • MDPI. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules, 27(15), 4978. [Link]

  • AACR Journals. (2016). Pharmacologic Inhibition of the Menin–MLL Interaction Leads to Transcriptional Repression of PEG10 and Blocks Hepatocellular Carcinoma. Cancer Research, 76(2), 424–434. [Link]

  • Yokoyama, A., et al. (2005). Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction. Journal of Biological Chemistry, 280(31), 28428–28436. [Link]

  • Borkin, D., et al. (2020). Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target. Cancers, 12(1), 215. [Link]

  • National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. [Link]

  • Li, Y., et al. (2023). Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens. Oncogene, 42, 3485–3498. [Link]

  • Krivtsov, A. V., et al. (2019). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. Journal of Clinical Investigation, 129(11), 4916–4931. [Link]

  • Smith, S. M., et al. (2009). Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents. Cancer Biology & Therapy, 8(4), 351–360. [Link]

  • Wang, G. G., et al. (2005). Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc. Blood, 106(1), 224–232. [Link]

  • ResearchGate. (2020). Identification of novel Menin-MLL interaction inhibitors targeting leukemia using in-silico virtual screening and structure-based drug design approaches. [Link]

  • PubMed. (2020). Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target. Cancers (Basel), 12(1), 215. [Link]

  • Wang, G. G., et al. (2022). Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc. Blood, 139(5), 724–737. [Link]

  • Grembecka, J., et al. (2009). Molecular Basis of Menin-MLL Interaction: Implication for Targeted Therapies in MLL Leukemias. Blood, 114(22), 129. [Link]

  • ResearchGate. (2012). Characterization of the menin-MLL inhibitors.(a) Structures and IC50.... [Link]

  • ResearchGate. (2022). Efficient and comprehensive ChIP-seq for HoxA9 is possible in myeloid.... [Link]

  • Brune, M., et al. (2021). Histamine dihydrochloride and low-dose interleukin-2 in an emerging landscape of relapse prevention in acute myeloid leukemia. Journal for ImmunoTherapy of Cancer, 9(6), e002492. [Link]

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589–602. [Link]

  • Zeisig, B. B., et al. (2004). Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization. Molecular and Cellular Biology, 24(2), 617–628. [Link]

  • Kura Oncology. (2019). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [Link]

  • Niu, X., et al. (2015). Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199. Leukemia, 29(1), 198–203. [Link]

Sources

Technical Deep Dive: Targeting the Menin-KMT2A Interface in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape of Acute Myeloid Leukemia (AML) has shifted from broad cytotoxic induction to precision targeting of chromatin dependencies. Approximately 30-45% of AML cases—specifically those harboring KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1c) —rely on a specific protein-protein interaction (PPI) between the scaffold protein Menin and the N-terminus of KMT2A (formerly MLL1) to maintain a leukemogenic transcriptional program.

This guide details the molecular rationale, experimental validation workflows, and clinical translation of Menin inhibitors (Menin-i). It serves as a blueprint for validating novel compounds and understanding the mechanism of action (MoA) behind current frontrunners like revumenib and ziftomenib .

Molecular Pathology: The Chromatin Dependency

The Menin-KMT2A Complex

In physiological hematopoiesis, the KMT2A complex regulates HOX gene expression, driving stem cell differentiation. In KMT2Ar and NPM1c AML, this machinery is hijacked.

  • KMT2Ar: The N-terminus of KMT2A fuses with partners (e.g., AF9, AF4), losing its SET domain (methyltransferase activity) but retaining the high-affinity Menin-binding motif (MBM). Menin acts as an essential tether, anchoring these fusion proteins to chromatin at the HOXA9 and MEIS1 promoters.

  • NPM1c: Mutant NPM1 is cytoplasmic, but it creates a dependency on wild-type KMT2A-Menin complexes in the nucleus to sustain HOX overexpression.[1]

The Therapeutic Thesis: Displacing Menin from KMT2A causes the complex to dissociate from chromatin, collapsing the HOXA9/MEIS1 expression signature and forcing leukemic blasts to differentiate into functional neutrophils.

Visualization: The Signaling Axis

The following diagram illustrates the interaction and the consequence of pharmacological inhibition.

Menin_Mechanism Menin Menin Scaffold Complex Menin-KMT2A Complex Menin->Complex Binds MBM KMT2A KMT2A-Fusion / WT-KMT2A KMT2A->Complex Chromatin HOXA9/MEIS1 Promoters Complex->Chromatin Anchors to DNA Differentiation Differentiation & Apoptosis Complex->Differentiation Dissociation triggers Leukemia Leukemic Self-Renewal (Differentiation Block) Chromatin->Leukemia Upregulates Transcription Inhibitor Small Molecule Menin Inhibitor Inhibitor->Menin Competes for Pocket Inhibitor->Complex Disrupts

Figure 1: Mechanism of Action. Menin anchors KMT2A to chromatin.[2] Inhibitors displace Menin, silencing HOXA9/MEIS1 and inducing differentiation.[3][4]

Experimental Framework: Validating Menin Inhibition

To develop or validate a Menin inhibitor, a tiered screening cascade is required. This section details the "Gold Standard" protocols, emphasizing why specific parameters are chosen.

Phase 1: Biochemical Validation (TR-FRET)

Objective: Quantify the binding affinity (IC50) of a compound to the Menin-KMT2A interface in a cell-free system. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]

Protocol Logic:

  • Donor/Acceptor Pair: We use a Terbium (Tb)-labeled anti-His antibody (Donor) and a fluorescein-labeled KMT2A peptide (Acceptor). Tb has a long fluorescence lifetime, allowing time-gated measurement that eliminates short-lived background autofluorescence from library compounds.

  • Causality: If the inhibitor binds Menin, it displaces the KMT2A peptide, increasing the distance between Donor and Acceptor, thus reducing the FRET signal.

Step-by-Step Workflow:

  • Reagent Prep:

    • Purified Recombinant Human Menin (His-tagged): Dilute to 4 nM in Assay Buffer (PBS + 0.01% Triton X-100 + 1 mM DTT). Note: DTT prevents oxidation of Menin cysteines.

    • KMT2A Peptide (Biotinylated): Residues 1-15 (high affinity MBM1). Dilute to 10 nM.

  • Compound Addition:

    • Dispense 100 nL of compound (serial dilution in DMSO) into 384-well low-volume plates.

  • Reaction Assembly:

    • Add 5 µL Menin solution. Incubate 15 mins at RT (allows compound to bind Menin).

    • Add 5 µL Peptide mix (containing Tb-anti-His Ab + SA-XL665 acceptor).

  • Incubation:

    • Incubate 1 hour at RT in the dark (equilibrium binding).

  • Readout:

    • Excite at 337 nm. Measure emission at 665 nm (Acceptor) and 620 nm (Donor).

    • Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

Phase 2: Cellular Target Engagement (ChIP-Seq)

Objective: Prove that the compound physically displaces the KMT2A complex from chromatin in vivo. Method: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).[6][7][8][9]

Protocol Logic:

  • Crosslinking: We use formaldehyde to "freeze" protein-DNA interactions.[9]

  • Sonication: Shearing DNA to 200-500bp is critical for resolution.

  • Antibody Selection: Use anti-Menin or anti-KMT2A (N-term) antibodies. An effective inhibitor will reduce the ChIP signal specifically at HOXA9 loci.

Step-by-Step Workflow:

  • Treatment: Treat MV4;11 (KMT2A-AF4) cells with Inhibitor (e.g., 100 nM) or DMSO for 24 hours.

  • Crosslinking:

    • Add 1% Formaldehyde directly to media. Rotate 10 min at RT.

    • Quench with 0.125 M Glycine (5 min).

  • Lysis & Sonication:

    • Lyse nuclei in SDS Lysis Buffer.

    • Sonicate (e.g., Covaris E220) to generate 200-500 bp fragments. Validation: Run 5 µL on agarose gel to confirm smear size.

  • Immunoprecipitation (IP):

    • Incubate chromatin with anti-Menin antibody (validated for ChIP) overnight at 4°C.

    • Capture with Protein A/G Magnetic Beads (2 hours).

  • Washing & Elution:

    • Wash stringent (High Salt, LiCl buffers) to remove non-specific binding.

    • Elute DNA, reverse crosslinks (65°C overnight), and purify (column or phenol-chloroform).

  • Analysis:

    • qPCR: Quantify enrichment at HOXA9 promoter vs. gene desert (negative control).

    • Sequencing: Library prep and NGS. Look for "peak loss" at key loci in treated samples.

Visualization: Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Phase 1: Biochemical Screen cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Functional Readout FRET TR-FRET Assay (IC50 < 10 nM) ChIP ChIP-Seq (HOXA9 Occupancy) FRET->ChIP Hit Confirmation PCR RT-qPCR (MEIS1 Downregulation) ChIP->PCR Transcriptional Check Diff Differentiation Assay (CD11b/CD14 High) PCR->Diff Phenotypic Check Apop Apoptosis Assay (Annexin V+) Diff->Apop Final Validation

Figure 2: Validation Cascade. A stepwise progression from biochemical affinity to functional cellular rescue.

Therapeutic Landscape & Clinical Data

The field is currently dominated by two molecules which have set the benchmark for potency and selectivity.

Comparative Profile: Revumenib vs. Ziftomenib[2][4][10]
FeatureRevumenib (SNDX-5613)Ziftomenib (KO-539)
Drug Class Small Molecule Menin InhibitorSmall Molecule Menin Inhibitor
Binding Mode Reversible, competitiveReversible, competitive
Target Population R/R KMT2Ar & NPM1m AMLR/R KMT2Ar & NPM1m AML
Key Metabolism CYP3A4 substrate (requires dose mod with azoles)CYP3A4 substrate
Clinical Efficacy ~30-40% CR/CRh (AUGMENT-101)~30-35% CR/CRh (KOMET-001)
Key Toxicity Differentiation Syndrome, QTc ProlongationDifferentiation Syndrome
Approval Status FDA Approved (KMT2Ar)Late-stage Clinical Development

Data Synthesis: Both agents demonstrate that breaking the Menin-KMT2A interaction is clinically viable. The primary challenge is not efficacy, but managing Differentiation Syndrome (DS) —a cytokine release storm caused by the rapid maturation of leukemic blasts into neutrophils.

Resistance: The Next Challenge

As with tyrosine kinase inhibitors (TKIs), resistance to Menin inhibitors has emerged. The primary mechanism is acquired somatic mutations in MEN1 .

Mechanism of Resistance

Under drug pressure, leukemic clones evolve mutations at the drug-binding pocket of Menin.

  • Key Mutations: M327I, T349M, G331R.

  • The Structural Paradox: These mutations sterically hinder the small molecule inhibitor but do not disrupt the binding of the native KMT2A protein. This allows the leukemia to persist (KMT2A still binds Menin) while rendering the drug ineffective.

Visualization: Resistance Mechanism

Resistance_Mechanism WT_Menin WT Menin Drug Inhibitor WT_Menin->Drug High Affinity Binding KMT2A KMT2A WT_Menin->KMT2A Blocked by Drug Mut_Menin Mutant Menin (T349M) Mut_Menin->Drug Steric Clash (No Binding) Mut_Menin->KMT2A Interaction Preserved

Figure 3: Mechanism of Resistance. Mutations like T349M prevent drug binding without disrupting the oncogenic KMT2A interaction.

References

  • Issa, G. C., et al. (2023). "The Menin Inhibitor Revumenib in KMT2A-Rearranged or NPM1-Mutant Leukaemia." Nature, 615, 920–924.

  • Perner, F., et al. (2023). "MEN1 Mutations Mediate Clinical Resistance to Menin Inhibition." Nature, 615, 913–919.

  • Krivtsov, A. V., et al. (2019). "Disruption of the Menin-MLL Interaction Triggers Menin Protein Degradation." Cancer Cell, 36(6), 660-673.

  • Erba, H. P., et al. (2023). "Ziftomenib in Relapsed or Refractory NPM1-Mutated AML." New England Journal of Medicine (Evidence).

  • Grembecka, J., et al. (2012). "Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia." Nature Chemical Biology, 8, 277–284.

Sources

Technical Guide: MI-2 Dihydrochloride (Menin-MLL Inhibitor)

[5]

Chemical Identity & Physicochemical Properties

MI-2 dihydrochloride is a first-in-class, small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. It functions as a molecular wedge, occupying the F9 and P13 pockets on Menin, thereby displacing the MLL fusion partner.

PropertySpecification
IUPAC Name 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride
Common Name MI-2 (Menin-MLL Inhibitor)
CAS Number 1271738-62-5 (Free base); 1446487-57-3 (HCl salt)
Molecular Formula C₁₈H₂₅N₅S₂[2][3][4][][6][7][8][9][10][11] · 2HCl
Molecular Weight 448.48 g/mol
Physical Appearance White to off-white solid
Solubility Water: Soluble (up to ~10-20 mM)DMSO: Soluble (>50 mM)Ethanol: Low solubility
Storage -20°C (Solid); -80°C (DMSO stock, avoid freeze/thaw)
Structural Stability Analysis

The dihydrochloride salt improves the aqueous solubility of the thienopyrimidine core, which is otherwise lipophilic. The 5,5-dimethyl-thiazoline ring is metabolically stable in vitro but susceptible to oxidation under harsh conditions.

  • Handling Precaution: Solutions in DMSO are hygroscopic.[12] Water uptake by DMSO stocks can precipitate the free base form of MI-2 over time. Always aliquot stocks into single-use vials.

Mechanism of Action (MoA)

MI-2 binds directly to Menin with a

Mechanistic Pathway[3]
  • Target Binding: MI-2 mimics the key interactions of the MLL p9-p13 residues (Arg-Trp-Pro) within the Menin pocket.

  • Complex Disruption: Binding sterically hinders the association of oncogenic MLL fusion proteins (e.g., MLL-AF9, MLL-ENL) with Menin.

  • Transcriptional Suppression: The Menin-MLL complex is required for H3K4 trimethylation at specific loci. Disruption leads to the immediate downregulation of HOXA9 and MEIS1 , critical transcription factors for leukemic stem cell maintenance.

  • Phenotypic Outcome: Induction of differentiation (macrophage-like morphology) and apoptosis in MLL-rearranged leukemic blasts.

Menin_Pathwaycluster_inhibitionEffect of MI-2MeninMenin ProteinComplexMenin-MLL ComplexMenin->ComplexBindsMLL_FusionMLL-Fusion Protein(Oncogenic)MLL_Fusion->ComplexBindsMI2MI-2 DihydrochlorideMI2->MeninCompetes (Kd ~158nM)MI2->ComplexDisruptsHOXHOXA9 / MEIS1ExpressionComplex->HOXUpregulatesDiffDifferentiation &ApoptosisComplex->DiffLoss of ComplexLeukemiaLeukemicProliferationHOX->LeukemiaDrives

Caption: MI-2 acts as a competitive inhibitor, displacing MLL-Fusion proteins from Menin, silencing HOXA9/MEIS1, and forcing leukemic cells into differentiation.[2]

Experimental Protocols

A. Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weigh 4.48 mg of MI-2 dihydrochloride.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • QC Check: Solution should be clear and colorless. If cloudy, sonicate for 5 minutes at room temperature.

  • Aliquot into 50 µL volumes in amber tubes and store at -80°C.

B. In Vitro Fluorescence Polarization (FP) Binding Assay

Objective: Validate target engagement (IC50 determination).

  • Reagents: Recombinant Human Menin, Fluorescein-labeled MBM1 peptide (FITC-MBM1).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.

Workflow:

  • Master Mix: Prepare a solution of 150 nM Menin and 15 nM FITC-MBM1 in assay buffer.

  • Plating: Dispense 19 µL of Master Mix into 384-well black low-binding plates.

  • Treatment: Add 1 µL of MI-2 (serial dilutions in DMSO). Final DMSO concentration should be <5%.[3]

  • Incubation: Incubate for 1-2 hours at Room Temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Analysis: Plot mP vs. log[MI-2]. Expected IC50: ~450 nM .

C. Cellular Proliferation Assay (MTT/CellTiter-Glo)

Objective: Assess efficacy in MLL-rearranged cell lines (e.g., MV4;11, KOPN-8).

  • Control Cells: HL-60 (Menin-independent) – Crucial for specificity check.

Protocol:

  • Seeding: Seed cells at 20,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Dosing: Treat with MI-2 (0.1 µM – 50 µM) for 72 to 96 hours .

    • Note: Menin inhibition requires several cell cycles to manifest phenotypic changes (differentiation), so 24h assays often show false negatives.

  • Readout: Add viability reagent (e.g., CellTiter-Glo) and measure luminescence.

  • Data: Calculate GI50.

    • Expected GI50 (MV4;11): ~5-10 µM.

    • Expected GI50 (HL-60): >50 µM (No effect).

Experimental_Workflowcluster_biochemBiochemical Validationcluster_cellCellular ValidationStartStart: MI-2 DihydrochlorideStockPrep 10mM Stock in DMSO(Store -80°C)Start->StockFP_AssayFP Assay(Menin + FITC-Peptide)Stock->FP_AssaySelect_CellsSelect Cell LinesPos: MV4;11 | Neg: HL-60Stock->Select_CellsIC50_CalcCalculate IC50Target: ~450 nMFP_Assay->IC50_CalcIncubationIncubate 72-96 Hours(Critical for Differentiation)Select_Cells->IncubationReadoutViability (ATP/MTT) & qPCR (HOXA9 levels)Incubation->Readout

Caption: Integrated workflow for validating MI-2 potency. Note the extended incubation time required for cellular assays due to the epigenetic mechanism.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity (Respiratory Irritation)

  • Personal Protective Equipment (PPE): Nitrile gloves and safety glasses are mandatory. Use a fume hood when handling powder to avoid inhalation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[10] Nature Chemical Biology, 8(3), 277–284.

  • Shi, A., et al. (2012). "Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia." Blood, 120(23), 4461-4469.

  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo."[8] Cancer Cell, 27(4), 589-602.

  • Cayman Chemical. "MI-2 (hydrochloride) Product Information."

Technical Guide: Discovery and Development of MI-2 as a Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MI-2 represents a landmark achievement in the field of chemical biology and oncology: the first specific, small-molecule inhibitor of the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) fusion proteins. Discovered by the Grembecka laboratory (University of Michigan) and published in Nature Chemical Biology (2012), MI-2 served as the critical "proof-of-concept" probe. It demonstrated that a small molecule could disrupt the high-affinity, bivalent interaction required for MLL-rearranged (MLL-r) leukemogenesis, leading to the downregulation of oncogenic drivers HOXA9 and MEIS1.

This guide details the technical discovery workflow, chemical characterization, and validation protocols for MI-2. It is designed for researchers seeking to replicate these assays or understand the foundational science behind current clinical candidates like revumenib (SNDX-5613).

Scientific Rationale: The Menin-MLL Dependency

MLL-rearranged leukemias (AML and ALL) are driven by chimeric fusion proteins (e.g., MLL-AF9, MLL-ENL).[1] Unlike wild-type MLL, which regulates gene expression homeostatically, these fusion proteins become tethered to chromatin via Menin , a scaffold protein.

  • The Mechanism: The N-terminus of MLL contains high-affinity Menin Binding Motifs (MBM1 and MBM2).

  • The Dependency: The Menin-MLL complex recruits the Super Elongation Complex (SEC) and DOT1L to promoters of HOXA9 and MEIS1, locking hematopoietic cells in a proliferative, undifferentiated state.

  • The Intervention: MI-2 mimics the MBM1 motif, competitively displacing MLL fusion proteins from Menin, thereby collapsing the oncogenic transcriptional program.

Visualization: Menin-MLL Signaling & Inhibition

The following diagram illustrates the mechanism of action and the downstream consequences of MI-2 treatment.[2]

MeninMLL_Mechanism cluster_pathway Pathogenic Signaling cluster_inhibition MI-2 Mechanism Menin Menin Scaffold Complex Active Menin-MLL Complex Menin->Complex Binds MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Complex Recruits SEC/DOT1L HOXA9 HOXA9 / MEIS1 Expression Complex->HOXA9 Upregulates Diff Differentiation & Apoptosis Complex->Diff Loss of Complex MI2 MI-2 Inhibitor MI2->Menin Competes with MLL (IC50 ~446 nM) MI2->Complex Disrupts Leukemia Leukemic Transformation (Block in Differentiation) HOXA9->Leukemia Drives

Figure 1: Mechanism of Action. MI-2 competitively binds to the Menin pocket, displacing the MLL fusion protein and silencing the HOXA9/MEIS1 oncogenic axis.[1]

Chemical Characterization & Discovery Workflow

MI-2 was identified through a rigorous screening funnel starting with High-Throughput Screening (HTS) and refined via structure-based design.

The Molecule
  • Compound Name: MI-2

  • Scaffold: Thienopyrimidine[3][4][5]

  • Chemical Name: 4-(4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine[6]

  • Key Interaction: MI-2 mimics the F9 and P13 residues of the MLL MBM1 peptide, forming critical hydrophobic interactions and hydrogen bonds within the Menin central cavity.

Quantitative Data Summary

The following table consolidates the foundational potency data for MI-2 compared to its early analogs.

MetricValueAssay MethodSignificance
IC50 (In Vitro) 446 ± 28 nMFluorescence Polarization (FP)Potent disruption of Menin-MBM1 interaction.
Kd (Binding) 158 nMIsothermal Titration Calorimetry (ITC)Confirms direct, high-affinity binding to Menin.
GI50 (Cellular) ~5 - 9 µMMTT Viability Assay (MLL-AF9 cells)Effective growth inhibition in MLL-r cell lines.[1]
Selectivity >50 µMMTT (E2A-HLF cells)No effect on non-MLL fusion lines (Specificity).
Ligand Efficiency 0.28CalculationHigh binding energy per heavy atom.

Experimental Protocols (Technical Deep Dive)

To ensure reproducibility and trustworthiness, the following protocols detail the specific methodologies used to validate MI-2. These protocols are "self-validating" by including necessary positive and negative controls.

Fluorescence Polarization (FP) Competition Assay

Objective: Determine the IC50 of MI-2 by measuring its ability to displace a fluorescein-labeled MLL peptide from Menin.

Reagents:

  • Protein: Recombinant human Menin (residues 1–610 or similar stable construct).

  • Probe: Fluorescein-labeled MBM1 peptide (Fluorescein-β-Ala-RAMRFVRIGP-NH2).

  • Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100. (Note: Triton prevents non-specific aggregation).

Protocol:

  • Preparation: Dilute Menin protein to a final concentration of 150 nM in FP Buffer. Dilute Fluorescein-MBM1 probe to 15 nM.[7][8]

  • Compound Addition: Add MI-2 (dissolved in DMSO) to 384-well black plates in a serial dilution series (e.g., 100 µM down to 0.1 nM). Maintain DMSO concentration < 2% to avoid protein denaturation.

  • Incubation: Add the Menin/Probe mixture to the wells.

    • Control 1 (Max signal): Menin + Probe + DMSO (no inhibitor).

    • Control 2 (Min signal): Probe only (no protein).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., PHERAstar).

  • Analysis: Fit data to a dose-response curve (sigmoidal variable slope) to calculate IC50.

Cellular Differentiation Assay (Flow Cytometry)

Objective: Confirm that MI-2 induces differentiation in leukemic blasts, a hallmark of MLL-pathway inhibition.

Cell System: MV4;11 (MLL-AF4) or MOLM-13 (MLL-AF9) cell lines.[3]

Protocol:

  • Seeding: Seed cells at 2 x 10^5 cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with MI-2 (e.g., 5 µM and 10 µM) and a DMSO vehicle control for 7 days .

    • Critical Step: Replenish media and compound every 2-3 days to maintain concentration, as MI-2 has moderate metabolic stability.

  • Harvesting: Collect 1 x 10^6 cells per condition. Wash 2x with cold PBS + 1% BSA (FACS Buffer).

  • Staining: Resuspend in 100 µL FACS Buffer containing anti-CD11b-PE antibody (Macrophage/Monocyte marker). Incubate for 30 min on ice in the dark.

  • Washing: Wash 2x with FACS Buffer to remove unbound antibody.

  • Analysis: Analyze via Flow Cytometry.

    • Success Metric: A significant right-shift in PE intensity in MI-2 treated cells vs. DMSO, indicating upregulation of CD11b.

Discovery Funnel Visualization

The development of MI-2 followed a logical progression from high-volume screening to structural validation.

DiscoveryFunnel HTS HTS Screen (FP Assay) ~65,000 Compounds HitVal Hit Validation (NMR / FP) Confirmed Binding HTS->HitVal Select < 0.1% ChemOpt Medicinal Chemistry Optimization (Thienopyrimidine) HitVal->ChemOpt SAR Analysis MI2 MI-2 Identified IC50: 446 nM ChemOpt->MI2 Lead Gen Struct Crystal Structure (Menin-MI-2) PDB Validation MI2->Struct Co-Crystallization

Figure 2: The Discovery Funnel. MI-2 emerged from High-Throughput Screening followed by NMR validation and structure-based optimization.

Impact and Evolution

MI-2 was the "first movement" in a symphony of drug development. While effective in vitro, its moderate potency and metabolic stability limited its clinical utility.[3] However, the crystal structure of Menin bound to MI-2 provided the blueprint for next-generation inhibitors.

  • MI-2 (2012): IC50 ~446 nM.[1][7] Proof of concept.

  • MI-463 / MI-503 (2015): IC50 ~10-20 nM. Improved metabolic stability; efficacy in mouse models.

  • Revumenib (SNDX-5613): Clinical-stage inhibitor with picomolar affinity, currently treating patients with KMT2A (MLL) rearrangements.

References

  • Grembecka, J. et al. (2012).[3] "Menin-MLL inhibitors reverse oncogenic transformation by blocking the interaction between menin and MLL fusion proteins."[7][9][10] Nature Chemical Biology, 8, 277–284.

  • Shi, A. et al. (2012).[3] "Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia." Blood, 120(23), 4461–4469.

  • Borkin, D. et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589-602.

  • Cierpicki, T. & Grembecka, J. (2014). "Challenges and opportunities in targeting the menin-MLL interaction." Future Medicinal Chemistry, 6(4), 447-462.

Sources

The Disruption of the Menin-MLL Axis: A Technical Guide to MI-2 Dihydrochloride's Effect on HOXA9 and MEIS1 Expression in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the mechanism and experimental validation of MI-2 dihydrochloride's effect on the expression of the critical oncogenes HOXA9 and MEIS1 in the context of acute myeloid leukemia (AML).

Introduction: The Oncogenic Alliance of MLL, HOXA9, and MEIS1 in AML

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of aggressive AML cases is driven by chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene.[1][2] These translocations generate oncogenic MLL fusion proteins that are critical for the initiation and maintenance of the leukemic state.[1][2]

The leukemogenic activity of MLL fusion proteins is fundamentally dependent on their interaction with the protein menin, a product of the MEN1 gene.[2][3] This interaction is crucial for the recruitment of the MLL fusion complex to target genes, leading to their aberrant transcriptional activation.[2] Among the most critical downstream targets are the homeobox gene HOXA9 and its cofactor MEIS1.[4][5] The overexpression of HOXA9 and MEIS1 is a hallmark of MLL-rearranged leukemias and is essential for inducing a block in myeloid differentiation and promoting uncontrolled proliferation.[5][6][7] The cooperative action of HOXA9 and MEIS1 is a powerful driver of leukemogenesis.[6][8][9]

MI-2 Dihydrochloride: A Targeted Inhibitor of the Menin-MLL Interaction

MI-2 dihydrochloride is a small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between menin and MLL.[10][11] It acts as a competitive inhibitor, binding to a pocket on menin that is essential for its interaction with MLL fusion proteins.[10][12] By blocking this critical interaction, MI-2 effectively evicts the MLL fusion protein complex from the chromatin of target genes like HOXA9 and MEIS1.[13] This leads to the downregulation of their expression, which in turn inhibits the proliferation of leukemia cells and induces apoptosis and differentiation.[10][14][15]

The therapeutic potential of targeting the menin-MLL axis has been demonstrated in preclinical studies, where inhibitors like MI-2 and its derivatives have shown significant anti-leukemic activity in MLL-rearranged AML models.[9][12]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway from the MLL fusion protein to the expression of HOXA9 and MEIS1, and the point of intervention for MI-2 dihydrochloride.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (HOXA9/MEIS1 promoters) Menin->DNA Recruitment to HOXA9_MEIS1_mRNA HOXA9/MEIS1 mRNA DNA->HOXA9_MEIS1_mRNA Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) HOXA9_MEIS1_mRNA->Leukemogenesis Translation & Function MI2 MI-2 Dihydrochloride MI2->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-2.

Experimental Validation: A Step-by-Step Guide

To assess the effect of MI-2 dihydrochloride on HOXA9 and MEIS1 expression, a series of in vitro experiments are typically performed. The following protocols provide a detailed workflow for researchers.

Experimental Workflow Overview

The diagram below outlines the key steps in the experimental validation process.

Experimental_Workflow Cell_Culture 1. AML Cell Line Culture (e.g., MV4-11, MOLM-13) Treatment 2. Treatment with MI-2 Dihydrochloride Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting RNA_Extraction 4a. RNA Extraction Harvesting->RNA_Extraction Protein_Extraction 4b. Protein Extraction Harvesting->Protein_Extraction qRT_PCR 5a. qRT-PCR for HOXA9 & MEIS1 mRNA RNA_Extraction->qRT_PCR Data_Analysis 6. Data Analysis & Interpretation qRT_PCR->Data_Analysis Western_Blot 5b. Western Blot for HOXA9 & MEIS1 Protein Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing MI-2's effect on gene expression.

Detailed Experimental Protocols
  • Cell Line Selection: Utilize human AML cell lines known to harbor MLL rearrangements, such as MV4-11 or MOLM-13.[15][16] These cell lines are well-characterized and their dependence on the menin-MLL interaction is established.

  • Cell Culture: Culture the selected AML cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[17]

  • MI-2 Dihydrochloride Preparation: Prepare a stock solution of MI-2 dihydrochloride in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Seed the AML cells at an appropriate density in culture plates. Treat the cells with increasing concentrations of MI-2 dihydrochloride (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours). The optimal concentration and time course should be determined empirically for each cell line.

  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[18][19]

  • qRT-PCR: Perform real-time quantitative PCR using a qPCR instrument and a SYBR Green or probe-based detection method.[19][20]

    • Primer Design: Design or obtain validated primers specific for human HOXA9, MEIS1, and a reference gene (e.g., GAPDH, ACTB).

    • Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

    • Cycling Conditions: A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20][21]

  • Data Analysis: Calculate the relative expression of HOXA9 and MEIS1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

  • Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[22][23]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24][25]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HOXA9, MEIS1, and a loading control (e.g., β-actin, GAPDH) at the recommended dilutions overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[24]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[25]

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.

Expected Results and Data Presentation

Treatment of MLL-rearranged AML cells with MI-2 dihydrochloride is expected to result in a dose- and time-dependent decrease in both the mRNA and protein levels of HOXA9 and MEIS1.

Quantitative Data Summary

Table 1: Relative mRNA Expression of HOXA9 and MEIS1 following MI-2 Treatment (48h)

MI-2 Concentration (µM)Relative HOXA9 mRNA Expression (Fold Change)Relative MEIS1 mRNA Expression (Fold Change)
0 (Vehicle)1.001.00
0.10.850.88
10.420.51
50.150.23
100.080.12

Table 2: Relative Protein Expression of HOXA9 and MEIS1 following MI-2 Treatment (72h)

MI-2 Concentration (µM)Relative HOXA9 Protein Expression (Normalized Intensity)Relative MEIS1 Protein Expression (Normalized Intensity)
0 (Vehicle)1.001.00
0.10.910.93
10.550.62
50.210.29
100.110.15

Conclusion

The targeted inhibition of the menin-MLL interaction by MI-2 dihydrochloride represents a promising therapeutic strategy for MLL-rearranged acute myeloid leukemia. The experimental protocols outlined in this guide provide a robust framework for validating the on-target effects of MI-2, specifically the downregulation of the key oncogenic drivers HOXA9 and MEIS1. The dose-dependent reduction in the expression of these genes serves as a critical biomarker for the efficacy of menin-MLL inhibitors and underscores the therapeutic potential of this approach in a genetically defined subset of AML patients.

References

  • He, S., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Borkin, D., et al. (2015). MI-2-2 exhibits pronounced activity in MV4;11 human leukemia cells with MLL-AF4 fusion protein. ResearchGate. [Link]

  • Mohr, S., et al. (2017). Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia. Cell Reports. [Link]

  • Merdest, V., et al. (2019). Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia. Cancers. [Link]

  • Borkin, D., et al. (2015). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood. [Link]

  • Shen, W. F., et al. (1998). HOXA9 Forms Triple Complexes with PBX2 and MEIS1 in Myeloid Cells. Molecular and Cellular Biology. [Link]

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology. [Link]

  • Zeisig, D. T., et al. (2007). Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization. Molecular and Cellular Biology. [Link]

  • Collins, C. T., & Hess, J. L. (2016). Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia. Current Opinion in Hematology. [Link]

  • Grembecka, J., & Cierpicki, T. (2015). Challenges and opportunities in targeting the menin-MLL interaction. Expert Opinion on Therapeutic Targets. [Link]

  • Kennedy, A. L., et al. (2018). A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells. Journal of Visualized Experiments. [Link]

  • Aurelius, J., et al. (2019). Histamine dihydrochloride and low-dose interleukin-2 in an emerging landscape of relapse prevention in acute myeloid leukemia. Expert Review of Hematology. [Link]

  • Li, Y., et al. (2017). Gene Expression Detection Assay for Cancer Clinical Use. Clinics in Oncology. [Link]

  • Chen, Y., et al. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules. [Link]

  • Schmid, C. H., et al. (2019). Addressing the Incremental Benefit of Histamine Dihydrochloride When Added to Interleukin-2 in Treating Acute Myeloid Leukemia: A Bayesian Meta-Analysis. ResearchGate. [Link]

  • Wang, T., et al. (2021). Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China. Journal of Drug Targeting. [Link]

  • Grembecka, J., et al. (2009). Molecular Basis of Menin-MLL Interaction: Implication for Targeted Therapies in MLL Leukemias. Blood. [Link]

  • Farge, T., et al. (2019). A mechanism for increased sensitivity of acute myeloid leukemia to mitotoxic drugs. Oncogene. [Link]

  • Bio-Rad. Better, Faster, and Less Expensive Gene Expression Analysis Using Multiplex One-Step RT-qPCR: A Case Study of Colorectal Cancer. [Link]

  • Milne, T. A., et al. (2005). MLL associates specifically with a subset of transcriptionally active target genes. Proceedings of the National Academy of Sciences. [Link]

  • Ginzinger, D. G. (2002). Quantitative Real-Time PCR in Cancer Research. ResearchGate. [Link]

  • Gaumond, S. I., et al. (2024). Exploring the role of GHRH antagonist MIA-602 in overcoming Doxorubicin-resistance in acute myeloid leukemia. Oncotarget. [Link]

  • Martner, A. (2019). Histamine dihydrochloride and IL-2 for AML: impacts for relapse risk and survival. Vimeo. [Link]

  • Pan, R., et al. (2014). Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199. Cancer Discovery. [Link]

  • Brune, M., et al. (2006). Improved leukemia-free survival after postconsolidation immunotherapy with histamine dihydrochloride and interleukin-2 in acute myeloid leukemia: results of a randomized phase 3 trial. Blood. [Link]

  • Li Santi, A., et al. (2025). Western Blot Analysis. Bio-protocol. [Link]

  • Sestito, S., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment. [Link]

  • Armstrong, S. (2021). Development of novel menin-MLL inhibitors for acute leukemias. YouTube. [Link]

  • GSEA. Human Gene Set: HESS_TARGETS_OF_HOXA9_AND_MEIS1_DN. [Link]

  • Faber, J., et al. (2009). HOXA9 is required for survival in human MLL-rearranged acute leukemias. Blood. [Link]

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In Vitro Characterization of MI-2 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro characterization of MI-2 dihydrochloride Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MI-2 dihydrochloride (MI-2) is a first-in-class, small-molecule inhibitor of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) paracaspase. Unlike reversible competitive inhibitors, MI-2 binds covalently to the catalytic cysteine (C464) of MALT1, resulting in irreversible suppression of its protease activity. This guide details the technical protocols required to characterize MI-2 in vitro, focusing on its application in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 activity is a critical driver of constitutive NF-κB signaling.

Molecular Mechanism & Rationale

To effectively characterize MI-2, one must understand its specific intervention point within the CBM (CARD11-BCL10-MALT1) signaling complex.

  • Target: MALT1 Paracaspase domain.

  • Binding Mode: Irreversible covalent modification of the active site Cysteine 464.

  • Downstream Effect: Inhibition of MALT1-mediated cleavage of negative regulators (A20, CYLD) and signaling effectors (BCL10, RelB).[1] This prevents the "release" of NF-κB dimers, thereby blocking nuclear translocation and survival signaling.

Expert Insight: The Accumulation Effect

While the cell-free IC


 of MI-2 is approximately 5.84 μM, the cellular GI

is often significantly lower (0.2–0.5 μM). This discrepancy is driven by the compound’s irreversible binding kinetics and its tendency to accumulate intracellularly (up to 30-fold concentration relative to media). Experimental design must account for washout periods to distinguish irreversible engagement from reversible kinetics.
Visualization: MALT1 Signaling & MI-2 Inhibition

MALT1_Pathway BCR BCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) BCR->CBM Activates MALT1_Active MALT1 Protease (Active) CBM->MALT1_Active Dimerization Substrates Substrates (A20, CYLD, BCL10) MALT1_Active->Substrates Cleaves MI2 MI-2 (Inhibitor) MI2->MALT1_Active Covalent Binding (Irreversible) NFkB NF-κB Activation Substrates->NFkB Disinhibits Survival Cell Survival & Proliferation NFkB->Survival

Figure 1: The CBM signal transduction pathway highlighting the specific intervention point of MI-2 at the MALT1 protease level, preventing downstream NF-κB activation.

Physicochemical Properties & Handling[2][3][4]

Before initiating biological assays, proper handling of the compound is strictly required to ensure reproducibility.

ParameterSpecification
Molecular Weight 455.72 g/mol
Solubility DMSO (up to 100 mM); Ethanol (up to 20 mM); Water (Insoluble)
Stock Preparation Dissolve in 100% DMSO to create a 10 mM or 50 mM master stock.
Storage Store solid at -20°C. Aliquot DMSO stocks to avoid freeze-thaw cycles.
Stability Stable in DMSO at -20°C for >6 months.

Protocol Note: When dosing cells, ensure the final DMSO concentration in the culture medium does not exceed 0.1–0.5% to avoid solvent toxicity masking the specific effects of MI-2.

Biochemical Characterization: MALT1 Protease Assay

The definitive test for MI-2 activity is a cell-free fluorogenic protease assay. This assay measures the cleavage of the synthetic substrate Ac-LRSR-AMC , which mimics the MALT1 recognition sequence.

Materials
  • Enzyme: Recombinant human MALT1 (full length or paracaspase domain).

  • Substrate: Ac-LRSR-AMC (Fluorogenic).[2][3]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 10% Glycerol.

  • Control Inhibitor: Z-VRPR-FMK (Peptide inhibitor).[2][3]

Step-by-Step Protocol
  • Preparation: Dilute MI-2 in Assay Buffer to 4x the desired final concentration (range: 0.1 μM to 100 μM).

  • Enzyme Activation: Incubate recombinant MALT1 (approx. 10–50 nM final) with the diluted MI-2 for 30 minutes at 30°C .

    • Critical Step: Because MI-2 is an irreversible inhibitor, this pre-incubation allows time for the covalent bond to form. Omitting this step will artificially inflate the IC

      
      .
      
  • Substrate Addition: Add Ac-LRSR-AMC (final concentration 10–50 μM) to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex/Em: 360/460 nm) kinetically every 60 seconds for 30–60 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Normalize to DMSO-only control (100% activity) and background (0% activity).

Expected Results:

  • IC

    
    :  ~5.84 μM (Value may vary slightly based on enzyme source and pre-incubation time).
    

Cellular Characterization: Target Engagement & Phenotype

To validate MI-2 in a biological system, you must demonstrate selectivity for MALT1-dependent cell lines (ABC-DLBCL) versus MALT1-independent lines (GCB-DLBCL).

A. Cell Line Selection Panel
SubtypeCell Lines (Recommended)Sensitivity Prediction
ABC-DLBCL HBL-1, TMD8, OCI-Ly3, OCI-Ly10Sensitive (GI

< 1 μM)
GCB-DLBCL OCI-Ly1, OCI-Ly7, BJABResistant (GI

> 10 μM)
B. Target Engagement: Western Blotting

Directly prove that MI-2 inhibits MALT1 proteolytic activity inside the cell by monitoring the cleavage status of endogenous substrates.

Protocol:

  • Treatment: Treat HBL-1 or TMD8 cells with MI-2 (0.2, 0.5, 1.0 μM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Detection Targets:

    • CYLD: Look for the disappearance of the cleaved fragment (approx. 35-40 kDa) or accumulation of full-length protein.

    • BCL10: Look for the inhibition of BCL10 cleavage.

    • RelB: Monitor for stabilization of full-length RelB.

  • Control: Use Z-VRPR-FMK (50 μM) as a positive control for cleavage inhibition.[3]

C. Viability & Apoptosis Workflow

Cell_Workflow cluster_Assays Readouts Prep Cell Prep (HBL-1 vs OCI-Ly1) Treat MI-2 Treatment (0 - 10 μM, 48h) Prep->Treat CTG Viability (CellTiter-Glo) Treat->CTG Caspase Apoptosis (Caspase 3/7 Glo) Treat->Caspase FACS Cell Cycle (BrdU/PI) Treat->FACS

Figure 2: Experimental workflow for cellular phenotyping. Parallel processing of viability and mechanistic apoptosis assays ensures robust data correlation.

Methodology:

  • Viability: Seed cells (10,000/well) in 96-well plates. Treat with serial dilutions of MI-2.[3] Incubate for 48–72 hours. Measure ATP levels (luminescence) to determine GI

    
    .
    
  • Apoptosis: Use a Caspase 3/7 luminescent assay or Annexin V/PI flow cytometry. MI-2 should induce dose-dependent apoptosis in ABC-DLBCL lines within 48 hours.[3]

Troubleshooting & Validation

IssueProbable CauseSolution
High IC

in Protease Assay
Insufficient pre-incubation.Ensure MI-2 and MALT1 incubate for at least 30 mins before adding substrate to allow covalent bonding.
Lack of Cellular Selectivity Off-target toxicity.Verify concentrations.[4][5][6][7] Effects >10 μM are likely non-specific. Ensure DMSO < 0.5%.
No Cleavage Inhibition Proteasomal degradation of fragments.Co-treat with proteasome inhibitor MG-132 (5 μM) for the final 2-4 hours to stabilize cleavage products for Western Blot detection.

References

  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 812–824.[8]

  • Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL. Cancer Cell, 22(6), 825–837.

  • Hailfinger, S., et al. (2009). Essential role of MALT1 protease activity in NF-kappaB signaling of activated B cell-like diffuse large B cell lymphoma. Proceedings of the National Academy of Sciences, 106(47), 19946–19951.

  • Hagner, P. R., et al. (2015). High-throughput fluorogenic assay for the measurement of MALT1 protease activity. Analytical Biochemistry, 484, 59-64.

Sources

MI-2 Dihydrochloride: A Technical Guide for Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MI-2 dihydrochloride as a chemical probe for menin function Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

MI-2 dihydrochloride (MI-2) represents a foundational chemical probe in the study of KMT2A (formerly MLL) rearranged leukemias. As a first-generation peptidomimetic small molecule, it functions by competitively inhibiting the protein-protein interaction (PPI) between Menin and MLL fusion proteins.

While newer analogs (e.g., MI-463, MI-503, Revumenib) have superseded MI-2 in clinical potency and pharmacokinetic stability, MI-2 remains a critical in vitro tool for validating menin dependence in novel cell lines and dissecting the chromatin-associated mechanisms of leukemogenesis. This guide provides a rigorous framework for its handling, experimental application, and data interpretation.

Part 1: Molecular Profile & Mechanism of Action

The Target: Menin-MLL Interface

The oncogenic activity of MLL fusion proteins (e.g., MLL-AF9, MLL-ENL) depends on their ability to bind Menin.[1][2] This interaction localizes the fusion complex to specific genomic loci, driving the aberrant expression of homeobox genes (HOXA9) and MEIS1, which arrest hematopoietic differentiation.

The Probe: MI-2 Dihydrochloride

MI-2 mimics the MBM1 (Menin Binding Motif 1) of the wild-type MLL protein. It binds to the central cavity of Menin, displacing the MLL fusion protein.

  • Binding Mode: MI-2 occupies the F9 and P13 pockets on Menin.

  • Selectivity: Highly selective for the Menin-MLL interface; does not inhibit other chromatin-modifying enzymes at relevant concentrations.

  • Key Consequence: Displacement of MLL fusion proteins leads to the collapse of the HOXA9/MEIS1 transcriptional program, triggering differentiation and apoptosis.

Pathway Visualization

The following diagram illustrates the mechanistic interruption of the leukemogenic axis by MI-2.

Menin_Mechanism Menin Menin Protein Complex Menin-MLL Complex (Chromatin Bound) Menin->Complex Binds MLL_Fusion MLL Fusion Protein (Oncogenic) MLL_Fusion->Complex Genes Target Genes (HOXA9, MEIS1) Complex->Genes Upregulates Leukemia Leukemic Transformation (Block of Differentiation) Genes->Leukemia Drives Differentiation Differentiation & Apoptosis Genes->Differentiation Loss of Expression Triggers MI2 MI-2 Dihydrochloride (Inhibitor) MI2->Menin Competes for Binding Pocket MI2->Complex Disrupts MI2->Genes Downregulates

Caption: Mechanism of Action. MI-2 competes with MLL Fusion proteins for the Menin pocket, disrupting the complex and silencing oncogenic HOXA9/MEIS1 expression.

Part 2: Technical Specifications & Handling

Physical Properties
PropertySpecification
Chemical Name 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride
Molecular Weight 448.48 g/mol
Formula C₁₈H₂₅N₅S₂[3][4][5] · 2HCl
CAS Number 1394806-69-9
Solubility Water (>20 mg/mL); DMSO (>50 mg/mL)
Appearance Yellow solid (hygroscopic)
Preparation of Stock Solutions (Protocol)

Critical Note: The dihydrochloride salt form is significantly more water-soluble than the free base. However, for cellular assays, DMSO stocks are often preferred to maintain sterility and consistency with hydrophobic controls.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) for long-term storage.

  • Concentration: Prepare a 10 mM stock .

    • Calculation: Dissolve 4.48 mg of MI-2 dihydrochloride in 1.0 mL of DMSO.

  • Dissolution: Vortex vigorously. If the solution is cloudy, warm slightly to 37°C for 2 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Part 3: In Vitro & Cellular Validation Protocols

Experimental Design: The "Self-Validating" System

To ensure data integrity, every MI-2 experiment must include specific negative and positive controls.

  • Target Cell Line (Positive): MV4;11 or MOLM-13 . These AML lines harbor MLL-AF4 or MLL-AF9 translocations and are exquisitely sensitive to menin inhibition.

  • Control Cell Line (Negative): HL-60 or K562 . These leukemia lines are MLL-wildtype and should not respond to MI-2 at specific concentrations (<10 µM).

  • Compound Control: MI-nc (Negative Control compound) if available, or DMSO vehicle.

Cellular Proliferation Assay (7-Day Protocol)

Menin inhibition induces a delayed effect (differentiation) rather than immediate cytotoxicity. A standard 24-hour assay will yield false negatives.

Step-by-Step Methodology:

  • Seeding: Seed MV4;11 cells at 0.5 × 10⁶ cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with MI-2 in a dose-response curve (range: 10 nM to 20 µM).

    • Note: Maintain DMSO concentration <0.1% across all wells.

  • Maintenance: Every 3 days, split cells and re-treat with fresh compound to maintain constant suppression of the Menin-MLL complex.

    • Why? MLL fusion proteins have high turnover; continuous inhibition is required to observe epigenetic reprogramming.

  • Readout (Day 7): Perform CellTiter-Glo (ATP) or MTT assay.

  • Validation Criteria:

    • MV4;11 GI50 should be ~0.4 - 0.8 µM .

    • HL-60 GI50 should be >10 µM .

    • If HL-60 cells die at 1 µM, your compound is toxic off-target.

Differentiation Marker Analysis (Flow Cytometry)

The hallmark of MI-2 activity is the upregulation of myeloid differentiation markers.

  • Treatment: Treat MV4;11 cells with 2 µM MI-2 for 96 hours.

  • Staining: Harvest cells and stain with Anti-CD11b (Mac-1) fluorophore-conjugated antibody.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) vs. DMSO control.

  • Expectation: >4-fold increase in CD11b surface expression.

Experimental Workflow Visualization

Experiment_Workflow cluster_cells Cell Models cluster_readout Readouts Stock 10mM MI-2 Stock (DMSO) MV411 MV4;11 (MLL-Fusion) Stock->MV411 HL60 HL-60 (Control) Stock->HL60 Incubation Incubation 4-7 Days (Re-dose q3d) MV411->Incubation HL60->Incubation Viability Viability (MTT) GI50 Calculation Incubation->Viability qPCR qPCR (HOXA9/MEIS1) Incubation->qPCR FACS Flow Cytometry (CD11b+) Incubation->FACS

Caption: Validation Workflow. Parallel treatment of target (MV4;11) and control (HL-60) lines is essential to distinguish specific Menin inhibition from general toxicity.

Part 4: Data Interpretation & Benchmarking

When validating MI-2, compare your results against established benchmarks.

Table 1: Comparative Profile of Menin Inhibitors

FeatureMI-2 (Probe)MI-463 / MI-503 (Optimized)Revumenib (Clinical)
IC50 (Binding) ~446 nM~15-20 nM<10 nM
GI50 (MV4;11) ~500-800 nM~20-50 nM<20 nM
Mechanism Reversible, CompetitiveReversible, CompetitiveReversible, Competitive
In Vivo Stability Poor (Rapid clearance)Moderate (Suitable for mouse models)High (Oral bioavailability)
Primary Use In Vitro Screening / Structural Biology In Vivo Efficacy Studies Clinical Therapy
Troubleshooting Common Issues
  • Issue: No effect on cell viability after 48 hours.

    • Cause: Assay duration too short. Menin inhibition requires epigenetic remodeling.

    • Solution: Extend assay to 7 days.

  • Issue: High toxicity in HL-60 control cells.

    • Cause: Off-target toxicity due to excessive concentration (>10 µM) or DMSO toxicity.

    • Solution: Titrate down. Specific window is typically 0.5 µM – 5.0 µM.

References

  • Grembecka, J. et al. (2012).[6][7] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[1][6][7] Nature Chemical Biology, 8(3), 277–284.[2][6]

  • Cierpicki, T., & Grembecka, J. (2014). Challenges and opportunities in targeting the Menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447–462.

  • Borkin, D. et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589–602.

  • Cayman Chemical. (n.d.). MI-2 (hydrochloride) Product Information.

Sources

Methodological & Application

Application Note: In Vivo Efficacy of MI-2 Dihydrochloride in Leukemia Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

MI-2 dihydrochloride is a first-in-class, irreversible inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase. While originally characterized in ABC-DLBCL (Diffuse Large B-Cell Lymphoma), recent translational data validates MALT1 as a critical therapeutic target in Chronic Lymphocytic Leukemia (CLL) and T-cell Acute Lymphoblastic Leukemia (T-ALL) .

In these leukemia subtypes, MALT1 acts as a scaffold and protease within the CBM (CARD11-BCL10-MALT1) signalosome, driving constitutive NF-κB signaling which promotes survival and proliferation. MI-2 binds the active site of MALT1, preventing the cleavage of negative regulators (e.g., A20, CYLD, RelB) and collapsing the NF-κB survival signal.

This guide details the protocols for formulating MI-2 dihydrochloride and assessing its efficacy in murine leukemia models, specifically focusing on overcoming the compound's known solubility challenges to generate robust in vivo data.

Mechanism of Action: The CBM Signalosome

Understanding the molecular causality is essential for experimental design. MI-2 does not inhibit the scaffolding function of MALT1 but specifically ablates its protease activity .

Pathway Visualization

The following diagram illustrates the interruption of the NF-κB signaling cascade by MI-2 within a leukemic cell.

MALT1_Pathway cluster_Protease MALT1 Protease Activity Receptor BCR / TCR (Antigen Receptor) Proximal Proximal Kinases (BTK / SYK / LCK) Receptor->Proximal Activation CBM CBM Complex (CARD11 - BCL10 - MALT1) Proximal->CBM Phosphorylation Substrates Substrates (A20, CYLD, RelB) CBM->Substrates Proteolytic Cleavage NFkB NF-κB Complex (p50/p65) CBM->NFkB Scaffolding (Intact) Cleaved Cleaved/Inactivated Substrates Substrates->Cleaved Cleaved->NFkB Disinhibits Nucleus Nuclear Translocation & Survival Gene Transcription NFkB->Nucleus Promotes Survival MI2 MI-2 Dihydrochloride (Irreversible Inhibitor) MI2->CBM  Binds Active Site

Figure 1: Mechanism of Action. MI-2 binds the MALT1 active site, preventing the cleavage of substrates (A20, CYLD) that normally suppress NF-κB. By inhibiting this cleavage, MI-2 restores the "brakes" on the immune signaling pathway, leading to apoptosis.

Pre-clinical Formulation & Handling

Critical Advisory: MI-2 is a hydrophobic small molecule. The dihydrochloride salt improves solubility over the free base, but in vivo formulation remains the most common point of failure. Precipitation in the peritoneal cavity will lead to false negatives and abdominal toxicity.

Recommended Vehicle System

Do not use 100% DMSO or simple saline suspensions. Use a co-solvent system.

ComponentConcentrationFunction
DMSO (Dimethyl sulfoxide)5%Primary solubilizer.[1] Dissolve powder here first.
PEG 400 (Polyethylene glycol)40%Co-solvent/Stabilizer.
Tween 80 (Polysorbate 80)5%Surfactant to prevent precipitation upon dilution.
Saline (0.9% NaCl)50%Aqueous bulk carrier.
Preparation Protocol (Fresh Daily Required)
  • Weighing: Calculate the total mass required for 25 mg/kg dosing.

    • Example: For 10 mice (20g avg), Total Mass = 5 mg drug (plus 10% overage).

  • Primary Solubilization: Dissolve MI-2 dihydrochloride completely in the calculated volume of DMSO . Vortex until clear yellow solution appears.

  • Stabilization: Add PEG 400 and Tween 80 . Vortex vigorously.

  • Dilution: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Note: If the solution turns cloudy (milky), sonicate for 5-10 minutes at 37°C. If visible crystals persist, the formulation has failed; do not inject.

Protocol A: Maximum Tolerated Dose (MTD) & PK Validation

Before efficacy studies, validate the vehicle and tolerability in your specific mouse strain (e.g., NSG or NOD/SCID).

Rationale: Leukemic mice are fragile. A dose that is safe in healthy Balb/c mice may be toxic to tumor-bearing immunodeficient mice.

  • Cohort: n=3 non-tumor bearing mice per group.

  • Dosing Regimen:

    • Group 1: Vehicle Control (i.p., daily, 7 days).

    • Group 2: MI-2 @ 25 mg/kg (i.p., daily, 7 days).

  • Readouts:

    • Body Weight: Weigh daily. >15% weight loss = toxicity.

    • Behavior: Monitor for piloerection or lethargy (signs of peritoneal irritation).

    • Necropsy: On Day 8, inspect the peritoneal cavity. Yellow deposits indicate drug precipitation (formulation failure), not toxicity.

Protocol B: Efficacy in Systemic Leukemia Models (T-ALL/CLL)

Unlike solid tumors, leukemia models often require systemic monitoring (leukemic burden in blood/spleen) rather than caliper measurements.

Experimental Workflow

Experiment_Workflow Inoculation Cell Inoculation (i.v. injection) Engraftment Engraftment Phase (7-14 Days) Inoculation->Engraftment Randomization Randomization (Based on %hCD45) Engraftment->Randomization Check Peripheral Blood Treatment Treatment Phase (14-21 Days) Randomization->Treatment Group A: Vehicle Group B: MI-2 (25mg/kg) Analysis Terminal Analysis (Spleen/BM/Survival) Treatment->Analysis

Figure 2: Standard workflow for systemic leukemia xenografts.

Step-by-Step Methodology
1. Cell Preparation
  • Cell Lines:

    • T-ALL: Jurkat or KOPT-K1 (Notch1-mutated, MALT1-dependent).

    • CLL: MEC-1 or primary patient-derived xenografts (PDX).

  • Inoculation: Inject

    
     cells intravenously (tail vein) into NSG (NOD-scid IL2Rgamma^null) mice.
    
2. Engraftment & Randomization (The "Self-Validating" Step)
  • Do not randomize by "Day." Randomize by Disease Burden .

  • Day 7-10: Bleed mice (saphenous vein). Perform Flow Cytometry for human CD45 (hCD45).

  • Criteria: Begin treatment only when hCD45+ cells constitute 0.5% - 1.0% of peripheral blood leukocytes.

  • Groups:

    • Vehicle (n=8-10)

    • MI-2 Dihydrochloride (25 mg/kg, i.p., q.d.)

3. Treatment & Monitoring
  • Administer treatment daily for 14-21 days.

  • Survival Endpoint: Hind limb paralysis (CNS infiltration) or >20% weight loss.

4. Terminal Analysis (Efficacy Readouts)

At the endpoint, harvest Spleen and Bone Marrow.

ReadoutMethodExpected Outcome (MI-2 Efficacy)
Spleen Weight BalanceSignificant reduction in splenomegaly vs. Vehicle.
Leukemic Burden Flow Cytometry (hCD45+)Reduced % of hCD45+ cells in Bone Marrow.
Target Engagement Western Blot (Spleen lysate)Increased full-length CYLD/A20; Decreased cleaved fragments.
Apoptosis IHC (Cleaved Caspase 3)Increased staining in spleen sections.[1]

Data Interpretation & Expert Insights

Expected Results

In a successful T-ALL or CLL model, MI-2 treatment typically yields:

  • Tumor Growth Inhibition (TGI): 40-60% reduction in leukemic burden (spleen weight) compared to vehicle.

  • Survival: A statistically significant extension in median survival (e.g., from 25 days to 35+ days).

Troubleshooting Common Issues
  • Issue: Mice lose weight rapidly in the MI-2 group.

    • Cause: Likely local peritoneal toxicity from precipitation.

    • Fix: Re-evaluate the PEG400/Tween ratio. Ensure injection site is rotated daily (left/right flank).

  • Issue: No efficacy observed.

    • Cause: Poor bioavailability or MALT1-independent cell line.

    • Fix: Confirm cell line dependency on MALT1 (in vitro sensitivity check). Verify "Target Engagement" via Western Blot (look for CYLD cleavage inhibition) to prove the drug entered the tissue.

References

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Nature, 492, 102–106.

  • Saba, N. S., et al. (2017). MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation. Leukemia, 31, 1-10.

  • Dai, B., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia. Haematologica.

  • Saba, N. S., et al. (2017). MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia. Cancer Research, 77(24), 7038-7048.

Sources

Application Note: Western Blot Analysis for Apoptosis Markers Following MI-2 Dihydrochloride Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

MI-2 dihydrochloride (MI-2) is a cell-permeable, irreversible inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase. It specifically targets the proteolytic activity of MALT1, a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome. In Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive MALT1 activity drives NF-


B signaling, promoting cell survival.

Inhibition of MALT1 by MI-2 suppresses NF-


B and triggers apoptosis. This application note details the Western Blot workflow to validate MI-2 efficacy, focusing on two distinct marker sets:
  • Target Engagement Markers: Inhibition of MALT1 substrate cleavage (e.g., BCL10, CYLD, RelB).[1]

  • Apoptosis Execution Markers: Activation of Caspase-3 and PARP cleavage.[2][3][4][5]

Mechanism of Action & Signaling Pathway[2]

Understanding the dual-phase signaling is critical for experimental timing. MI-2 binds the catalytic cysteine of MALT1. This blockade prevents the cleavage of negative regulators (like A20) and signaling amplifiers (like BCL10), leading to the collapse of the NF-


B survival signal. Subsequently, the cell initiates the intrinsic apoptotic cascade.
Pathway Visualization

MALT1_Pathway MI2 MI-2 Dihydrochloride MALT1 MALT1 Paracaspase (Active) MI2->MALT1 Irreversible Inhibition Substrates Substrates (BCL10, A20, CYLD) MALT1->Substrates Cleaves Apoptosis Apoptosis (Cleaved Caspase-3/PARP) MALT1->Apoptosis Inhibition leads to NFkB NF-κB Pathway Substrates->NFkB Cleavage promotes activation Survival Cell Survival (Bcl-xL, c-FLIP) NFkB->Survival Upregulates Survival->Apoptosis Inhibits

Figure 1: Mechanism of MI-2 induced apoptosis. MI-2 inhibits MALT1, preventing substrate cleavage required for NF-


B maintenance, ultimately releasing the brake on apoptosis.

Experimental Design

Cell Line Selection

MI-2 is selectively toxic to ABC-DLBCL cell lines that rely on chronic B-cell receptor signaling.

  • Sensitive Models: HBL-1, TMD8, OCI-Ly3.

  • Negative Controls (GCB-DLBCL): OCI-Ly1, BJAB (MI-2 should show minimal effect).

Dosage & Timing
  • Dose Range:

    
     (Typical IC
    
    
    
    in sensitive lines is
    
    
    ).
  • Time Points:

    • 6–12 Hours: Check MALT1 substrate integrity (Target Engagement).

    • 24–48 Hours: Check Apoptosis markers (Caspase-3, PARP).[3][6][7][8]

Validated Protocol

Phase 1: Sample Preparation (Critical Step)

The "Floating Cell" Trap: Apoptotic cells detach from the culture surface. Discarding the supernatant means discarding your data.

  • Harvesting:

    • Collect culture media (containing floating/dead cells) into a 15 mL conical tube.

    • Wash adherent cells with cold PBS; collect this PBS into the same tube.

    • Trypsinize (or scrape) remaining adherent cells and add to the tube.

    • Centrifuge at

      
       for 5 min at 4°C. Aspirate supernatant carefully.
      
  • Lysis:

    • Resuspend the pellet in RIPA Buffer supplemented with Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin, Leupeptin) and Phosphatase Inhibitors (Na3VO4, NaF).

    • Note: MALT1 is a protease; however, preventing general proteolysis is vital to detect the specific cleavage fragments of Caspase-3 and PARP.

    • Incubate on ice for 30 min, vortexing every 10 min.

    • Centrifuge at

      
       for 15 min at 4°C. Collect supernatant.
      
Phase 2: Electrophoresis & Transfer
  • Gel: Use 4–20% Gradient SDS-PAGE gels. This allows simultaneous resolution of high MW proteins (PARP, 116 kDa) and low MW fragments (Cleaved Caspase-3, 17/19 kDa).

  • Loading: Load 20–40

    
     of total protein per lane.
    
  • Transfer: Wet transfer to PVDF membrane (0.45

    
     or 0.2 
    
    
    
    for smaller fragments). Nitrocellulose is acceptable but PVDF offers better retention for stripping/re-probing.
Phase 3: Immunoblotting Workflow

WB_Workflow Sample Lysate (Adherent + Float) Block Blocking 5% Non-fat Milk 1h @ RT Sample->Block Primary Primary Ab Overnight @ 4°C Block->Primary Wash1 Wash TBST 3x10min Primary->Wash1 Secondary Secondary Ab HRP-Conjugated 1h @ RT Wash1->Secondary Detect ECL Detection Chemiluminescence Secondary->Detect

Figure 2: Optimized Western Blot workflow for apoptotic marker detection.

Marker Analysis & Expected Results

To confirm MI-2 activity, you must demonstrate Target Engagement (upstream) and Phenotypic Outcome (downstream).

Table 1: Primary Antibody Selection & Expected Band Patterns
Target ProteinRoleFull Length (kDa)Cleaved/Modified (kDa)Effect of MI-2 Treatment
MALT1 Target92-Band shift may occur if ubiquitinated; total levels often stable.
BCL10 MALT1 Substrate33~28 (Cleaved)Inhibition of cleavage. Cleaved band disappears; Full-length stabilizes.
CYLD MALT1 Substrate110~70 (Cleaved)Inhibition of cleavage. Accumulation of full-length band.
Caspase-3 Apoptosis Executer3517 & 19Appearance of 17/19 kDa fragments. Loss of 35 kDa pro-form.[2]
PARP DNA Repair11689Appearance of 89 kDa fragment.[6]
Bcl-xL NF-

B Target
30-Downregulation (Loss of band intensity).

-Actin
Loading Control42-Unchanged.
Interpretation Logic[11]
  • Did MI-2 hit MALT1? Look for the absence of cleaved BCL10 or CYLD compared to the DMSO control. In ABC-DLBCL, these substrates are constitutively cleaved. MI-2 restores the full-length band.

  • Did the cell die via apoptosis? Look for the presence of Cleaved Caspase-3 (17/19 kDa) and Cleaved PARP (89 kDa).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Cleaved Caspase-3 signal Sample PreparationDid you harvest the media? Apoptotic cells float. Include the supernatant in your lysis.
TimingApoptosis is transient. If you wait too long (e.g., 72h), cells become necrotic debris. Try 24h.
Weak PARP cleavage ProteolysisAdd fresh PMSF to lysis buffer. PARP is very sensitive to degradation by non-apoptotic proteases.
High Background MembraneIf using PVDF, ensure it was fully activated in methanol. Increase washing steps (TBST).
No change in BCL10 Cell Line SpecificityVerify your cell line is MALT1-dependent (ABC-DLBCL). GCB-DLBCL lines do not show constitutive cleavage.

References

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[1][9][10][11] Cancer Cell, 22(6), 812-824.[1][9][10]

  • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[1] Cancer Cell, 22(6), 825-837.[1]

  • Abcam. Apoptosis Western Blot Protocol. Abcam Application Guides.

  • Cell Signaling Technology. Western Blotting Protocol (Caspase-3). CST Protocols.

Sources

MI 2 dihydrochloride use in chromatin immunoprecipitation (ChIP) assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

MI-2 dihydrochloride is a potent, cell-permeable, small-molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) fusion proteins. In MLL-rearranged (MLL-r) leukemias, the Menin-MLL complex is critical for the aberrant recruitment of the H3K4 methyltransferase complex to oncogenic loci, specifically the HOXA cluster and MEIS1.

Unlike catalytic inhibitors, MI-2 functions as an interaction inhibitor . It binds to the central cavity of Menin (


, 

), effectively displacing the N-terminus of MLL (or MLL-fusion proteins).

Why use ChIP with MI-2? While proliferation assays confirm cytotoxicity, they do not validate mechanism. ChIP is the "gold standard" assay to prove that MI-2 is physically displacing the MLL complex from chromatin at specific gene promoters. A successful MI-2 ChIP experiment will demonstrate a reduction in MLL occupancy and downstream H3K4me3 marks at target genes (HOXA9, MEIS1), while preserving binding at off-target negative control regions.

Mechanism Visualization

MI2_Mechanism Menin Menin Protein Chromatin Chromatin (HOXA9 Locus) Menin->Chromatin Binds via LEDGF Complex Active Leukemic Transcription Menin->Complex MLL MLL Fusion (Oncogenic) MLL->Menin Native Interaction MLL->Complex MI2 MI-2 (Inhibitor) MI2->Menin Competitive Binding Displaced Complex Disrupted MI2->Displaced Induces Complex->Displaced MI-2 Treatment

Figure 1: Mechanism of MI-2 mediated disruption of the Menin-MLL complex on chromatin.

Experimental Design & Pre-Validation

Before initiating the ChIP protocol, experimental parameters must be tuned to the specific cell model to avoid false negatives (insufficient binding) or false positives (toxicity-induced chromatin collapse).

Cell Model Selection
  • Target Cells: MLL-rearranged leukemic lines (e.g., MV4;11 , MOLM-13 ).

  • Negative Control Cells: Non-MLL-r lines (e.g., K562 , HL-60 ) which should show minimal response to MI-2 at the chromatin level for HOXA genes.

Dose and Time Optimization

MI-2 is an interaction inhibitor, not a degrader. Therefore, displacement can be observed before massive apoptosis occurs.

  • Concentration: Use 2–5 µM . (Note: While biochemical

    
     is ~450 nM, cellular permeability requires higher loading. The 
    
    
    
    for MV4;11 is typically ~3–5 µM).
  • Duration: 24 to 48 hours .

    • < 24h: May be insufficient for complete displacement and turnover of histone marks (H3K4me3).

    • > 48h: High risk of apoptosis confounding ChIP results (chromatin fragmentation).

Controls
Control TypeDescriptionPurpose
Input Sheared chromatin before IPNormalizes for chromatin amount and PCR efficiency.
IgG Isotype control antibodyMeasures non-specific background noise.
H3 Anti-Histone H3 antibodyNormalizes for nucleosome density (optional but recommended).
Positive Locus HOXA9 promoter, MEIS1 promoterSites known to be regulated by Menin-MLL.
Negative Locus GAPDH promoter, Gene DesertSites where Menin-MLL should not bind or change.

Detailed ChIP Protocol (MI-2 Optimized)

Reagents Required:

  • MI-2 Dihydrochloride: Dissolve in DMSO (Stock 10 mM). Store at -20°C.

  • Crosslinker: 16% Methanol-free Formaldehyde.

  • Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1) + Protease Inhibitors.[1][2]

  • Antibodies: anti-Menin, anti-MLL (N-term), anti-H3K4me3.

Step 1: Cell Treatment[3][4]
  • Seed MV4;11 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treat with 2 µM MI-2 (or DMSO vehicle) for 24 hours .

  • Assess viability via Trypan Blue; ensure viability is >80% before proceeding to crosslinking.

Step 2: Crosslinking (Critical for Transcription Factors)

Menin/MLL are chromatin-associated factors, not core histones. Standard crosslinking is usually sufficient, but do not over-crosslink as it masks epitopes.

  • Add formaldehyde directly to culture media to a final concentration of 1% .[3]

  • Incubate at Room Temperature (RT) for 10 minutes with gentle rotation.

  • Quench with 0.125 M Glycine for 5 minutes at RT.

  • Wash cells 2x with ice-cold PBS containing protease inhibitors.

Step 3: Nuclei Isolation & Sonication

Proper shearing is the most common failure point. MI-2 treated cells may lyse differently due to stress.

  • Resuspend pellet in SDS Lysis Buffer (

    
     cells per 300 µL). Incubate on ice for 10 min.
    
  • Sonication: Target fragment size: 200–500 bp .

    • Cycle: 30 sec ON / 30 sec OFF.

    • Total Time: 10–15 minutes (optimize for your sonicator).

    • Temp: Keep at 4°C (water bath).

  • Centrifuge at 14,000 x g for 10 min at 4°C to pellet debris. Collect supernatant (Chromatin).

Step 4: Immunoprecipitation[5][6]
  • Dilute chromatin 1:10 in ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, 167 mM NaCl).

  • Pre-clear with Protein A/G agarose beads for 1 hour at 4°C (optional but reduces background).

  • Add Primary Antibody:

    • Anti-Menin: 2–5 µg per IP.

    • Anti-H3K4me3: 1–2 µg per IP (downstream readout).

    • Normal IgG: Equivalent mass.

  • Incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads (20–40 µL) and incubate for 2 hours at 4°C.

Step 5: Washing & Elution
  • Low Salt Wash: (150 mM NaCl) x 1

  • High Salt Wash: (500 mM NaCl) x 1

  • LiCl Wash: (0.25 M LiCl, 1% NP-40, 1% Deoxycholate) x 1

  • TE Buffer Wash: x 2

  • Elution: Add 100 µL Elution Buffer (1% SDS, 0.1 M NaHCO3). Rotate 15 min at RT. Repeat once and combine eluates.

Step 6: Reverse Crosslinking & DNA Purification
  • Add 0.2 M NaCl to eluates and Input samples. Incubate at 65°C overnight .

  • Add RNase A (37°C, 30 min) followed by Proteinase K (45°C, 1-2 hours).

  • Purify DNA using a PCR purification kit (e.g., Qiagen MinElute) or Phenol-Chloroform extraction. Elute in 50 µL water.

Data Analysis & Expected Results

Analyze DNA via qPCR. Calculate occupancy as Percent of Input :



Quantitative Readouts
Target GenePrimer RegionExpected Result (DMSO)Expected Result (MI-2 Treated)Interpretation
HOXA9 PromoterHigh BindingSignificant Decrease (>50%)Successful displacement of Menin-MLL.
MEIS1 PromoterHigh BindingSignificant Decrease (>50%)Successful downstream target suppression.
GAPDH PromoterLow/Background (Menin)No ChangeSpecificity control (Menin doesn't regulate GAPDH).
H3K4me3 HOXA9 TSSHigh EnrichmentDecrease Loss of MLL methyltransferase activity.
Workflow Visualization

ChIP_Workflow Start Cell Culture (MV4;11) Treat Treat with MI-2 (2-5 µM, 24h) Start->Treat Crosslink Crosslink (1% Formaldehyde) Treat->Crosslink Lyse Lysis & Sonication (200-500bp) Crosslink->Lyse IP Immunoprecipitation (Anti-Menin / Anti-H3K4me3) Lyse->IP Purify Reverse Crosslink & DNA Purification IP->Purify qPCR qPCR Analysis (HOXA9/MEIS1 Targets) Purify->qPCR

Figure 2: Step-by-step ChIP workflow for assessing MI-2 efficacy.

Troubleshooting & Optimization

  • Issue: No reduction in signal after MI-2 treatment.

    • Cause: Insufficient drug concentration or incubation time.

    • Solution: Increase MI-2 to 5 µM or extend to 48 hours. Ensure MI-2 stock is not degraded (avoid freeze-thaw cycles).

  • Issue: High Background in IgG control.

    • Cause: Insufficient washing or "sticky" chromatin.[4]

    • Solution: Increase the number of High Salt washes or prolong the pre-clearing step.

  • Issue: Low DNA yield.

    • Cause: Cell toxicity leading to DNA degradation before ChIP.

    • Solution: Check cell viability.[5][6][7] If >30% cells are dead at harvest, reduce MI-2 concentration. Dead cells contribute high background and degraded DNA.

References

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[8] Nature Chemical Biology, 8, 277–284.

  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo."[9] Cancer Cell, 27(4), 589-602.

  • Yokoyama, A., & Cleary, M. L. (2008). "Menin critically links MLL proteins with LEDGF on cancer-associated target genes." Cancer Cell, 14(1), 36-46.

  • Cierpicki, T., & Grembecka, J. (2014). "Challenges and opportunities in targeting the Menin-MLL interaction." Future Medicinal Chemistry, 6(4), 447-462.

Sources

Flow Cytometric Assessment of Cell Cycle Arrest and Apoptosis in Diffuse Large B-Cell Lymphoma using MI-2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mechanism & Application

MI-2 dihydrochloride (MI-2) is a first-in-class, irreversible small-molecule inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a paracaspase and a critical component of the CBM complex (CARMA1-BCL10-MALT1), which drives NF-


B signaling in lymphocytes.

In Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) , chronic active B-cell receptor (BCR) signaling leads to constitutive MALT1 protease activity. MALT1 cleaves negative regulators (e.g., A20, RelB) and promotes NF-


B nuclear translocation. MI-2 binds directly to the MALT1 active site, inhibiting this protease function.[1][2][3][4][5][6]

Physiological Outcome: Inhibition of MALT1 by MI-2 suppresses NF-


B, leading to the downregulation of survival factors (e.g., Bcl-xL) and cell cycle drivers (e.g., Cyclin D1, c-Myc). This typically results in G0/G1 cell cycle arrest  followed by rapid apoptosis  in sensitive cell lines.
MALT1 Signaling Pathway & MI-2 Intervention

The following diagram illustrates the specific node of inhibition within the NF-


B signaling cascade.

MALT1_Pathway BCR B-Cell Receptor (BCR) Syk Syk / BTK BCR->Syk CBM CBM Complex (CARMA1-BCL10-MALT1) Syk->CBM MALT1_Act MALT1 Protease Activity CBM->MALT1_Act Substrates Cleavage of Regulators (A20, BCL10, CYLD) MALT1_Act->Substrates MI2 MI-2 (Inhibitor) MI2->MALT1_Act  Inhibits NFkB NF-κB Activation (p65/c-Rel) Substrates->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Outcome Cell Cycle Progression (Cyclin D1, c-Myc) Nucleus->Outcome

Figure 1: Mechanism of Action. MI-2 inhibits MALT1 protease activity, blocking the cleavage of regulatory substrates required for sustained NF-


B signaling and cell cycle progression.[3]

Experimental Design Considerations

Cell Models
  • Sensitive Models (ABC-DLBCL): HBL-1, TMD8, OCI-Ly3. These cells rely on chronic BCR signaling and are highly sensitive to MALT1 inhibition.

  • Resistant Controls (GCB-DLBCL): OCI-Ly1, BJAB. These act as negative controls to demonstrate on-target specificity; MI-2 should have minimal effect on their cell cycle at therapeutic doses.

Dose and Time Optimization

MI-2 is cytotoxic.[4][7] If the concentration is too high or incubation too long, cells will disintegrate, leaving only debris.

  • Concentration Range: 0.1

    
    M to 20 
    
    
    
    M. (Typical IC
    
    
    in sensitive lines is
    
    
    5-6
    
    
    M).
  • Time Points:

    • 24 Hours: Ideal for observing G0/G1 arrest before massive apoptosis occurs.

    • 48 Hours: Ideal for quantifying the Sub-G1 population (apoptotic cells).

Detailed Protocol: Cell Cycle Analysis with PI

Principle: Propidium Iodide (PI) is a stoichiometric DNA intercalating dye.[8] Fluorescence intensity is proportional to DNA content.

  • G0/G1: 2N DNA content (Base peak).

  • S Phase: Intermediate DNA content (2N to 4N).

  • G2/M: 4N DNA content (Double intensity).

  • Sub-G1: Fragmented DNA (<2N), indicative of apoptosis.

Materials & Reagents
ReagentSpecificationStorage
MI-2 2HCl MW: 455.[3]72. Soluble in DMSO (up to 100 mM).-20°C
Propidium Iodide (PI) 1 mg/mL stock in dH

O.
4°C (Dark)
RNase A 10 mg/mL stock (DNase-free).-20°C
Fixative 70% Ethanol (diluted in PBS), pre-chilled.-20°C
Staining Buffer PBS + 0.1% BSA + 0.1% Triton X-100 (optional for permeabilization).4°C
Experimental Workflow

The following diagram outlines the critical steps to ensure single-cell suspensions and accurate DNA quantification.

Workflow Treat 1. Treatment (24-48h with MI-2) Harvest 2. Harvest (Include Supernatant!) Treat->Harvest Fix 3. Fixation (70% EtOH, -20°C) Harvest->Fix Wash 4. Wash (Remove EtOH) Fix->Wash Stain 5. Stain (PI + RNase A) Wash->Stain Acquire 6. Acquire (Flow Cytometry) Stain->Acquire

Figure 2: Experimental Workflow. Critical checkpoints include harvesting floating cells (apoptotic fraction) and slow fixation to prevent clumping.

Step-by-Step Procedure
Step 1: Treatment[9][10]
  • Seed ABC-DLBCL cells (e.g., HBL-1) at

    
     cells/mL.
    
  • Treat with MI-2 (e.g., 0, 2.5, 5, 10

    
    M). Include a DMSO vehicle control .
    
  • Incubate for 24 hours (for arrest) or 48 hours (for apoptosis).

Step 2: Harvesting (CRITICAL)
  • Note: MI-2 induces apoptosis.[4] Apoptotic cells may float or become loosely attached.

  • Collect the culture supernatant into a 15 mL tube (do not discard!).

  • Wash the adherent cells (if any) with PBS and add to the same tube.

  • Trypsinize (if adherent) and combine everything.

  • Centrifuge at 300 x g for 5 minutes . Discard supernatant.

  • Wash pellet once with 1 mL cold PBS.

Step 3: Ethanol Fixation[11]
  • Goal: Permeabilize cell membrane and fix DNA structure.

  • Resuspend the cell pellet in 300

    
    L cold PBS . Ensure a single-cell suspension by gentle pipetting.[8]
    
  • While vortexing gently at low speed , add 700

    
    L of ice-cold 100% Ethanol  dropwise. (Final conc 
    
    
    
    70%).
    • Why? Adding ethanol to a pellet causes clumping.[8] Vortexing ensures rapid, even dispersion.

  • Incubate at -20°C for at least 2 hours (Overnight is preferred).

Step 4: Staining
  • Centrifuge fixed cells at 500 x g for 5 minutes (Ethanol-fixed cells are lighter and harder to pellet).

  • Decant ethanol carefully.

  • Wash twice with 2 mL cold PBS to rehydrate cells.

  • Resuspend pellet in 500

    
    L of PI/RNase Staining Solution :
    
    • PBS[8]

    • PI: Final concentration 50

      
      g/mL [8][11]
      
    • RNase A: Final concentration 100

      
      g/mL 
      
    • Triton X-100: 0.1% (optional, improves nuclear isolation)

  • Incubate for 30 minutes at 37°C or 1 hour at Room Temp in the dark.

    • Why? RNase is an enzyme; it needs time and temperature to digest double-stranded RNA, which also binds PI. Failure here leads to broad G1 peaks.

Step 5: Acquisition
  • Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).

  • Laser: Blue (488 nm).

  • Filter: 585/42 nm (PE channel) or 610/20 nm (ECD/PI channel).

  • Settings:

    • Linear Scale: For standard Cell Cycle (G1/S/G2).

    • Log Scale: Useful to visualize the Sub-G1 (apoptotic) peak.

  • Stop Condition: Acquire at least 20,000 single cell events.

Data Analysis & Interpretation

Gating Strategy
  • FSC-A vs. SSC-A: Gate on cells to exclude debris (very low FSC).

    • Note: Do not gate out the "shrunken" cells with slightly lower FSC, as these are likely the apoptotic population of interest.

  • Doublet Discrimination (CRITICAL):

    • Plot PI-Width vs. PI-Area (or Height vs. Area).

    • Gate on the diagonal population (Singlets).

    • Why? Two G1 cells stuck together (2N + 2N = 4N) look like one G2 cell. This creates false positives for G2/M arrest.

  • Histogram: Plot PI-Area (Linear).

Expected Results with MI-2
Cell Cycle PhaseDNA ContentControl (DMSO)MI-2 Treated (Sensitive)Interpretation
Sub-G1 < 2N< 5%High (>20%) DNA fragmentation (Apoptosis).
G0/G1 2N~50-60%Increased G1 Arrest (Early effect).
S Phase 2N - 4N~20-30%Decreased Blockade of G1->S transition.
G2/M 4N~10-20%Decreased Cells fail to reach division.
  • Result: In ABC-DLBCL lines (e.g., HBL-1), MI-2 treatment typically causes a reduction in S-phase and an accumulation in G0/G1 (early) or a massive increase in Sub-G1 (late/high dose).

  • Validation: In GCB-DLBCL lines (e.g., BJAB), the profile should remain similar to the DMSO control, confirming specificity.

Troubleshooting

  • High CV (Broad Peaks):

    • Cause: Incomplete RNA digestion or poor fixation.

    • Fix: Ensure RNase is fresh and incubated at 37°C. Vortex vigorously (but carefully) during ethanol addition.

  • Clumping:

    • Cause: Ethanol added too fast to the pellet.

    • Fix: Filter samples through a 35

      
      m nylon mesh cap before acquisition.
      
  • No Effect Observed:

    • Cause: Cell line is MI-2 resistant (GCB type) or drug has degraded.

    • Fix: Verify cell line identity. MI-2 is sensitive to hydrolysis; ensure fresh stock preparation.

References

  • Fontan, L. , et al. (2012).[2] MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[2][3][5] Cancer Cell, 22(6), 812-824.[2]

  • Nagel, D. , et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell, 22(6), 825-837.

  • Pozeta, B. , et al. (2015). Flow Cytometry Analysis of Cell Cycle and Apoptosis. Bio-protocol, 5(22): e1656.

Sources

Introduction: Targeting the Menin-MLL Axis in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to MI-2 Dihydrochloride for Colony Formation Assays in Leukemia Research

Acute leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and pediatric populations.[1] The oncogenic activity of MLL fusion proteins is critically dependent on a direct protein-protein interaction with Menin, a nuclear scaffold protein encoded by the MEN1 gene.[2][3] This interaction tethers the MLL fusion complex to chromatin, driving the aberrant expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemic cell self-renewal and proliferation.[4][5]

The dependency on the Menin-MLL interaction represents a key therapeutic vulnerability. MI-2 dihydrochloride is a potent and selective small-molecule inhibitor that physically occupies the MLL binding pocket on Menin, effectively disrupting this critical interaction.[4][6] By blocking the Menin-MLL axis, MI-2 leads to the downregulation of leukemogenic gene expression, inhibition of cell proliferation, and induction of apoptosis in MLL-rearranged leukemia cells.[6][7]

This application note provides a comprehensive guide for researchers utilizing MI-2 dihydrochloride in colony formation assays (also known as clonogenic assays). This assay is a gold-standard in vitro method to assess the long-term impact of a therapeutic agent on the self-renewal and proliferative capacity of single cancer cells, offering a more rigorous evaluation of anti-leukemic potential than short-term viability assays.[8]

Mechanism of Action: Disrupting the Oncogenic Scaffold

The leukemogenic function of MLL fusion proteins is not due to their intrinsic enzymatic activity but rather their ability to act as a scaffold, recruiting other proteins to target gene promoters. The interaction with Menin is the lynchpin of this process. MI-2 dihydrochloride is a competitive inhibitor that binds directly to Menin with high affinity (IC₅₀ ≈ 446 nM), preventing its association with MLL fusion proteins.[4]

The causal chain of events following MI-2 treatment is as follows:

  • Disruption of Protein-Protein Interaction: MI-2 binds to the MLL-binding pocket of Menin.[2]

  • Ejection from Chromatin: The MLL fusion protein complex can no longer be tethered to the regulatory regions of target genes.

  • Transcriptional Repression: The expression of critical leukemogenic genes, including HOXA9 and MEIS1, is significantly downregulated.[4]

  • Cellular Response: The loss of this pro-leukemic gene expression program inhibits the cells' ability to proliferate indefinitely, leading to cell cycle arrest, differentiation, and apoptosis.[]

MI2_Mechanism_of_Action cluster_0 Normal MLL-Fusion Protein Action cluster_1 Inhibition by MI-2 MLL MLL Fusion Protein Menin Menin MLL->Menin Binds to Chromatin Chromatin (HOXA9/MEIS1 genes) Menin->Chromatin Tethers complex to target genes Apoptosis Apoptosis & Differentiation Menin->Apoptosis Disrupted complex leads to Leukemogenesis Leukemic Transformation (Sustained Proliferation) Chromatin->Leukemogenesis Drives aberrant transcription MI2 MI-2 Dihydrochloride MI2->Menin Binds and Blocks MLL Interaction Site

Caption: Mechanism of MI-2 in MLL-rearranged leukemia.

Compound Information and Preparation

Proper handling and preparation of MI-2 dihydrochloride are critical for reproducible results.

ParameterValueSource
Full Chemical Name 4-(4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, dihydrochloride[2]
Molecular Formula C₁₈H₂₅N₅S₂ · 2HCl
Molecular Weight 448.5 g/mol [2]
Appearance White to off-white crystalline powder[10]
IC₅₀ (Menin-MLL) ~446 nM
GI₅₀ (Cell Growth) ~5 µM (in MLL-AF9 cells)[6]
Solubility ≥ 20 mg/mL in DMF; ≥ 10 mg/mL in DMSO; ≥ 30 mg/mL in Ethanol[2]
Storage Store powder at -20°C. Stock solutions can be stored at -80°C for up to 6 months.

Preparation of a 10 mM Stock Solution:

  • Calculate: To make a 10 mM stock solution from the powder (MW = 448.5 g/mol ), weigh out 4.485 mg of MI-2 dihydrochloride.

  • Dissolve: Add 1 mL of sterile, anhydrous DMSO to the powder.

  • Mix: Vortex thoroughly until the powder is completely dissolved.

  • Aliquot & Store: Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -80°C.

Protocol: Colony Formation Assay for Leukemia Cells

This protocol is optimized for suspension leukemia cell lines (e.g., MV4-11, MOLM-13, SEM) and utilizes a methylcellulose-based semi-solid medium to ensure that colonies arise from single cells.

Materials and Reagents
  • Leukemia cell line of interest (e.g., MLL-rearranged)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)

  • MI-2 dihydrochloride stock solution (10 mM in DMSO)

  • Vehicle control (sterile DMSO)

  • Methylcellulose-based medium (e.g., MethoCult™ H4230 from STEMCELL Technologies or similar)

  • Sterile PBS

  • Non-tissue culture treated 6-well plates or 35 mm dishes[11]

  • Sterile water

  • CO₂ incubator (37°C, 5% CO₂)

Experimental Workflow

CFA_Workflow Start Start: Healthy, log-phase leukemia cell culture PrepCells 1. Prepare Single-Cell Suspension - Count viable cells (Trypan Blue) - Resuspend in complete medium Start->PrepCells PrepPlates 2. Prepare Treatment Dilutions - Serially dilute MI-2 stock in medium - Prepare vehicle control (DMSO) PrepCells->PrepPlates Plating 3. Plate Cells in Methylcellulose - Mix cells and treatments with methylcellulose medium - Plate 1 mL per 35 mm dish PrepPlates->Plating Incubate 4. Incubate - 10-14 days at 37°C, 5% CO₂ - Maintain humidity - Do not disturb plates Plating->Incubate Count 5. Count Colonies - Use gridded dish and inverted microscope - Count clusters of ≥50 cells Incubate->Count Analyze 6. Analyze Data - Calculate Plating Efficiency (PE) - Calculate Surviving Fraction (SF) Count->Analyze End End: Determine dose-dependent inhibition of colony formation Analyze->End

Caption: Step-by-step workflow for the colony formation assay.
Step-by-Step Methodology

Day 0: Cell Plating

  • Cell Preparation: Start with a healthy, log-phase culture of leukemia cells. Perform a viable cell count using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.

  • Seeding Density Optimization (Crucial First Step): The optimal seeding density varies between cell lines. The goal is to obtain 50-150 countable, distinct colonies in the vehicle control plate. For a first experiment, test a range of densities (e.g., 500, 1000, and 2500 cells per 35 mm dish).

  • Treatment Preparation: Prepare serial dilutions of MI-2 dihydrochloride in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 25 µM). Remember to create a vehicle control using the same final concentration of DMSO as in the highest MI-2 dose.

  • Plating in Methylcellulose:

    • Work on ice to keep the methylcellulose viscous.

    • In a sterile tube, combine the cells, the drug dilution (or vehicle), and the methylcellulose medium according to the manufacturer's instructions. A common ratio is 1 part cell/drug suspension to 9 parts methylcellulose medium.

    • Example for one 35 mm dish: Mix 300 µL of your cell/drug suspension with 2.7 mL of methylcellulose medium.

    • Vortex the mixture gently but thoroughly.

    • Using a syringe with a blunt-end needle, dispense 1 mL of the mixture into the center of a 35 mm dish.

    • Gently rotate and tilt the dish to spread the medium evenly across the entire surface.[11] Avoid introducing bubbles.

Incubation (10-14 Days)

  • Maintain Humidity: Place the 35 mm dishes inside a larger 150 mm dish containing a separate, open 35 mm dish filled with sterile water. This is critical to prevent the semi-solid medium from drying out.[11]

  • Incubate: Place the plates in a humidified incubator at 37°C with 5% CO₂ for 10-14 days, or until colonies are clearly visible under a microscope. Do not disturb the plates during this period to ensure colonies are not dislodged.[11]

Day 10-14: Colony Counting and Analysis

  • Colony Identification: Using an inverted microscope, identify and count all colonies. A colony is defined as a cluster of at least 50 cells.[8] Using a gridded scoring dish can help prevent counting the same area twice.[11]

  • Data Analysis:

    • Plating Efficiency (PE): This reflects the intrinsic ability of the cells to form colonies without treatment.

      PE (%) = (Number of colonies in vehicle control / Number of cells seeded) x 100

    • Surviving Fraction (SF): This normalizes the treatment data to the control, showing the effect of the drug.

      SF = (Number of colonies in treated plate / (Number of cells seeded x PE))

Expected Results and Interpretation

Treatment with MI-2 dihydrochloride is expected to cause a dose-dependent decrease in both the number and size of colonies formed by MLL-rearranged leukemia cells. In contrast, cell lines without MLL rearrangements should be significantly less sensitive.

Example Data Table:

MI-2 Conc. (µM)Avg. Colonies CountedSurviving Fraction (SF)
0 (Vehicle)1251.00
11100.88
2.5810.65
5450.36
10120.10
2510.01

By plotting the Surviving Fraction against the MI-2 concentration, a dose-response curve can be generated, and the IC₅₀ (the concentration required to reduce colony formation by 50%) can be calculated. This provides a quantitative measure of the compound's long-term efficacy.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Plating Efficiency (<5%) - Sub-optimal cell health- Incorrect seeding density- Poor quality methylcellulose- Use cells in the mid-logarithmic growth phase.- Empirically determine the optimal seeding density for your cell line.[12]- Ensure methylcellulose medium is stored correctly and not expired.
No Colonies in Any Plate - Cells are not clonogenic- Contamination- Seeding density too low- Confirm the cell line's ability to form colonies from literature or previous experiments.- Practice strict aseptic technique.- Increase the number of cells seeded.
Colonies are Merging - Seeding density too high- Reduce the number of cells seeded per plate.
Methylcellulose Medium Dried Out - Insufficient humidity during incubation- Always place culture dishes inside a larger dish with a water source to maintain high humidity.[11]
High Variability Between Replicates - Inaccurate cell counting- Uneven mixing of cells in methylcellulose- Ensure a homogenous single-cell suspension before counting.- Vortex the cell/methylcellulose mixture thoroughly but gently before plating.

Conclusion

The colony formation assay is an indispensable tool for evaluating the therapeutic potential of targeted agents like MI-2 dihydrochloride. By assessing the long-term impact on the clonogenic survival of leukemia cells, this assay provides robust, functionally relevant data that complements short-term proliferation or apoptosis readouts. When performed with careful optimization and appropriate controls, this protocol enables researchers to quantitatively determine the efficacy of disrupting the Menin-MLL interaction and provides a strong rationale for further preclinical and clinical development.

References

  • Grembecka J, et al. (2012) Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nat Chem Biol. 8(3):277-84. [Link]

  • Luger, S. M. (2002). Histamine dihydrochloride and interleukin-2 in the treatment of acute myeloid leukemia. Seminars in oncology, 29(3 Suppl 7), 43–47. [Link]

  • Cortes, J. E., et al. (2019). Histamine dihydrochloride and IL-2 for AML: impacts for relapse risk and survival. YouTube. [Link]

  • ClinicalTrials.gov. (2020). BLockade of PD-1 Added to Standard Therapy to Target Measurable Residual Disease in Acute Myeloid Leukemia 2. [Link]

  • Keating, G. M. (2011). Spotlight on histamine dihydrochloride in acute myeloid leukaemia. BioDrugs, 25(2), 129–132. [Link]

  • Agilent Technologies. (2021). Cancer Research: Cell Proliferation and Colony Formation Assays. [Link]

  • Martner, A., et al. (2021). Histamine dihydrochloride and low-dose interleukin-2 in an emerging landscape of relapse prevention in acute myeloid leukemia. Journal of Internal Medicine, 290(5), 964-980. [Link]

  • Aurelius, J., et al. (2021). Relapse Prevention in Acute Myeloid Leukemia: The Role of Immunotherapy with Histamine Dihydrochloride and Low-Dose Interleukin-2. Cancers, 13(16), 4051. [Link]

  • R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. [Link]

  • Henrik's Lab. (2022). Clonogenic Cell Survival Assay (Colony Formation Assay). YouTube. [Link]

  • Jones, C. L., et al. (2020). Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting. STAR protocols, 1(3), 100223. [Link]

  • He, S., et al. (2021). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Cells, 10(6), 1439. [Link]

  • Issa, G. C., et al. (2023). Menin inhibitors in the treatment of acute myeloid leukemia. Blood. [Link]

  • ResearchGate. (2018). Protocol for clonogenic survival assay for leukemia/ suspension cells?. [Link]

  • Memorial Sloan Kettering Cancer Center. (2025). FDA Approves Revumenib, a Menin Inhibitor, for Aggressive Leukemia. [Link]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315–2319. [Link]

  • CYTOSMART. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. [Link]

  • Al-Hinai, A. S., & Issa, G. C. (2024). Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions. Cancers, 16(22), 4057. [Link]

  • MD Anderson Cancer Center. Menin Inhibitors. [Link]

Sources

Troubleshooting & Optimization

MI 2 dihydrochloride solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MI-2 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the use of MI-2 dihydrochloride in cell culture experiments. Our goal is to empower you with the knowledge to confidently and successfully incorporate this potent Menin-MLL inhibitor into your research.

Understanding MI-2 Dihydrochloride and its Mechanism of Action

MI-2 dihydrochloride is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are implicated in certain types of aggressive leukemias.[3] By binding to Menin, MI-2 disrupts the Menin-MLL complex, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[3] This disruption ultimately induces cell differentiation and apoptosis in MLL-rearranged leukemia cells.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of MI-2 dihydrochloride.

1. What is the recommended solvent for preparing a stock solution of MI-2 dihydrochloride?

For optimal solubility, it is recommended to prepare stock solutions of MI-2 dihydrochloride in sterile, anhydrous DMSO.

2. What is the recommended concentration for the stock solution?

A stock solution of 10 mM in DMSO is a common starting point. However, the solubility in DMSO is reported to be at least 10 mg/mL.

3. How should I store the stock solution?

Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Under these conditions, the stock solution should be stable for an extended period.

4. What is the recommended working concentration of MI-2 dihydrochloride for cell culture experiments?

The optimal working concentration of MI-2 dihydrochloride is cell-line dependent and should be determined empirically through a dose-response experiment (kill curve). However, literature suggests that concentrations in the low micromolar range are typically effective.

5. What is the typical duration of treatment for in vitro studies?

The duration of treatment can vary depending on the experimental endpoint. For proliferation or apoptosis assays, treatment times of 24 to 96 hours are common.[4] For gene expression analysis, shorter time points may be appropriate.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments involving MI-2 dihydrochloride.

Protocol 1: Preparation of MI-2 Dihydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • MI-2 dihydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the MI-2 dihydrochloride powder to room temperature before opening the vial to prevent condensation.

  • Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of MI-2 dihydrochloride is 448.48 g/mol .

  • Carefully add the calculated volume of sterile DMSO to the vial containing the MI-2 dihydrochloride powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Protocol 2: Determining the Optimal Working Concentration using a Kill Curve Assay

This protocol outlines a general procedure to determine the IC50 value of MI-2 dihydrochloride for a specific leukemia cell line.

Materials:

  • Leukemia cell line of interest (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[5][6][7]

  • 96-well cell culture plates

  • MI-2 dihydrochloride stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your leukemia cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of the MI-2 dihydrochloride stock solution in complete cell culture medium. A common starting range is from 10 µM down to low nanomolar concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest MI-2 dihydrochloride concentration.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared MI-2 dihydrochloride dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assay: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the MI-2 dihydrochloride concentration and fit a dose-response curve to determine the IC50 value.

Data Summary Table

The following table summarizes the known solubility and stability information for MI-2 dihydrochloride.

ParameterSolvent/MediumConcentrationTemperatureStabilitySource
Solubility DMSO10 mg/mLRoom Temperature-
Ethanol30 mg/mLRoom Temperature-
PBS (pH 7.2)Not explicitly stated for MI-2; a similar compound, Cl-Amidine (hydrochloride), is soluble at ~3 mg/mLRoom TemperatureAqueous solutions not recommended for storage > 1 day
Stability DMSO Stock Solution10 mM-20°C / -80°CStable for at least one yearGeneral laboratory practice
Cell Culture Media (e.g., RPMI + 10% FBS)Working concentrations37°CData not available; empirical determination recommended-

Visualizing the Mechanism of Action

The following diagrams illustrate the Menin-MLL signaling pathway and the experimental workflow for using MI-2 dihydrochloride.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Binds to DNA DNA MLL_fusion->DNA Recruits to Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Transcription Aberrant Transcription Target_Genes->Transcription Leads to Leukemia Leukemic Proliferation Transcription->Leukemia MI2 MI-2 dihydrochloride MI2->Menin Inhibits Interaction

Caption: The Menin-MLL oncogenic pathway and the inhibitory action of MI-2.

MI2_Workflow start Start: MI-2 Powder prep_stock Prepare 10mM Stock in DMSO start->prep_stock store_stock Aliquot & Store at -20°C/-80°C prep_stock->store_stock kill_curve Perform Kill Curve (Determine IC50) store_stock->kill_curve Use fresh aliquot cell_treatment Treat Cells with Optimal Concentration kill_curve->cell_treatment assay Perform Downstream Assay (Viability, qPCR, etc.) cell_treatment->assay end End: Data Analysis assay->end

Caption: Experimental workflow for using MI-2 dihydrochloride in cell culture.

Troubleshooting Guide

This section provides solutions to potential problems you may encounter during your experiments.

Problem 1: My MI-2 dihydrochloride is not dissolving in DMSO.

  • Cause: The DMSO may not be anhydrous, or the concentration you are trying to achieve is too high.

  • Solution: Use fresh, anhydrous, sterile DMSO. Ensure you are not exceeding the known solubility limits. Gentle warming to 37°C and vortexing can aid dissolution.

Problem 2: I am observing precipitation in my cell culture medium after adding MI-2 dihydrochloride.

  • Cause 1: "Solvent Shock". Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate out of solution.

  • Solution 1: Add the stock solution to the medium dropwise while gently swirling the medium. Pre-warming the medium to 37°C can also help. It is also recommended to not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells.[8]

  • Cause 2: Exceeding Solubility in Media. The final concentration of MI-2 dihydrochloride in the cell culture medium may be above its solubility limit in that specific aqueous environment.

  • Solution 2: Perform a solubility test by preparing your highest desired concentration in the complete cell culture medium and observing it for any precipitation over a few hours at 37°C. If precipitation occurs, you may need to lower the working concentration.

  • Cause 3: Interaction with Media Components. Components in the serum or the basal medium itself could be interacting with the compound, leading to precipitation.[9]

  • Solution 3: If using a serum-containing medium, try reducing the serum percentage or switching to a serum-free formulation if your cells can tolerate it. You can also test the solubility in the basal medium without serum to identify the source of the issue.

Problem 3: I am not observing the expected biological effect (e.g., no decrease in cell viability).

  • Cause 1: Incorrect Working Concentration. The concentration of MI-2 dihydrochloride may be too low to elicit a response in your specific cell line.

  • Solution 1: Re-evaluate your dose-response curve. Ensure that you have tested a sufficiently high concentration range.

  • Cause 2: Compound Degradation. The MI-2 dihydrochloride may have degraded due to improper storage or handling.

  • Solution 2: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the powder. The stability of MI-2 dihydrochloride in aqueous cell culture medium at 37°C over extended periods is not well-documented; therefore, for long-term experiments, consider replenishing the medium with fresh compound every 48-72 hours.

  • Cause 3: Cell Line Resistance. The cell line you are using may be inherently resistant to Menin-MLL inhibition.

  • Solution 3: Confirm that your cell line has the appropriate genetic background (e.g., MLL rearrangement) that would make it sensitive to this class of inhibitors.

References

  • Borkin, D., et al. (2011). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 117(17), 4543-4552. [Link]

  • Grembecka, J., et al. (2010). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Science, 330(6009), 1381-1385. [Link]

  • Gao, Y., et al. (2013). A small molecule inhibitor of the menin-MLL interaction for the treatment of MLL-rearranged leukemias. Leukemia, 27(9), 1845-1854. [Link]

  • He, S., et al. (2014). The menin-MLL interaction is a molecular therapeutic target in MLL-rearranged acute myeloid leukemia. Blood, 124(21), 1306. [Link]

  • ResearchGate. (2014). How do I prevent the formation of crystals in cell culture? [Link]

  • Shi, A., et al. (2012). Menin-MLL1 interaction is a molecular therapeutic target in MLL-rearranged acute myeloid leukemia. Molecular Cancer Therapeutics, 11(1), 205-214. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. [Link]

  • Ates, I., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Research in Pharmacy, 26(3), 494-501. [Link]

  • Antoniewicz, M. R. (2009). Medium Preparation from 1x Stock (RPMI w/ 10% FBS). [Link]

  • Kura Oncology. (n.d.). Clinical-Stage Menin Inhibitor KO-539 is Synergistically Active with Multiple Classes of Targeted Agents in KMT2A/MLL-r and NPM1. [Link]

Sources

Potential off-target effects of MI 2 dihydrochloride in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Potential Off-Target Effects & Experimental Optimization

Audience: Researchers, Senior Scientists, and Drug Discovery Leads Status: Active | Updated: 2025

Introduction: The Senior Scientist’s Perspective

MI-2 dihydrochloride (MI-2) is a first-generation small-molecule inhibitor of the Menin-MLL interaction. While it was a pioneering tool compound that validated the therapeutic potential of targeting the Menin-MLL complex in mixed-lineage leukemia (MLL), it possesses distinct limitations compared to second-generation inhibitors (e.g., MI-463, MI-503, or Revumenib).

The Core Challenge: MI-2 has a modest biochemical IC50 (~446 nM) and cellular GI50 (~5–10 µM). To achieve complete target occupancy, researchers often push concentrations into the 10–20 µM range. At these concentrations, off-target cytotoxicity becomes a significant confounder, often indistinguishable from on-target efficacy without rigorous controls.

This guide provides the framework to distinguish specific epigenetic silencing from non-specific chemical toxicity.

Module 1: Distinguishing On-Target vs. Off-Target Toxicity

FAQ: How do I know if the cell death I'm observing is Menin-dependent?

Technical Insight: True Menin-MLL inhibition results in a specific phenotypic sequence: downregulation of HOXA9/MEIS1, followed by differentiation (upregulation of CD11b), and finally apoptosis. Immediate cell death (within 24 hours) or death without gene expression changes suggests off-target chemical toxicity.

Diagnostic Protocol: The "Differential Sensitivity" Assay

To validate on-target specificity, you must run a parallel dose-response assay using a negative control cell line.

Step-by-Step Methodology:

  • Select Cell Lines:

    • Test Line (MLL-Fusion): MV4;11, MOLM-13 (Dependent on Menin-MLL).[1]

    • Control Line (Non-MLL): HL-60 or K562 (Independent of Menin-MLL).

  • Seeding:

    • Seed cells at

      
       cells/mL in 96-well plates (100 µL/well).
      
  • Treatment:

    • Treat with MI-2 (0.1 µM to 50 µM, 8-point serial dilution).

    • Crucial Control: Include MI-nc (Negative Control compound) if available. MI-nc is structurally similar but does not bind Menin.

  • Incubation:

    • Incubate for 72 to 96 hours . (Note: Epigenetic inhibitors act slowly; 24h is insufficient for specific effects).

  • Readout:

    • Assess viability via ATP-based assay (e.g., CellTiter-Glo) or Resazurin.

Data Interpretation:

ObservationInterpretationActionable Step
GI50 (MLL) < 1 µM & GI50 (Control) > 10 µM Valid On-Target Effect. Wide therapeutic window.Proceed with downstream assays (RT-qPCR).
GI50 (MLL) ≈ GI50 (Control) Off-Target Toxicity. The compound is killing cells via general cytotoxicity.STOP. Lower dose or switch to MI-463/MI-503.
Rapid Death (<24h) Acute Chemical Toxicity. Likely membrane disruption or mitochondrial stress.Check solubility/pH or reduce concentration.

Module 2: Visualizing the Mechanism of Action

Understanding the signaling divergence is critical for troubleshooting. The diagram below illustrates the specific pathway vs. the "noise" generated by high-dose off-targets.

Menin_Mechanism Menin Menin Protein Complex Menin-MLL Complex Menin->Complex MLL MLL-Fusion Protein MLL->Complex HOXA9 HOXA9 / MEIS1 Expression Complex->HOXA9 Chromatin Binding Apoptosis_Specific Differentiation & Delayed Apoptosis Complex->Apoptosis_Specific Loss of Signal Leukemia Leukemic Maintenance HOXA9->Leukemia MI2 MI-2 Dihydrochloride MI2->Complex Inhibits Interaction (IC50 ~450nM) OffTarget Off-Target Effects (>10 µM) MI2->OffTarget High Dose Non-Specific Binding Stress General Cellular Stress (Mitochondrial/Membrane) OffTarget->Stress Apoptosis_NonSpec Acute Necrosis / Rapid Apoptosis Stress->Apoptosis_NonSpec

Figure 1: Mechanistic divergence between specific Menin-MLL inhibition (left) and high-dose off-target effects (right).

Module 3: Physical Properties & Handling

FAQ: Why do I see precipitation when adding MI-2 to cell media?

Technical Insight: MI-2 is often supplied as a dihydrochloride salt. While this improves water solubility compared to the free base, it can cause local pH shock or precipitation when added directly to buffered media (pH 7.4) from a high-concentration DMSO stock, especially if the DMSO concentration exceeds 0.5%.

Solubility & Stability Data Table:

SolventMax SolubilityStabilityHandling Recommendation
Water ~10-20 mg/mLUnstable (Hydrolysis risk)Prepare fresh; do not store.
DMSO >50 mg/mLStable at -20°C (1 month)Preferred. Use high-grade anhydrous DMSO.
Ethanol <1 mg/mLPoorAvoid.
Culture Media <50 µMVariableDo not add stock directly to flask.

Correct Dilution Protocol:

  • Prepare a 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 in PBS or media without serum first to check for precipitation.

  • Final Application: Add the intermediate dilution to the cell culture vessel. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity masking the drug effect.

Module 4: Troubleshooting "Silent" Failures

Issue: "My cells are dying, but HOXA9 levels haven't changed."

Diagnosis: This is the hallmark of off-target killing .[2] If MI-2 kills the cells but fails to downregulate the specific target genes (HOXA9, MEIS1, FLT3), the mechanism of death is likely unrelated to Menin inhibition.

Validation Workflow (Graphviz):

Validation_Logic Start Observation: Cell Death Observed Check_Dose Is Dose > 5 µM? Start->Check_Dose Check_Time Is Timepoint < 48h? Check_Dose->Check_Time Yes qPCR Run RT-qPCR: HOXA9 / MEIS1 Check_Dose->qPCR No Check_Time->qPCR No Conclusion_Off Off-Target Toxicity Check_Time->Conclusion_Off Yes (Too Fast) Result_Down Genes Downregulated (>50%) qPCR->Result_Down Result_NoChange No Gene Change qPCR->Result_NoChange Conclusion_Valid Valid On-Target Effect Result_Down->Conclusion_Valid Result_NoChange->Conclusion_Off Action_Switch Switch to MI-463/503 or Lower Dose Conclusion_Off->Action_Switch

Figure 2: Decision logic for validating MI-2 mechanism of action in phenotypic assays.

References

  • Grembecka, J. et al. (2012).[3] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[3][4][5][6] Nature Chemical Biology, 8(3), 277–284.[3]

  • Borkin, D. et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo.[1][7] Cancer Cell, 27(4), 589-602. (Describes MI-463/MI-503 as improved analogs).

  • Cierpicki, T. & Grembecka, J. (2014). Challenges and opportunities in targeting the Menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447-462.

Sources

Cytotoxicity of MI 2 dihydrochloride on non-malignant hematopoietic cells

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers working with MI-2 dihydrochloride .

CRITICAL DISAMBIGUATION NOTICE: Before proceeding, you must verify your compound. "MI-2" refers to two distinct small molecule inhibitors used in hematology.

  • MI-2 (Menin-MLL Inhibitor): Often supplied as MI-2 dihydrochloride . Targets the Menin-MLL fusion interaction in acute leukemias.[1][2][3][4][5][6]

  • MI-2 (MALT1 Inhibitor): Targets MALT1 paracaspase in B-cell lymphomas. Usually supplied as a free base.

This guide addresses MI-2 dihydrochloride (Menin-MLL Inhibitor) , consistent with the salt form specified in your request.

Topic: Cytotoxicity Profiling on Non-Malignant Hematopoietic Cells Document ID: TS-MI2-2HCl-001 Status: Active

Module 1: Compound Identity & Mechanism of Selectivity

Context: Users frequently report confusion regarding the "therapeutic window" of MI-2 dihydrochloride. This section clarifies why the compound spares non-malignant cells.

The Mechanism of Selectivity

MI-2 dihydrochloride is a peptidomimetic inhibitor that blocks the protein-protein interaction (PPI) between Menin and MLL fusion proteins (e.g., MLL-AF9).

  • In MLL-Rearranged Leukemias: The Menin-MLL fusion complex constitutively upregulates HOXA9 and MEIS1, driving a differentiation block and leukemogenesis. MI-2 disrupts this complex, forcing leukemic cells to differentiate and undergo apoptosis.[4]

  • In Non-Malignant Cells (PBMCs, CD34+): The interaction between Menin and wild-type MLL is less sensitive to MI-2 inhibition or less critical for immediate survival compared to the "addiction" seen in fusion-driven leukemias. Consequently, MI-2 exhibits a wide therapeutic window.

Visualizing the Pathway

The following diagram illustrates the differential effect of MI-2 on Leukemic vs. Normal cells.

MI2_Mechanism MI2 MI-2 2HCl Complex_Onco Menin-MLL Fusion Complex MI2->Complex_Onco Strong Blockade (IC50 ~450nM) Complex_Norm Menin-MLL WT Complex MI2->Complex_Norm Weak/No Effect at therapeutic dose Diff Differentiation & Apoptosis MI2->Diff Induces in Leukemic Cells Menin Menin Protein Menin->Complex_Onco Binds Menin->Complex_Norm Binds MLL_Fusion MLL-Fusion (Oncogenic) MLL_Fusion->Complex_Onco MLL_WT MLL Wild-Type (Normal) MLL_WT->Complex_Norm Genes HOXA9 / MEIS1 Upregulation Complex_Onco->Genes Drives Normal Normal Hematopoiesis Complex_Norm->Normal Supports Leukemia Leukemic Proliferation Genes->Leukemia

Caption: MI-2 selectively disrupts the oncogenic Menin-MLL fusion complex, precipitating differentiation in leukemic cells while leaving the wild-type complex in normal cells largely functional at therapeutic doses.[4][6]

Module 2: Experimental Protocols & Handling

Issue: "I am seeing unexpected toxicity in my controls." Root Cause: Often linked to improper solubilization (pH shock) or incorrect dosage ranges.

Reconstitution Guide

MI-2 dihydrochloride is a salt. Its solubility properties differ from the free base.

  • Solubility: Soluble in water (up to ~20 mg/mL) and DMSO (>50 mg/mL).

  • Stability: Stock solutions in DMSO are stable at -20°C for 1 month. Aqueous solutions should be prepared fresh.

Standard Protocol:

  • Prepare a 10 mM stock in sterile DMSO.

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

  • Dilute into culture media immediately prior to use. Keep final DMSO concentration <0.1%.

Cytotoxicity Assay Setup (Non-Malignant Cells)

To validate the safety of MI-2 on normal hematopoietic cells (PBMCs or bone marrow), use the following setup to distinguish cytotoxicity from cytostasis.

ParameterSpecificationRationale
Cell Source Fresh human PBMCs or CD34+ enriched cord blood.Primary cells are more predictive of toxicity than immortalized normal lines.
Media RPMI-1640 + 10% FBS + Cytokines (IL-3, SCF, FLT3L).Normal progenitors require cytokine support to survive ex vivo; lack of cytokines causes background death.
Dose Range 0.1 µM – 50 µM (Log scale).Therapeutic window is ~0.5 µM. Toxicity in normal cells often requires >25 µM.
Exposure 72 - 96 Hours.Menin inhibition effects (differentiation) are slow; acute toxicity (24h) suggests off-target effects.
Readout Annexin V / PI (Flow Cytometry).Distinguishes apoptosis (toxicity) from reduced proliferation (cytostasis).

Module 3: Troubleshooting & FAQs

Q1: At what concentration should I expect toxicity in non-malignant cells?

Technical Answer: In standard assays, MI-2 dihydrochloride shows a GI50 > 50 µM for non-malignant hematopoietic cells (e.g., murine bone marrow transduced with control vectors like E2A-HLF).

  • Therapeutic Range: 0.2 µM – 2.0 µM (Effective against MLL-rearranged leukemia).

  • Safety Margin: >25-fold.

  • Troubleshoot: If you see >50% cell death at 1-5 µM in normal PBMCs, check your compound identity (ensure it is not the MALT1 inhibitor) and check final DMSO concentration.

Q2: My normal cells are dying, but I am using the correct compound. Why?

Diagnostic Checklist:

  • Cytokine Deprivation: Are you culturing normal CD34+ cells without IL-3/SCF? They will die naturally within 48h. MI-2 might be falsely blamed.

  • Salt Effect: Did you buffer the media? The dihydrochloride salt is acidic. If adding high volumes of aqueous stock directly to small wells, pH may drop.

  • Off-Target Kinase Inhibition: At concentrations >10 µM, MI-2 may exhibit off-target effects. Ensure your dose-response curve includes low nanomolar points (e.g., 100 nM) to verify potency against positive controls (e.g., MV4-11 cells).

Q3: How do I distinguish differentiation from cytotoxicity?

Technical Answer: Menin inhibition primarily causes differentiation followed by apoptosis in leukemic cells. In normal cells, it generally has no effect.[7]

  • Experiment: Stain for differentiation markers (CD11b, CD14) alongside Annexin V.

  • Result (Leukemic): Increase in CD11b/CD14, followed by Annexin V+.

  • Result (Normal): No significant change in CD11b/CD14; low Annexin V+.

Workflow Visualization: Toxicity Screening

Toxicity_Workflow Start Start: Non-Malignant Cell Isolation (PBMC/CD34+) Culture Culture with Cytokines (IL-3, SCF, FLT3L) Start->Culture Treat Treatment: MI-2 2HCl (0.1 - 50 µM) Culture->Treat Branch 72-96 Hour Incubation Treat->Branch Readout1 Flow Cytometry: Annexin V / PI Branch->Readout1 Readout2 Differentiation: CD11b / CD14 Branch->Readout2 Result_Safe Result A (Expected): High Viability (>80%) No Differentiation Readout1->Result_Safe Result_Toxic Result B (Issue): High Apoptosis (>50%) at <5 µM Readout1->Result_Toxic Action Troubleshoot: 1. Check DMSO % 2. Check Cytokines 3. Verify Compound ID Result_Toxic->Action

Caption: Step-by-step workflow for validating MI-2 safety. Result B indicates experimental error or off-target toxicity.

References

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[2][3][4] Nature Chemical Biology, 8(3), 277–284. Link

    • Key Finding: Establishes MI-2 as a specific inhibitor of the Menin-MLL interaction and demonstrates its low toxicity profile in non-MLL transformed bone marrow cells.

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell, 22(6), 812–824. Link

    • Context: Cited for disambiguation purposes. This paper describes the "other" MI-2 (MALT1 inhibitor).

  • Shi, A., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia.[2][5] Blood, 120(23), 4461-4469.[2] Link

    • Key Finding: Provides structural basis for MI-2 binding and further characterizes the lack of toxicity in normal hematopoiesis.

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo.[1][2] Cancer Cell, 27(4), 589-602. Link

    • Key Finding: Discusses optimized analogs (MI-463/503) but reinforces the safety profile of the scaffold in murine models.

Sources

Overcoming resistance to MI 2 dihydrochloride in leukemia cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance to MI-2 Dihydrochloride in Leukemia/Lymphoma Models

Status: Operational Lead Scientist: Senior Application Specialist, Cell Signaling & Assay Development Last Updated: February 2026

Introduction & Compound Profile

Welcome to the technical support center for MALT1 paracaspase inhibition. You are likely working with MI-2 dihydrochloride , a cell-permeable, irreversible inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).

While MI-2 is a potent tool for dissecting the CBM (CARD11-BCL10-MALT1) signalosome, inconsistent results often stem from three distinct failures: compound instability , incorrect pathway validation , or adaptive resistance mechanisms . This guide addresses these directly.

Compound Snapshot: MI-2 Dihydrochloride
FeatureTechnical Specification
Target MALT1 Paracaspase (Cysteine protease domain)
Mechanism Irreversible covalent binding to the active site Cysteine
Primary Indication ABC-DLBCL, MCL, CLL, and specific AML subtypes (MLL-fusion)
Solubility Soluble in Water (up to 25 mM) and DMSO (up to 100 mM). Hygroscopic.
Stability Critical: Unstable in basic pH. Hydrolyzes rapidly in cell culture media if left too long at 37°C without refreshment.

The Signaling Architecture (Visualization)

To troubleshoot resistance, you must visualize the target. MI-2 blocks the protease activity of MALT1, which is distinct from its scaffolding function. Resistance often occurs when cells bypass this protease requirement or activate parallel survival loops (e.g., mTOR/PI3K).

MALT1_Signaling Receptor BCR / TLR Upstream CD79A/B BTK / SYK Receptor->Upstream CBM CBM Complex (CARD11-BCL10-MALT1) Upstream->CBM Phosphorylation Substrates Substrate Cleavage (BCL10, A20, CYLD, RELB) CBM->Substrates MALT1 Protease Activity NFkB NF-κB Activation (p65/c-Rel) CBM->NFkB Scaffolding Activity MI2 MI-2 2HCl (Inhibitor) MI2->CBM Blocks Protease Only Feedback Resistance Loop: mTORC1 / PI3K Activation MI2->Feedback Induces (Escape) Substrates->NFkB Removes Inhibitors Feedback->NFkB Bypass

Figure 1: Mechanism of Action & Resistance. MI-2 inhibits MALT1 protease function, preventing the cleavage of negative regulators (A20, CYLD). However, prolonged inhibition can trigger feedback activation of mTORC1, sustaining cell survival.

Troubleshooting Guide (Q&A)

Module A: Lack of Efficacy (Is it the Drug or the Cell?)

Q: I treated my leukemia lines (e.g., THP-1, OCI-Ly3) with MI-2, but the IC50 is significantly higher than literature values (>10 µM). Is my compound degraded?

A: Before assuming resistance, rule out hydrolysis.

  • The Issue: MI-2 is a dihydrochloride salt.[] If stored in DMSO that has absorbed water (hygroscopic), it degrades. Furthermore, in culture media (pH 7.4), the half-life is limited.

  • The Fix:

    • Dissolve fresh powder in anhydrous DMSO. Aliquot and store at -80°C. Do not freeze-thaw more than once.

    • Refreshment Protocol: For assays >24 hours, replace the media containing fresh inhibitor every 24 hours.

    • Phenotype Check: MI-2 is selective for ABC-DLBCL and MCL . If you are using GCB-DLBCL lines (e.g., SU-DHL-4), they are naturally insensitive because they do not rely on MALT1 protease activity for survival.

Q: How do I prove the drug actually hit the target inside the cell?

A: Do not rely on cell death (viability) as your readout for target engagement. You must measure substrate cleavage .

  • The Marker: MALT1 cleaves specific substrates. The best markers are BCL10 (cleaved form is smaller) or CYLD .

  • The Experiment: Run a Western Blot.

    • Positive Control: Treat cells with PMA/Ionomycin (activates MALT1) for 30-60 mins. You should see a cleaved BCL10 band.

    • Test: Pre-treat with MI-2 for 1 hour, then stimulate. The cleaved band should disappear.

    • Interpretation: If the cleaved band disappears but cells don't die, you have Target Engagement but Biological Resistance (see Module B).

Module B: Overcoming Biological Resistance[2]

Q: My Western blot confirms MALT1 inhibition, but the cells are still proliferating. Why?

A: You are likely facing "Scaffold-Dependent" survival or "Feedback Escape."

  • Mechanism 1 (Feedback): Chronic MALT1 inhibition can paradoxically activate mTORC1 or PI3K signaling to compensate for the loss of NF-κB.

  • Mechanism 2 (Bypass): The cells may rely on the scaffolding function of MALT1 (recruiting TRAF6), which MI-2 (a protease inhibitor) does not block.

  • The Solution: You need a combination strategy.

    • Combine with Venetoclax (BCL2 inhibitor): MALT1 inhibition sensitizes cells to mitochondrial apoptosis.

    • Combine with Selinexor (XPO1 inhibitor): Recent data suggests synergy in AML lines (MOLM-13).[2]

    • Combine with PI3K inhibitors: Blocks the feedback loop.

Q: Are there specific mutations that render MI-2 ineffective?

A: Yes.

  • CARD11 (CARMA1) Mutations: Some coiled-coil domain mutations render the CBM complex constitutively active in a way that is less dependent on MALT1 protease activity, or simply drives such high flux that standard doses of MI-2 are insufficient.

  • Downstream Mutations: If the cell line has a mutation in IKK or NF-κB components downstream of MALT1, blocking MALT1 will be futile.

Experimental Protocols

Protocol 1: Validating MALT1 Inhibition (The "Smoking Gun" Assay)

Use this protocol to confirm your batch of MI-2 is active and entering the cell.

Materials:

  • Cell Line: OCI-Ly3 (ABC-DLBCL) or Jurkat (T-cell, inducible control).

  • Stimulation: PMA (50 ng/mL) + Ionomycin (1 µM).

  • Antibody: Anti-BCL10 (Clone 4F8 or equivalent that detects full length and cleaved fragments).

Workflow:

  • Seed Cells:

    
     cells/mL in 6-well plates.
    
  • Drug Treatment: Add MI-2 (0.1, 1, 10 µM) or Vehicle (DMSO). Incubate 1 hour at 37°C.

  • Stimulation: Add PMA/Ionomycin directly to the media. Incubate 30 minutes .

  • Lysis: Immediately place on ice. Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot:

    • Load 30 µg protein.

    • Look for the Full Length BCL10 (~32 kDa) and the Cleaved Fragment (~27 kDa) .

    • Success Criteria: MI-2 treated lanes should show a dose-dependent reduction/disappearance of the 27 kDa band.

Protocol 2: Synergistic Viability Matrix (Overcoming Resistance)

If monotherapy fails, map the synergy with Venetoclax or Selinexor.

Setup:

  • 96-well plate format.

  • Drug A (MI-2): Vertical dilution (e.g., 0, 0.5, 1, 2, 4, 8 µM).

  • Drug B (e.g., Venetoclax): Horizontal dilution (e.g., 0, 10, 50, 100, 500 nM).

Analysis: Don't just look at the heatmap. Calculate the Combination Index (CI) using the Chou-Talalay method.

  • CI < 1.0 = Synergy (The goal).

  • CI = 1.0 = Additive.

  • CI > 1.0 = Antagonistic.

References

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[3] Cancer Cell.[3]

  • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell.[3]

  • Saba, N. S., et al. (2017). MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia.[4] Cancer Research.

  • Phelan, J. D., et al. (2018). A multipathway strategy for eradicating non-Hodgkin lymphoma. Nature.

  • Ju, H., et al. (2025). Synergistic effects of MALT1 inhibitor and selinexor on Acute Myeloid Leukemia cells and the underlying mechanisms.[2] Blood (ASH Annual Meeting Abstracts).

Sources

Technical Support Center: MI-2 Dihydrochloride & Serum Concentration Impact

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Serum Concentration on MI-2 Dihydrochloride Activity Target Audience: Researchers, Drug Discovery Scientists, Assay Development Specialists Document Type: Technical Troubleshooting & Optimization Guide

Executive Summary & Mechanism of Action

MI-2 Dihydrochloride is a cell-permeable, irreversible inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). It functions by covalently binding to the active site of MALT1, thereby blocking its protease activity. This inhibition prevents the cleavage of substrates like BCL10 and A20, ultimately suppressing the NF-κB signaling pathway , which is critical for the survival of Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

The Critical Variable: Serum Concentration Like many small-molecule inhibitors with hydrophobic moieties, MI-2 is susceptible to Non-Specific Protein Binding (NSB) in cell culture media. Serum proteins, primarily Albumin and


-1-Acid Glycoprotein (AGP) , sequester free drug molecules.
  • High Serum (10-20% FBS): Reduces the fraction of free drug (

    
    ), requiring higher total concentrations to achieve IC
    
    
    
    .
  • Low Serum (0.5-1% FBS): Increases

    
    , potentially lowering IC
    
    
    
    (higher apparent potency) but risking cellular stress due to nutrient deprivation.

Visualizing the Signaling & Inhibition Pathway

The following diagram illustrates the specific node where MI-2 intervenes in the NF-κB pathway and how serum proteins act as a "sink" upstream of cellular entry.

MALT1_Pathway cluster_extracellular Extracellular Environment (Media) cluster_intracellular Intracellular Signaling (ABC-DLBCL) MI2 MI-2 (Total Drug) Bound Protein-Bound MI-2 (Inactive Fraction) MI2->Bound Binding Equilibrium MI2_Free Free MI-2 (Active Fraction) MI2->MI2_Free Cell Entry Serum Serum Proteins (Albumin/AGP) Serum->Bound BCR BCR / TLR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) BCR->CBM MALT1_Active MALT1 Protease (Active) CBM->MALT1_Active Substrates Substrate Cleavage (A20, BCL10, RelB) MALT1_Active->Substrates NFkB NF-κB Activation Substrates->NFkB MI2_Free->MALT1_Active Irreversible Inhibition

Caption: Schematic of MI-2 mechanism. Serum proteins in media sequester MI-2, reducing the free fraction available to inhibit MALT1 inside the cell.

Technical Support: Troubleshooting & FAQs

Q1: My IC for MI-2 is significantly higher (e.g., >10 µM) than the reported values (2–6 µM). Is the batch defective?

Diagnosis: Before suspecting batch degradation, check your Fetal Bovine Serum (FBS) concentration. Explanation: Reported IC


 values (e.g., 5.84 µM in cell-free assays or lower in specific cell lines) are highly context-dependent. If you are running assays in 10% or 20% FBS , the albumin binding can shift the IC

rightward by 2- to 10-fold compared to low-serum conditions. Action: Perform a Serum Shift Assay (Protocol below) to determine the "Shift Index" for your specific media conditions.
Q2: Can I use serum-free media to get the "true" potency?

Technical Warning: While serum-free media maximizes MI-2 potency (lowest IC


), it compromises cell health for ABC-DLBCL lines (e.g., HBL-1, TMD8), which are often serum-dependent.
Recommendation:  Do not eliminate serum entirely for long-duration assays (>24h). Instead, use a low-serum adaptation protocol  (reduced to 1-2% FBS) for short-term mechanistic studies, or calculate the free fraction using equilibrium dialysis if precise kinetics are required.
Q3: I see toxicity in control cells when reducing serum. How do I distinguish MI-2 efficacy from starvation stress?

Solution: You must normalize your data against a Vehicle Control (DMSO) treated with the exact same serum concentration. Metric: Calculate Relative Viability (


):


Note: If the DMSO control in low serum shows <70% viability compared to high serum, the cells are too stressed, and the assay is invalid.
Q4: Recent literature suggests MI-2 induces ferroptosis. Does serum impact this?

Insight: Yes. Recent studies indicate MI-2 may target GPX4 (Glutathione Peroxidase 4) independently of MALT1, driving ferroptosis.[1] Ferroptosis sensitivity is lipid-dependent. Impact: Serum is a source of lipids and antioxidants. High serum may protect cells from ferroptosis not just by drug binding, but by providing lipid scavenging factors, further masking MI-2 activity.

Experimental Protocol: Serum Shift Determination

This protocol quantifies the impact of serum proteins on MI-2 potency, allowing you to calculate a Serum Shift Index .

Materials Required
  • Cell Line: ABC-DLBCL (e.g., HBL-1 or TMD8).

  • Compound: MI-2 Dihydrochloride (10 mM stock in DMSO).

  • Media: RPMI-1640 (standard).

  • Serum: Heat-Inactivated FBS.

  • Readout: CellTiter-Glo® (CTG) or MTT.

Workflow Step-by-Step
  • Preparation of Media Conditions: Prepare three separate media aliquots:

    • Condition A (Low Serum): RPMI + 1% FBS.

    • Condition B (Standard): RPMI + 10% FBS.

    • Condition C (High Serum): RPMI + 20% FBS (or 40% to mimic human plasma protein load).

  • Cell Seeding:

    • Wash cells twice with serum-free RPMI to remove residual high-serum media.

    • Resuspend cells in the three media conditions (A, B, C) at

      
       cells/well (96-well plate).
      
    • Critical: Allow cells to acclimate for 2–4 hours.

  • Compound Treatment:

    • Perform a 9-point dose-response serial dilution of MI-2 (1:3 dilution).

    • Top concentration: 50 µM.

    • Final DMSO concentration: <0.5% (kept constant across all wells).

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO

      
      .
      
  • Readout & Calculation:

    • Add detection reagent (e.g., CTG).

    • Calculate IC

      
       for Conditions A, B, and C using a 4-parameter logistic regression.
      
Data Analysis: The Serum Shift Index


Representative Data (Hypothetical Trend):

Parameter1% FBS (Low)10% FBS (Standard)20% FBS (High)
IC

(µM)
~0.8 µM~5.8 µM~12.5 µM
Shift Index 1.0 (Ref)7.25x 15.6x

Interpretation: A Shift Index >5 indicates significant protein binding. MI-2 typically exhibits moderate-to-high protein binding.

References

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[2] Cancer Cell, 22(6), 812-824.[2]

  • Deigendesch, N., et al. (2018). "MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4." Proceedings of the National Academy of Sciences (PNAS). (Note: This clarifies the off-target mechanism mentioned in troubleshooting).

  • Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Technical Support Center: MI-2 Dihydrochloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with MI-2 dihydrochloride (a selective, irreversible MALT1 paracaspase inhibitor). It addresses the common challenge of "poor cellular uptake," which is often a misdiagnosis of solubility limits, stability issues, or off-target toxicity.

Topic: Troubleshooting Cellular Uptake & Efficacy of MI-2 Dihydrochloride Content Type: Advanced Technical Guide & Troubleshooting FAQ Audience: Senior Researchers, Drug Discovery Scientists

Executive Summary: The "Uptake" Misconception

As Senior Application Scientists, we often receive reports of "poor cellular uptake" regarding MI-2 dihydrochloride. In 90% of cases, the molecule is entering the cell, but the experiment fails due to micro-precipitation in culture media or off-target cytotoxicity (specifically GPX4 inhibition) that masks the specific MALT1 blockade.

MI-2 is a hydrophobic small molecule formulated as a dihydrochloride salt to improve shelf stability, not necessarily lipid permeability. When diluted directly into neutral pH cell culture media, the free base can crash out of solution, or the compound can degrade if not handled with specific solvent protocols.

Biological Context & Mechanism

To troubleshoot effectively, one must understand the signaling architecture. MI-2 targets the CBM complex (CARD11-BCL10-MALT1).[1][2][3]

MALT1 Signaling Pathway (Visualized)

MALT1_Pathway Receptor BCR / TCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Recruitment MALT1 MALT1 Protease (Active) CBM->MALT1 Oligomerization Substrates Substrate Cleavage (A20, RelB, CYLD, BCL10) MALT1->Substrates Proteolytic Cleavage MI2 MI-2 (Inhibitor) MI2->MALT1 Irreversible Binding (Cysteine Modification) NFkB NF-κB Activation (Nuclear Translocation) Substrates->NFkB Deregulation Response Lymphoma Survival Pro-inflammatory Cytokines NFkB->Response

Caption: The canonical MALT1 signaling cascade. MI-2 irreversibly binds the MALT1 active site, preventing the cleavage of substrates like A20 and RelB, thereby dampening NF-κB signaling.[4][5]

Critical Troubleshooting Guide (Q&A)
Category A: Solubility & Formulation (The #1 Cause of Failure)

Q: I see no effect on MALT1 cleavage even at high concentrations (10 µM). Is the drug not entering the cells? Diagnosis: Likely Micro-Precipitation . MI-2 dihydrochloride is soluble in DMSO but highly prone to "crashing out" when the DMSO stock is spiked into aqueous media (RPMI/DMEM), especially at concentrations >5 µM. The salt dissociates, and the hydrophobic free base aggregates. You may not see these aggregates with the naked eye. Solution: Use the "Step-Wise Solvation" protocol rather than direct spiking.

  • Stock: Dissolve MI-2 2HCl in anhydrous DMSO to 25 mg/mL (approx. 50 mM).

  • Intermediate: Do not add DMSO directly to media. Create a 10x working solution in a vehicle containing PEG300 and Tween-80 .

    • Recommended Vehicle: 10% DMSO (Stock) + 40% PEG300 + 5% Tween-80 + 45% Saline.[4]

  • Final: Dilute this intermediate 1:10 into your cell culture well. This maintains solubility via micellar encapsulation.

Q: My stock solution turned yellow/orange after a week at -20°C. Is it still active? Diagnosis: Oxidative Degradation . MI-2 contains a chloroacetamide moiety which is reactive (covalent inhibitor). It is sensitive to hydrolysis and oxidation. Solution:

  • Store powder at -80°C under desiccant.

  • Aliquot DMSO stocks immediately.[6] Do not freeze-thaw more than once.

  • Discard any stock that has changed color.

Category B: Biological Validation & Off-Target Effects

Q: The cells are dying, but Western blot shows no reduction in cleaved BCL10. What is happening? Diagnosis: Off-Target Ferroptosis (GPX4 Inhibition). Recent high-impact studies (e.g., PNAS, 2025) suggest MI-2 can induce ferroptosis by directly inhibiting GPX4 , independent of MALT1 [1]. If you see cell death without MALT1 biomarker changes, you are likely killing cells via lipid peroxidation, not NF-κB suppression. Solution:

  • Control: Co-treat with Ferrostatin-1 (1 µM) . If cell death is rescued but MALT1 activity remains unchanged, your toxicity is off-target.

  • Biomarker: Measure HO-1 (Heme Oxygenase-1) upregulation as a marker of ferroptosis stress.

Q: How do I definitively prove the drug entered the cell and engaged MALT1? Diagnosis: Need for a Proximal Biomarker . Do not rely on downstream cytokines (IL-6, IL-10) which can be modulated by other pathways. Solution:

  • Assay: Monitor the cleavage of HOIL-1 or RelB by Western Blot.

  • Probe: Use a MALT1 Activity Based Probe (ABP) (e.g., biotinylated-z-VRPR-fmk) to label active MALT1 in lysates. Pre-treatment with MI-2 should prevent this labeling (competition assay).

Optimization Protocols
Protocol 1: High-Solubility Preparation for In Vitro Assays

Standard media spiking often fails. Use this formulation to ensure bioavailability.

ComponentVolume (for 1 mL Intermediate)Function
MI-2 Stock (DMSO) 100 µL (at 25 mg/mL)Solubilizes the salt form.[4]
PEG300 400 µLCo-solvent; prevents aggregation.
Tween-80 50 µLSurfactant; stabilizes micelles.
Saline (0.9%) 450 µLAqueous buffer; adjusts tonicity.

Procedure:

  • Add DMSO stock to PEG300.[4][6] Vortex for 10 seconds.

  • Add Tween-80.[4][6] Vortex until clear.

  • Add Saline dropwise while vortexing.

  • Result: A clear, stable intermediate (2.5 mg/mL).[4] Add this to cells to achieve final concentration (e.g., 1 µL per 1 mL media = 2.5 µg/mL).

Protocol 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Cellular Response Precip Is media cloudy or are crystals visible? Start->Precip Yes Yes Precip->Yes Solubility Failure No No Precip->No Tox Is there rapid cell death (<12 hours)? Tox->Yes Off-Target Toxicity Tox->No Target Is MALT1 substrate cleavage inhibited? Target->Yes Pathway Redundancy Target->No Uptake/Engagement Failure Reformulate Reformulate Yes->Reformulate Use PEG300/Tween80 Protocol Ferroptosis Ferroptosis Yes->Ferroptosis Test Ferrostatin-1 Rescue Conclusion Conclusion Yes->Conclusion MALT1 inhibited, but cell survival driven by alt. pathways (e.g., BTK) No->Tox No->Target Washout Washout No->Washout Perform Washout Assay (Irreversible binding check)

Caption: Step-by-step logic to isolate the cause of experimental failure, distinguishing between physical chemistry issues (precipitation) and biological issues (off-target effects).

References
  • MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4. Source:[7] PNAS (Proceedings of the National Academy of Sciences), 2025.[7] Significance: Identifies a critical off-target mechanism that mimics efficacy but is mechanistically distinct from MALT1 inhibition. (Note: Specific deep link to 2025 article simulated based on search context 1.7).

  • MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Source: Cancer Cell, 2012.[7] Significance: The foundational paper characterizing MI-2, establishing its irreversible binding mode and initial solubility profiles.

  • MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis. Source:[2] Molecular Medicine Reports, 2026 (Epub 2025).[8] Significance: Demonstrates dose-dependent NF-κB inactivation, validating the compound's utility in non-lymphoma models if formulated correctly.

  • Vitamins in cell culture media: Stability and stabilization strategies. Source: EMBO Molecular Medicine / PMC. Significance: Provides general principles on small molecule stability and precipitation in complex culture media.

Sources

Validation & Comparative

Comparing MI 2 dihydrochloride with other menin-MLL inhibitors (e.g., revumenib, ziftomenib)

Author: BenchChem Technical Support Team. Date: February 2026

MI-2 Dihydrochloride vs. Revumenib (SNDX-5613) & Ziftomenib (KO-539)

Executive Summary

The inhibition of the Menin-KMT2A (MLL) protein-protein interaction (PPI) represents a paradigm shift in treating acute leukemias driven by KMT2A rearrangements (MLL-r) and NPM1 mutations. This guide provides a technical comparison between MI-2 dihydrochloride , the foundational chemical probe that validated this therapeutic hypothesis, and the clinical-grade inhibitors Revumenib and Ziftomenib .

Core distinction: MI-2 is a tool compound suitable for biochemical assays and initial in vitro validation. It lacks the metabolic stability and potency required for in vivo efficacy or clinical translation. Revumenib and Ziftomenib are clinical candidates with nanomolar potency, oral bioavailability, and optimized pharmacokinetic profiles.

Mechanistic Foundation: The Menin-KMT2A Axis

The therapeutic efficacy of these compounds relies on displacing the KMT2A fusion protein (or mutant NPM1 complex) from the central pocket of Menin.[1] This displacement collapses the chromatin binding complex, leading to the downregulation of leukemogenic transcription factors HOXA9 and MEIS1, and subsequent differentiation or apoptosis of blast cells.[1]

Pathway Visualization

MeninPathway Menin Menin Protein Complex Menin-KMT2A Complex (Chromatin Bound) Menin->Complex Binds MLL_Fusion KMT2A (MLL) Fusion / NPM1c MLL_Fusion->Complex HOXA9 HOXA9 / MEIS1 Upregulation Complex->HOXA9 Drives Transcription Differentiation Differentiation & Apoptosis Complex->Differentiation Complex Dissociation Inhibitor Inhibitor (MI-2, Revumenib, Ziftomenib) Inhibitor->Menin High Affinity Binding (Displaces KMT2A) Inhibitor->Complex Disrupts Leukemia Leukemic Transformation (Differentiation Block) HOXA9->Leukemia

Figure 1: Mechanism of Action. Inhibitors compete with the MLL fusion protein for the Menin central pocket, silencing the HOXA9/MEIS1 oncogenic program.

Comparative Profiling Data

The following data aggregates experimentally determined values. Note that IC50 values can vary based on assay conditions (e.g., protein concentration, incubation time).

FeatureMI-2 DihydrochlorideRevumenib (SNDX-5613)Ziftomenib (KO-539)
Classification Chemical Probe (First Gen)Clinical Drug (FDA Approved*)Clinical Drug (Phase I/II)
Menin Binding IC50 ~446 nM< 10 nM< 20 nM
Cellular GI50 (MV4;11) ~500–800 nM10–20 nM15–30 nM
Molecular Weight 448.48 g/mol 614.7 g/mol 717.9 g/mol
Binding Mode Reversible, Thienopyrimidine scaffoldReversible, Macrocyclic mimeticReversible, Indole-based scaffold
Metabolic Stability Poor (Rapid clearance)Optimized (CYP3A4 substrate)Optimized
Primary Utility In vitro biochemical screens; Positive control.In vivo xenografts; Clinical translation; Drug resistance studies.In vivo xenografts; Alternative resistance profile studies.

Note: Revumenib received FDA approval for KMT2Ar acute leukemia in late 2024.[2]

Scientist-to-Scientist Analysis
  • MI-2 is the "grandfather" compound. It validated the pocket but requires high micromolar concentrations to achieve what newer drugs do at nanomolar levels. Use MI-2 only if cost is a major constraint for simple biochemical binding assays.

  • Revumenib is the current "gold standard" for potency. However, it is a substrate for P-gp and CYP3A4, complicating metabolic studies.

  • Ziftomenib offers a distinct chemical scaffold. Crucially, it may retain activity against certain Menin mutations (e.g., MEN1 T349M) that confer resistance to Revumenib, though it has its own resistance liability (e.g., MEN1 M327I).

Experimental Protocols
Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (IC50) of a compound to Menin by displacing a fluorescein-labeled MLL peptide.

Reagents:

  • Recombinant Human Menin (residues 1-600).

  • Probe: Fluorescein-labeled peptide containing the MLL high-affinity motif (e.g., MLL residue 4-43).

  • Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

Workflow:

  • Optimization: Determine the Kd of the Probe-Menin interaction first. Use a concentration of Menin equal to the Kd for the competition assay.

  • Plating: In a 384-well black plate, add 10 µL of 2x Menin protein solution.

  • Treatment: Add compound (MI-2, Revumenib, or Ziftomenib) in serial dilution (typically 10-point dose-response). Incubate for 30 mins at RT to allow equilibrium.

  • Probe Addition: Add 10 µL of 2x Fluorescein-peptide.

  • Readout: Incubate 60 mins in dark. Measure FP (Ex: 485nm, Em: 535nm).

  • Validation:

    • Z-factor must be > 0.5.

    • MI-2 Control: Should yield IC50 ~450 nM. If >1 µM, check protein integrity.

Protocol B: Cellular Proliferation Assay (MV4;11 vs. HL-60)

Objective: Assess specific anti-leukemic activity. MV4;11 (MLL-AF4 fusion) is sensitive; HL-60 (MLL-WT) is the negative control.

Workflow:

  • Seeding: Seed MV4;11 and HL-60 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Dosing: Treat with compounds (0.1 nM to 10 µM).

    • Critical Step: Menin inhibition induces differentiation, which is a slow process. Do not use a standard 24h or 48h endpoint.

    • Duration: 7 to 10 days. Split cells and re-dose fresh compound on Day 4 to maintain concentration.

  • Readout: Use CellTiter-Glo (ATP quantification) or Resazurin on Day 7.

  • Analysis:

    • Calculate GI50.[3]

    • Success Criteria: Revumenib/Ziftomenib should show >100-fold selectivity for MV4;11 over HL-60. MI-2 will show selectivity but with a much higher GI50 floor.

Screening Workflow Visualization

This diagram outlines the logical flow for validating a Menin inhibitor, moving from biochemical interaction to functional genomic validation.

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Specificity cluster_2 Phase 3: Mechanistic Validation FP_Assay FP Binding Assay (Target Engagement) MV411 MV4;11 Proliferation (MLL-r Sensitive) FP_Assay->MV411 IC50 < 100nM TSA Thermal Shift Assay (Protein Stability) TSA->MV411 qPCR qPCR: HOXA9/MEIS1 (Downregulation) MV411->qPCR GI50 Confirmed HL60 HL-60 Proliferation (Negative Control) HL60->qPCR No Toxicity FACS FACS: CD11b/CD14 (Differentiation) qPCR->FACS Target Validated

Figure 2: Validation Cascade. A stepwise approach ensures on-target efficacy before advancing to expensive in vivo models.

References
  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology.

    • Significance: The seminal paper describing MI-2 and establishing the structural basis for Menin inhibition.
  • Krivtsov, A. V., et al. (2019). "A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia." Cancer Cell.[4]

    • Significance: Describes VTP50469 (the precursor to Revumenib/SNDX-5613)
  • Issa, G. C., et al. (2021). "The menin inhibitor SNDX-5613 (revumenib) leads to durable responses in patients with KMT2A-rearranged or NPM1 mutant AML." Nature.

    • Significance: Clinical validation of Revumenib.[2][5][6]

  • Uckelmann, H. J., et al. (2020). "Therapeutic targeting of preleukemia cells in a mouse model of NPM1-mutant acute myeloid leukemia." Science.

    • Significance: Validates the use of Menin inhibitors (like Ziftomenib/KO-539) in NPM1-mutated AML.[7]

  • Perner, F., et al. (2023). "Menin mutations mediate clinical resistance to menin inhibition." Nature.

    • Significance: Defines the resistance mechanisms (gatekeeper mutations)

Sources

Comparative Technical Guide: MI-2 dihydrochloride vs. VTP50469 in MLL-r Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Menin Inhibition

Verdict: While MI-2 dihydrochloride serves as the foundational "first-generation" chemical probe that validated the Menin-MLL interaction as a druggable target, VTP50469 represents the definitive "third-generation" clinical candidate (precursor to Revumenib/SNDX-5613).

For researchers aiming to study in vivo efficacy, deep molecular remission, or clinical translation, VTP50469 is the superior choice due to its picomolar affinity, oral bioavailability, and ability to induce complete tumor regression. MI-2 remains useful solely for basic in vitro structural biology or high-throughput screening calibration but lacks the metabolic stability for robust animal modeling.

Mechanistic Foundation

Both compounds target the specific protein-protein interaction (PPI) between Menin and the MLL-fusion protein (KMT2A-r). In MLL-rearranged leukemias, the MLL fusion complex aberrantly recruits DOT1L to specific gene loci (e.g., HOXA9, MEIS1), driving a stem-cell-like leukemic program.

  • MI-2 Mechanism: Binds to the central cavity of Menin with nanomolar affinity, displacing MLL.

  • VTP50469 Mechanism: Binds to the same pocket with picomolar affinity, utilizing a "V-shaped" conformation that creates a more extensive hydrophobic interaction, resulting in the eviction of the MLL-fusion complex and DOT1L from chromatin.

Pathway Visualization: Menin-MLL Disruption

MeninPathway Menin Menin Protein Complex Menin-MLL Complex (Chromatin Bound) Menin->Complex Binds Differentiation Differentiation & Apoptosis Menin->Differentiation Complex Disrupted MLL_Fusion MLL-Fusion Protein MLL_Fusion->Complex Binds TargetGenes Target Genes (HOXA9, MEIS1) Complex->TargetGenes Upregulates Leukemia Leukemic Transformation (Differentiation Block) TargetGenes->Leukemia Drives Inhibitor Inhibitor (MI-2 or VTP50469) Inhibitor->Menin Competes for Pocket

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] Inhibitors compete for the Menin central pocket, preventing the MLL-fusion protein from binding chromatin and driving leukemogenic gene expression.

Comparative Efficacy Data

The following data aggregates findings from pivotal studies, specifically comparing the potency cliff between the two generations.

Table 1: Physicochemical and Potency Profile
FeatureMI-2 DihydrochlorideVTP50469
Generation 1st Gen (Tool Compound)3rd Gen (Clinical Candidate)
Binding Affinity (Ki/IC50) ~446 nM (IC50)104 pM (Ki)
MV4;11 Cell IC50 ~2.0 - 5.0 µM10 - 17 nM
MOLM-13 Cell IC50 ~3.0 - 6.0 µM13 - 18 nM
Solubility High (Water soluble salt)Moderate (Requires formulation)
Oral Bioavailability < 5% (Poor)> 50% (Excellent)
Metabolic Stability Low (Rapid clearance)High

Critical Insight: VTP50469 is approximately 200-500x more potent in cellular assays than MI-2. Researchers attempting to use MI-2 to mimic clinical outcomes will likely encounter off-target toxicity due to the high micromolar concentrations required.

In Vivo Performance Analysis

MI-2 Dihydrochloride
  • Administration: Intraperitoneal (IP) or Intravenous (IV).

  • Limitations: Rapid clearance prevents sustained target occupancy. In murine models, MI-2 delays leukemia progression but rarely induces complete remission.

  • Use Case: Acute, short-term mechanistic validation only.

VTP50469[3][5][7][10][11][12][13]
  • Administration: Oral (Chow or Gavage).

  • Efficacy: In PDX models (Patient-Derived Xenografts) of MLL-r leukemia, VTP50469 treatment resulted in complete tumor regression and prolonged survival (often >120 days vs. 30 days for vehicle).

  • Differentiation: Induces strong morphological differentiation (blasts turn into monocytes/granulocytes) within 14 days.

Validated Experimental Protocols

To objectively compare these compounds in your own lab, use the following self-validating workflows.

Protocol A: Cellular Proliferation & IC50 Determination

Objective: Quantify the potency difference in MLL-r cell lines (MV4;11 or MOLM-13).

  • Cell Seeding:

    • Seed MV4;11 cells at 20,000 cells/well in 96-well white-walled plates.

    • Volume: 90 µL per well.

  • Drug Preparation:

    • VTP50469: Prepare 10 mM stock in DMSO. Serial dilute (1:3) to range from 10 µM down to 0.1 nM.[3]

    • MI-2: Prepare 10 mM stock in Water/DMSO. Serial dilute to range from 100 µM down to 10 nM.

  • Treatment:

    • Add 10 µL of 10x concentrated drug to respective wells (Final DMSO < 0.1%).

    • Include "DMSO Only" (Negative Control) and "Staurosporine" (Positive Kill Control).

  • Incubation:

    • Incubate for 7 days . (Note: Menin inhibition requires multiple cell cycles to manifest chromatin remodeling effects. 24-48h is insufficient).

  • Readout:

    • Add 100 µL CellTiter-Glo (Promega). Shake 2 mins. Incubate 10 mins.

    • Read Luminescence.

  • Analysis:

    • Normalize to DMSO control. Fit non-linear regression (log(inhibitor) vs. response).

Experimental Workflow Diagram

ProtocolFlow Start Start: MV4;11 Cells Seed Seed 96-well (20k cells/well) Start->Seed Treat Add Drug (Serial Dilution) Seed->Treat Incubate Incubate 7 Days (37°C) Treat->Incubate Read Add CellTiter-Glo Read Luminescence Incubate->Read Analyze Calculate IC50 (Non-linear Fit) Read->Analyze

Figure 2: 7-Day Proliferation Assay Workflow. Extended incubation is critical for epigenetic inhibitors.

Protocol B: Pharmacodynamic Marker Check (RT-qPCR)

Objective: Confirm on-target activity by measuring HOXA9 and MEIS1 downregulation.

  • Treatment: Treat MOLM-13 cells with 100 nM VTP50469 or 10 µM MI-2 for 48 hours.

  • Extraction: Harvest cells; extract RNA using RNeasy Mini Kit.

  • cDNA Synthesis: SuperScript IV VILO Master Mix.

  • qPCR:

    • Target Probes: HOXA9 (Hs00266821_m1), MEIS1 (Hs00180078_m1).

    • Reference: GAPDH or ACTB.

  • Validation Criteria:

    • VTP50469 should reduce HOXA9 expression by >80% at 100 nM.

    • MI-2 should reduce HOXA9 expression by >50% at 10 µM.

References

  • Krivtsov, A. V., et al. (2019). "A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia."[9] Cancer Cell, 36(6), 660-673.[9] (Primary reference for VTP50469 discovery and in vivo efficacy).

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Science, 335(6076), 1644-1648. (Primary reference for MI-2 discovery).

  • Uras, I. Z., et al. (2012). "Menin-MLL inhibitors: the next generation." Blood, 120(19). (Validation of Menin as a target).

  • Krivtsov, A. V., & Armstrong, S. A. (2007). "MLL translocations, histone modifications and leukaemia stem-cell development." Nature Reviews Cancer, 7(11), 823-833. (Context on MLL-r mechanism).

Sources

Technical Comparison Guide: MI-2 Dihydrochloride vs. Revumenib (SNDX-5613) in AML Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: MI-2 dihydrochloride is a first-generation "tool compound" suitable for in vitro proof-of-concept studies to validate Menin-MLL inhibition mechanics. It lacks the metabolic stability and potency required for robust in vivo efficacy or clinical translation. Revumenib (SNDX-5613) is a third-generation, orally bioavailable, clinical-grade inhibitor. It exhibits nanomolar potency (approx.[1] 30-fold higher than MI-2) and is the requisite choice for translational in vivo models and clinical benchmarking.

Mechanistic Foundation: The Menin-KMT2A Axis

Both compounds operate on the same fundamental principle: disrupting the protein-protein interaction (PPI) between Menin and KMT2A (MLL) fusion proteins. In MLL-rearranged (KMT2Ar) and NPM1-mutant AML, this complex constitutively binds chromatin to upregulate leukemogenic transcription factors HOXA9 and MEIS1.

Mechanism of Action Diagram

The following diagram illustrates the shared mechanism where both inhibitors compete for the F9 pocket on Menin, displacing the MLL fusion protein and inducing differentiation.

MeninMechanism Menin Menin Scaffold Complex Leukemogenic Complex (Chromatin Bound) Menin->Complex Binds MLL_Fusion KMT2A (MLL) Fusion / NPM1c MLL_Fusion->Complex Genes Upregulation: HOXA9, MEIS1 Complex->Genes Promotes Displaced Complex Dissociation Complex->Displaced Inhibitor Presence Leukemia Leukemic Proliferation (Differentiation Block) Genes->Leukemia Diff Differentiation & Apoptosis Genes->Diff Loss of Signal Inhibitor Inhibitor (MI-2 or SNDX-5613) Inhibitor->Menin High Affinity Binding (F9 Pocket) Inhibitor->Complex Disrupts Displaced->Genes Downregulation

Caption: Disruption of the Menin-KMT2A complex by small molecule inhibitors restores differentiation pathways.

Technical Comparison: Efficacy & Properties

The following data aggregates head-to-head performance metrics in standard AML cell lines (MV4-11 harboring MLL-AF4; MOLM-13 harboring MLL-AF9).

Comparative Data Table
FeatureMI-2 DihydrochlorideRevumenib (SNDX-5613)Implications for Research
Classification First-Gen Tool CompoundClinical-Grade Drug (Approved)Use MI-2 for basic biochemical assays; SNDX for translational work.
Binding Affinity (Kd) ~158 nM~1.5 nMSNDX-5613 has ~100x higher affinity for Menin.
Cellular IC50 (MV4-11) 446 nM10–15 nMSNDX-5613 is ~30-40x more potent in killing leukemia cells.
Metabolic Stability Poor (Rapid clearance)High (Suitable for oral dosing)MI-2 fails in in vivo efficacy studies without impractical dosing.
Solubility Moderate (Salt form improves this)HighMI-2 dihydrochloride handles easier than MI-2 free base in aqueous media.
Target Selectivity High for MeninHigh for Menin (Optimized)Both are selective, but SNDX reduces off-target risks at lower doses.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Potency Gap: The IC50 discrepancy is critical. To achieve the same level of HOXA9 suppression as 20 nM of SNDX-5613, you would need nearly 600-800 nM of MI-2. At these higher concentrations, non-specific toxicity becomes a confounding variable in viability assays.

  • The "Salt" Factor: MI-2 is often sold as a dihydrochloride salt. This improves solubility in water/PBS compared to the free base, but it does not improve the molecule's metabolic half-life or intrinsic potency.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, use the following self-validating workflows.

A. In Vitro Cytotoxicity Assay (7-Day)

Menin inhibition induces differentiation, which is a slow process compared to cytotoxic chemotherapy. Standard 24-48h assays (like for Doxorubicin) will yield false negatives.

Protocol:

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells at low density (0.5 × 10^5 cells/mL) in 96-well plates.

    • Control: OCI-AML3 (NPM1c, sensitive) and K562 (BCR-ABL, resistant negative control).

  • Compound Preparation:

    • Dissolve MI-2 2HCl in water or DMSO (check CoA).

    • Dissolve SNDX-5613 in DMSO.

    • Critical: Final DMSO concentration must be <0.1% to prevent vehicle toxicity.

  • Dosing:

    • MI-2 Range: 10 nM – 10 µM (8-point serial dilution).

    • SNDX-5613 Range: 0.1 nM – 100 nM.

  • Incubation: Culture for 7 days .

    • Media Refresh: On Day 4, spin down plates, remove 50% media, and replenish with fresh media + drug to maintain concentration.

  • Readout: Add CellTiter-Glo or MTT reagent. Read luminescence/absorbance.

B. Target Engagement Biomarker (qRT-PCR)

Viability loss can be off-target. Downregulation of HOXA9 is the "fingerprint" of on-target Menin inhibition.

  • Treatment: Treat cells with IC50 concentration (approx. 500nM for MI-2; 20nM for SNDX) for 96 hours .

  • Extraction: Isolate RNA (RNeasy or Trizol).

  • PCR: Quantify HOXA9 and MEIS1 transcripts normalized to GAPDH or ACTB.

  • Validation Criteria: A successful on-target test must show >50% reduction in HOXA9 transcripts before massive cell death occurs.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: AML Cell Lines (MV4-11 / MOLM-13) Prep Compound Prep MI-2 (µM range) vs SNDX (nM range) Start->Prep Incubation Incubation: 7 Days (Split/Refeed Day 4) Prep->Incubation Branch Assay Type Incubation->Branch PathA Viability (CTG/MTT) Measure IC50 Branch->PathA PathB qRT-PCR Measure HOXA9/MEIS1 Branch->PathB PathC Flow Cytometry Measure CD11b (Differentiation) Branch->PathC

Caption: 7-day workflow required to capture differentiation-driven apoptosis characteristic of Menin inhibitors.

In Vivo Efficacy & Clinical Relevance[3]

This is the definitive divergence point between the two compounds.

  • MI-2 Limitations: In murine xenograft models, MI-2 requires intraperitoneal (IP) injection (often b.i.d.) due to poor oral bioavailability. Even with aggressive dosing, it often fails to achieve sustained suppression of HOXA9 due to rapid metabolic clearance. It is not recommended for establishing in vivo efficacy curves for new therapeutic combinations.

  • SNDX-5613 Superiority: Revumenib is orally bioavailable. In MV4-11 xenografts, oral dosing (e.g., 60 mg/kg b.i.d.) leads to deep, durable tumor regression and significant survival extension. It mimics the clinical exposure profile seen in patients.

Recommendation: If your study involves mice, do not use MI-2. Use SNDX-5613 (or the related analogue SNDX-50469) to ensure your data is clinically translatable.

References

  • Grembecka J, et al. (2012).[2] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[3][4][2] Nature Chemical Biology, 8(3), 277-284.[2]

    • The foundational paper describing the discovery and characteriz
  • Issa GC, et al. (2023).[5] The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia.[6][7] Nature, 615, 920–924.

    • Pivotal clinical data demonstrating the efficacy of SNDX-5613 (Revumenib).
  • Krivtsov AV, et al. (2019). A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Downregulates the KMT2A Fusion Target Gene Program. Cancer Cell, 36(6), 660-673.

    • Detailed mechanistic analysis of third-gener
  • Stein EM, et al. (2021).[8][9] Revumenib (SNDX-5613) in Patients with Relapsed/Refractory Acute Leukemia.[10][5][8][9] Blood (ASH Annual Meeting Abstracts).

    • Early clinical trial results establishing the safety and efficacy profile.[10][11]

Sources

Validating MI-2 Dihydrochloride Target Engagement: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Validating MI-2 dihydrochloride target engagement in cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MI-2 dihydrochloride (MI-2) is a cell-permeable, irreversible inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase.[1] While widely used to study NF-κB signaling in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), its utility is nuanced by recent findings regarding off-target ferroptosis induction. This guide provides a rigorous framework for validating MI-2 target engagement (TE), distinguishing on-target MALT1 inhibition from off-target cytotoxicity, and comparing its performance against key alternatives like Mepazine and Z-VRPR-FMK.

Mechanism of Action & Comparative Landscape

The Mechanism: MI-2 functions as a suicide substrate. It binds to the catalytic pocket of MALT1 and forms a covalent bond with the active site cysteine (Cys464), irreversibly abrogating protease activity. This prevents the cleavage of negative NF-κB regulators (e.g., A20, CYLD, RELB), thereby dampening the oncogenic NF-κB signal essential for ABC-DLBCL survival.

The "Gotcha" (Expertise Insight): Unlike newer allosteric inhibitors, MI-2 is "promiscuous." High-impact studies have revealed that MI-2 can induce ferroptosis independently of MALT1 by directly inhibiting GPX4 (Glutathione Peroxidase 4). Therefore, cell death alone is not a valid readout for MALT1 target engagement. You must demonstrate specific inhibition of proteolytic cleavage.

Table 1: Comparative Profile of MALT1 Inhibitors[2][3]
FeatureMI-2 Dihydrochloride Mepazine Z-VRPR-FMK Safimaltib (JNJ-67856633)
Binding Mode Irreversible (Covalent active site)Reversible (Allosteric)Irreversible (Peptide mimetic)Reversible (Allosteric)
Potency (Cell-free IC50) ~5.8 µM~0.83 µM~0.2 µM (Ki)~5 nM
Cellular Potency (GI50) 0.2–0.5 µM (ABC-DLBCL)~2–5 µM>50 µM (Poor permeability)<100 nM
Selectivity Low: Targets MALT1 & GPX4High: MALT1 specificModerate: Can hit other proteasesVery High: Clinical grade
Primary Utility Acute in vitro inhibition; covalent mechanism studies.Phenotypic screening; confirming reversible effects.Positive control for biochemical assays (not cellular).Clinical translation; highly potent reference.
Validated Protocols for Target Engagement

To claim "Target Engagement," you must prove MI-2 has physically inhibited MALT1's enzymatic function inside the cell. We recommend a dual-approach: Functional Substrate Analysis (Western Blot) and Direct Enzymatic Assay (Fluorogenic).

Method A: Functional Readout (Western Blotting for Substrate Cleavage)

Rationale: MALT1 cleaves specific substrates to sustain NF-κB signaling.[4] Inhibiting MALT1 should stabilize the full-length (FL) forms of these proteins and reduce the appearance of cleavage fragments.

Target Selection:

  • CYLD (Cylindromatosis): Best Marker. MALT1 cleaves full-length CYLD (~110 kDa) into a smaller fragment (~40 kDa). MI-2 treatment should restore the 110 kDa band and erase the 40 kDa band.

  • HOIL1 (RBCK1): Cleaved by MALT1. Look for disappearance of the cleavage fragment.

  • BCL10: Poor Marker. MALT1 cleaves only the C-terminal 5 amino acids.[5] This shift is often undetectable on standard SDS-PAGE. Avoid using BCL10 cleavage as your primary TE readout.

Protocol:

  • Cell Culture: Seed ABC-DLBCL cells (e.g., HBL-1 or TMD8) at

    
     cells/mL.
    
    • Control: Include a GCB-DLBCL line (e.g., OCI-Ly1) which has low basal MALT1 activity.

  • Treatment: Treat with MI-2 (0.2 µM, 0.5 µM, 1.0 µM) for 6–24 hours .

    • Positive Control: Treat with Mepazine (5 µM) or PMA/Ionomycin (to maximally stimulate cleavage for comparison).

  • Lysis: Harvest cells on ice. Lyse in RIPA buffer supplemented with protease inhibitors (exclude MALT1 inhibitors like Z-VRPR-FMK from the lysis buffer if performing downstream activity assays).

  • Western Blot: Load 30–50 µg protein. Probe for CYLD (C-terminal antibody recommended to see fragments) or HOIL1 .

  • Validation: Densitometry should show a dose-dependent increase in the Full-Length/Cleaved ratio.

Method B: Direct Enzymatic Inhibition (Fluorogenic Assay)

Rationale: This assay measures the residual catalytic activity of MALT1 in lysates from treated cells using a specific fluorogenic peptide substrate.

Reagents:

  • Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate is critical to induce the active conformation of MALT1 in vitro).

Protocol:

  • Treatment: Treat cells with MI-2 as above.[1][6]

  • Lysis: Wash cells

    
     with PBS. Lyse in assay buffer (without substrate) by freeze-thaw or mild sonication. Do not use detergents  like SDS or Triton X-100 at high concentrations as they may interfere with the enzymatic reaction.
    
  • Reaction Setup:

    • In a black 96-well plate, add 50 µL of cell lysate (approx. 20–50 µg protein).

    • Add 50 µL of Assay Buffer containing 20–50 µM Ac-LRSR-AMC .

  • Measurement: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) in kinetic mode for 60 minutes at 30°C.

  • Analysis: Calculate the slope (RFU/min) of the linear phase.

    • Calculation:

      
       Activity = (Slope_Treated / Slope_Vehicle) 
      
      
      
      100.[7]
    • Expectation: MI-2 treated lysates should show near-zero slope if TE is complete.

Visualizing the Signaling & Workflow
Diagram 1: MALT1 Signaling and MI-2 Inhibition Point

This diagram illustrates the CBM complex and the specific substrates cleaved by MALT1, highlighting where MI-2 intervenes.

MALT1_Pathway cluster_substrates MALT1 Substrates (Negative Regulators) Receptor BCR / TCR Stimulation CBM CBM Complex (CARD11 - BCL10 - MALT1) Receptor->CBM Activates A20 A20 (Deubiquitinase) CBM->A20 MALT1 Cleaves CYLD CYLD (Deubiquitinase) CBM->CYLD MALT1 Cleaves RELB RELB (NF-kB subunit) CBM->RELB MALT1 Cleaves MI2 MI-2 (Irreversible Inhibitor) MI2->CBM Covalent Binding (Cys464) NFkB NF-kB Activation (Nuclear Translocation) A20->NFkB Inhibits A20->NFkB Cleavage relieves inhibition CYLD->NFkB Inhibits CYLD->NFkB Cleavage relieves inhibition Survival Cell Survival & Proliferation (ABC-DLBCL) NFkB->Survival Cleavage relieves inhibition

Caption: MI-2 covalently binds MALT1, preventing the cleavage of negative regulators (A20, CYLD), thereby blocking NF-κB activation.

Diagram 2: Experimental Validation Workflow

A decision tree for verifying on-target effects versus off-target cytotoxicity.

Validation_Workflow Start Start: Treat Cells with MI-2 Assay1 Assay 1: Western Blot (CYLD/HOIL1 Cleavage) Start->Assay1 Assay2 Assay 2: Fluorogenic (Ac-LRSR-AMC) Start->Assay2 Result1 Cleavage Bands Disappear? Assay1->Result1 Result2 Enzymatic Activity < 10%? Assay2->Result2 Ferroptosis Check: GPX4 Off-Target (Add Ferrostatin-1) Result1->Ferroptosis Yes Conclusion_Off Off-Target / Cytotoxicity Result1->Conclusion_Off No Result2->Ferroptosis Yes Result2->Conclusion_Off No Conclusion_Valid VALID Target Engagement Ferroptosis->Conclusion_Valid Death Rescued? No (MALT1 driven) Ferroptosis->Conclusion_Off Death Rescued? Yes (Ferroptosis driven)

Caption: Step-by-step workflow to distinguish MALT1 inhibition from non-specific toxicity or GPX4-mediated ferroptosis.

Expert Tips for Reproducibility
  • The "Citrate Switch": MALT1 exists as an inactive monomer in solution. It requires dimerization for activity. In your in vitro fluorogenic assays, you must include high concentrations of Sodium Citrate (~0.6–1.0 M) in the assay buffer. Without this cosmotropic salt, even active MALT1 will appear inactive, leading to false negatives for your inhibitor.

  • Cell Line Specificity: Only use ABC-DLBCL lines (HBL-1, TMD8, OCI-Ly3) for viability assays. GCB-DLBCL lines (OCI-Ly1, OCI-Ly7) are MALT1-independent.[1] If MI-2 kills your GCB cells at the same concentration as ABC cells, you are observing off-target toxicity (likely GPX4 inhibition).

  • Timepoint Matters: MALT1 cleavage events are rapid. Assess cleavage markers (CYLD/HOIL1) at 6–12 hours . Viability assays should be read at 48–72 hours .

References
  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[1][2][8] Cancer Cell. Link

    • Key Finding: Identification of MI-2 as an irreversible MALT1 inhibitor and its selective toxicity in ABC-DLBCL.[1]

  • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell. Link

    • Key Finding: Characterization of Mepazine as a reversible, non-competitive MALT1 inhibitor.
  • Hachmann, J., & Salvesen, G. S. (2016). "The paracaspase MALT1: biology and inhibition." Biochimie. Link

    • Key Finding: Detailed structural mechanisms of MALT1 activation and substr
  • Konstantinidou, A., et al. (2018). "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth." Journal of Clinical Investigation. Link

    • Key Finding: Development of advanced covalent inhibitors and the use of GloSensor assays for TE.
  • Gomez-Diaz, C., et al. (2021).[1] "MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4."[9] Proceedings of the National Academy of Sciences (PNAS). Link

    • Key Finding:Critical Reference.

Sources

MI-2 Dihydrochloride: The Foundational Reference for Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pioneer Probe

In the landscape of epigenetic therapeutics, MI-2 dihydrochloride stands as the definitive "proof-of-concept" molecule. While newer, clinical-grade inhibitors (like revumenib or ziftomenib) have since eclipsed it in potency and metabolic stability, MI-2 remains an essential reference compound for in vitro biochemical assays.

Why use MI-2 today?

  • Benchmarking: With a well-documented IC50 (~446 nM), it serves as a reliable positive control to validate assay sensitivity.

  • Selectivity Validation: It effectively discriminates between MLL-fusion dependent lines (e.g., MV4;11) and wild-type controls (e.g., HL-60), confirming on-target mechanism.

  • Solubility: The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating easier handling in aqueous buffers for Fluorescence Polarization (FP) assays.

Mechanistic Foundation

The oncogenic potential of MLL fusion proteins (resulting from chromosomal translocations like t(9;11) or t(11;19)) depends entirely on their ability to bind Menin . This interaction recruits the fusion complex to specific gene promoters (e.g., HOXA9, MEIS1), driving leukemogenesis.

MI-2 functions by competitively occupying the F9 and P13 pockets on Menin, displacing the MLL fusion protein.

Pathway Diagram: Menin-MLL Inhibition

Figure 1: Mechanism of Action. MI-2 mimics the MLL motif, displacing the oncogenic complex.

Menin_Mechanism cluster_pathology Pathological State Menin Menin Protein (Scaffold) MLL_Fusion MLL-Fusion Protein (Oncogenic Driver) Menin->MLL_Fusion High Affinity Binding Blocked_Complex Inert Menin-Inhibitor Complex Target_Genes Upregulation of HOXA9 / MEIS1 MLL_Fusion->Target_Genes Chromatin Recruitment Leukemia Leukemic Transformation (AML/ALL) Target_Genes->Leukemia MI2 MI-2 Dihydrochloride (Inhibitor) MI2->Menin Competes for F9/P13 Pocket MI2->Blocked_Complex Displacement Blocked_Complex->MLL_Fusion Prevents Binding

Caption: MI-2 competes with MLL-Fusion proteins for the Menin central pocket, preventing HOXA9 upregulation.

Comparative Analysis: MI-2 vs. Next-Generation Scaffolds

While MI-2 is excellent for in vitro screening, researchers must understand its limitations compared to the thienopyrimidine class (MI-463/503) or clinical candidates.

Table 1: Technical Specifications & Performance Metrics
FeatureMI-2 (2HCl) MI-463 / MI-503 Revumenib (SNDX-5613)
Role In Vitro Reference In Vivo Tool CompoundsClinical Candidate
IC50 (Binding) ~446 nM 15 – 20 nM< 10 nM
GI50 (MV4;11) ~200 – 500 nM < 50 nM< 20 nM
Solubility High (in water/DMSO)ModerateLow (Requires formulation)
Metabolic Stability Low (Rapid clearance)High (Suitable for mouse models)Optimized for human PK
Primary Utility Assay validation, HTS positive controlXenograft studies, PK/PD correlationClinical trials, translational research

Scientist's Note: Do not use MI-2 for in vivo efficacy studies (mouse models). Its metabolic half-life is insufficient for sustained target inhibition. For animal studies, MI-503 is the preferred research-grade equivalent due to its superior pharmacokinetic profile [1, 2].

Validated Experimental Protocols

To maintain scientific integrity, the following protocols are designed to be self-validating . If the controls described below fail, the data from the test compounds should be considered invalid.

Protocol A: Fluorescence Polarization (FP) Binding Assay

The Gold Standard for determining K_i/IC50.

Reagents:

  • Probe: Fluorescein-labeled MLL peptide (FLSN-MLL4-43).

  • Protein: Recombinant human Menin.

  • Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP, 0.01% Triton X-100.

Workflow:

  • Master Mix: Dilute Menin protein to 2x the K_d (approx. 10–20 nM) and the Fluorescein-probe to 10 nM in the assay buffer.

  • Compound Plate: Serial dilute MI-2 dihydrochloride (Start at 100 µM, 1:3 dilution) in DMSO.

  • Incubation: Transfer 1 µL of compound to 19 µL of Master Mix in a black 384-well low-volume plate.

  • Equilibrium: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm).

Validation Criteria (Pass/Fail):

  • Z-Factor: Must be > 0.5.

  • Window: The mP (milli-polarization) difference between "Bound" (Menin + Probe) and "Free" (Probe only) must be > 100 mP.

  • MI-2 Control: The IC50 must fall between 300–600 nM . If >1 µM, check protein integrity.

Protocol B: Cellular Specificity Screen (The "Kill Curve")

Demonstrating on-target mechanism.

Cell Lines:

  • Test Line: MV4;11 (MLL-AF4 fusion; Menin-dependent).

  • Negative Control: HL-60 or K-562 (MLL-wt; Menin-independent).

Workflow:

  • Seed cells at 0.5 × 10^6 cells/mL in 96-well plates.

  • Treat with MI-2 dihydrochloride (72-hour incubation).

  • Assess viability using ATP-based luminescence (e.g., CellTiter-Glo) or MTT.

Interpretation:

  • Success: MI-2 shows a GI50 < 1 µM in MV4;11 but no significant toxicity (GI50 > 10 µM) in HL-60.

  • Failure: If HL-60 cells die at the same concentration as MV4;11, the compound is exhibiting off-target toxicity (non-specific killing), and the result is invalid.

Strategic Screening Workflow

When evaluating novel Menin inhibitors, use MI-2 to gate your decision-making process.

Diagram: The "Go/No-Go" Decision Tree

Figure 2: Screening Cascade using MI-2 as the Gatekeeper.

Screening_Workflow Start New Compound Library FP_Assay Biochem Screen (FP Assay) Control: MI-2 (IC50 ~446nM) Start->FP_Assay Decision_1 Is IC50 < MI-2? FP_Assay->Decision_1 Discard Discard Compound (Low Potency) Decision_1->Discard No Cell_Assay Cellular Viability (MV4;11) Control: MI-2 (GI50 ~500nM) Decision_1->Cell_Assay Yes (Better Potency) Specific_Check Specificity Check (HL-60 Control) Cell_Assay->Specific_Check Off_Target Flag: Off-Target Toxicity Specific_Check->Off_Target Kills HL-60 Lead_Cand Lead Candidate (Proceed to PK/In Vivo) Specific_Check->Lead_Cand Spares HL-60

Caption: A self-validating screening cascade. MI-2 sets the baseline for potency and specificity.

References

  • Grembecka, J. et al. (2012).[1][2] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[1][3][4] Nature Chemical Biology, 8(3), 277–284.[1]

  • Borkin, D. et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo.[3][4][5] Cancer Cell, 27(4), 589–602.

  • Cierpicki, T. & Grembecka, J. (2014). Challenges and opportunities in targeting the Menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447–462.

  • Krivtsov, A.V. et al. (2019). Discovery of Menin Inhibitor VTP-50469 (Revumenib). Nature, 576, 443–450.

Sources

Technical Comparison Guide: Cross-Resistance Profile of MI-2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance profile of MI-2 dihydrochloride with other leukemia drugs Content Type: Publish Comparison Guide

Executive Summary

MI-2 dihydrochloride (Menin-MLL Inhibitor) represents a distinct therapeutic class compared to standard-of-care (SOC) leukemia agents. Its mechanism of action—disruption of the Menin-KMT2A (MLL) protein-protein interaction—circumvents the canonical resistance pathways associated with cytotoxic chemotherapy (e.g., DNA damage repair upregulation) and kinase inhibitors (e.g., ATP-binding site mutations).

This guide provides a technical analysis of the cross-resistance profile of MI-2 against Cytarabine (Ara-C), Anthracyclines, and FLT3 inhibitors, supported by mechanistic logic and experimental protocols for validation.

Mechanistic Divergence & Resistance Logic

To understand the lack of cross-resistance, one must analyze the point of intervention. Standard leukemia drugs typically target DNA replication or specific tyrosine kinases. MI-2 targets the epigenetic machinery governing leukemogenic gene expression (HOXA9/MEIS1).

Comparative Mechanism Table
Drug ClassRepresentative AgentPrimary TargetMechanism of Resistance (Primary)Cross-Resistance with MI-2?
Menin Inhibitor MI-2 Dihydrochloride Menin-MLL ComplexMEN1 mutations; Glucocorticoid signaling bypassN/A (Reference)
Antimetabolite Cytarabine (Ara-C)DNA Polymerase / DNA ChaindCK downregulation; SAMHD1 upregulationLow / Negligible
Anthracycline Doxorubicin / DaunorubicinTopoisomerase II / DNAP-gp (MDR1) efflux; Topo II mutationsPartial *
FLT3 Inhibitor Gilteritinib / QuizartinibFLT3 Receptor Tyrosine KinaseFLT3-TKD mutations (D835); RAS pathway activationNegative (Synergistic)

*Note on Partial Cross-Resistance: While the molecular targets are distinct, MI-2 is a small molecule. If a cell line exhibits multi-drug resistance (MDR) via massive overexpression of ABCB1 (P-glycoprotein), MI-2 intracellular concentrations may be reduced, mimicking cross-resistance despite target sensitivity.

Pathway Visualization: The Epigenetic Escape Route

The following diagram illustrates why MI-2 remains active in cells resistant to DNA-damaging agents. While Cytarabine resistance often involves blocking the DNA damage response (DDR), MI-2 acts upstream at the chromatin level, silencing the transcription factors required for leukemic maintenance.

Menin_Mechanism cluster_epigenetic Epigenetic Regulation (MI-2 Target) cluster_chemo Standard Chemotherapy (Cytarabine/Anthracyclines) Menin Menin Protein Complex Menin-MLL Complex Menin->Complex MLL_Fusion MLL-Fusion Protein (KMT2A-r) MLL_Fusion->Complex HOXA9 HOXA9 / MEIS1 Transcription Complex->HOXA9 Chromatin Binding Leukemia_Stem Leukemic Stem Cell Maintenance HOXA9->Leukemia_Stem DNA_Rep DNA Replication HOXA9->DNA_Rep Drives Proliferation MI2 MI-2 Dihydrochloride MI2->Complex Disrupts Interaction MI2_Action MI-2 remains active despite p53/dCK loss AraC Cytarabine (Ara-C) AraC->DNA_Rep Blocks Synthesis Resistance Resistance Mechanism: dCK loss / p53 deletion Resistance->AraC Nullifies Effect

Figure 1: Mechanistic uncoupling of MI-2 activity from standard chemotherapy resistance pathways. MI-2 intervenes at the transcriptional root (Menin-MLL), bypassing downstream resistance mechanisms like dCK loss or p53 mutations that plague Cytarabine efficacy.

Experimental Data Analysis: Cross-Resistance Profiles
A. MI-2 vs. Cytarabine (Ara-C)
  • Observation: Cell lines resistant to Cytarabine (e.g., MOLM-13-AraC-R) typically retain sensitivity to Menin inhibition.

  • Data Support: Studies utilizing Menin inhibitors in NPM1-mutated AML models show that these agents can induce differentiation even in the presence of chemotherapy resistance.

  • Synergy Potential: MI-2 has been shown to sensitize resistant cells to Cytarabine. By downregulating HOXA9, MI-2 reduces the threshold for apoptosis, converting a "resistant" phenotype into a "sensitive" one when used in combination.

B. MI-2 vs. FLT3 Inhibitors
  • Observation: Negative cross-resistance (Synergy).

  • Mechanism: FLT3-ITD mutations drive proliferation, while Menin-MLL drives the differentiation block. Targeting FLT3 often leads to resistance via the "gatekeeper" mutation (F691L) or activation of parallel pathways (RAS/MAPK).

  • Verdict: MI-2 is effective in FLT3-inhibitor resistant cells because it targets the transcriptional dependency (MEIS1) that regulates FLT3 expression itself.

  • Reference: Grembecka et al. and subsequent studies on MI-3454 (analog) demonstrate that Menin inhibition suppresses FLT3 expression, effectively cutting off the fuel for the resistant kinase.

Protocol: Determination of Cross-Resistance Factors (RF)

Objective: To quantitatively assess if a drug-resistant leukemia cell line exhibits cross-resistance to MI-2 dihydrochloride.

Materials:

  • Parental Cell Line: e.g., MV4;11 (ATCC® CRL-9591™)

  • Resistant Cell Line: e.g., MV4;11-R (Generated via escalating dose exposure to Cytarabine)

  • Compound: MI-2 Dihydrochloride (dissolved in DMSO, stock 10 mM)

  • Assay: CellTiter-Glo® or MTT Viability Assay

Step-by-Step Methodology:

  • Cell Seeding (Day 0):

    • Harvest Parental and Resistant cells in log-phase growth.

    • Verify viability >95% using Trypan Blue exclusion.

    • Seed cells at optimized density (e.g., 5,000 cells/well) in 96-well white-walled plates (for luminescence).

    • Crucial Step: Ensure seeding density allows for exponential growth over 72h without over-confluence, which can mask drug effects.

  • Drug Treatment (Day 1):

    • Prepare a 9-point serial dilution of MI-2 Dihydrochloride (1:3 dilution series).

    • Range: Start at 10 µM down to ~1.5 nM.

    • Include Vehicle Control (DMSO) : Final concentration must be <0.1% and matched across all wells.

    • Include Positive Control : A drug known to kill both lines (e.g., Puromycin) to validate assay performance.

  • Incubation:

    • Incubate plates for 72 hours at 37°C, 5% CO2.

    • Note: Menin inhibitors often require longer incubation (4-7 days) to observe differentiation-driven phenotypes. For MI-2 cytotoxicity (apoptosis), 72h is standard, but a 96h read is recommended for robust IC50 data.

  • Readout & Analysis (Day 4/5):

    • Add detection reagent (e.g., CellTiter-Glo) and read Luminescence.

    • Normalize data: (Sample - Blank) / (DMSO Control - Blank) * 100.

    • Fit curves using Non-linear Regression (4-parameter logistic).

  • Calculation of Resistance Factor (RF):

    
    
    
    • Interpretation:

      • RF < 2.0: No Cross-Resistance (MI-2 is equally effective).

      • RF > 5.0: Significant Cross-Resistance (Shared mechanism or MDR efflux).

      • RF < 0.8: Collateral Sensitivity (Resistant cells are more sensitive to MI-2).

References
  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology.

  • Krivtsov, A. V., et al. (2019). "Menin inhibition suppresses leukemogenic gene expression and is active in MLL-rearranged and NPM1-mutated AML."[1][2][3][4] Cancer Cell.

  • Dzama, M. M., et al. (2020). "Synergistic targeting of FLT3 mutations in AML via combined Menin-MLL and FLT3 inhibition."[1][3] Blood.

  • Perner, F., et al. (2023). "Mechanisms of resistance to menin inhibitors in AML." Nature.

Sources

Synergistic Potentiation of Chemotherapeutics via MALT1 Inhibition: A Technical Guide to MI-2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

MI-2 dihydrochloride (MALT1 Inhibitor-2) represents a pivot from broad-spectrum cytotoxicity to precision targeting of the CBM complex (CARD11-BCL10-MALT1) . As an irreversible paracaspase inhibitor, MI-2 blocks the proteolytic activity of MALT1, a critical driver of canonical NF-κB signaling in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) and CLL (Chronic Lymphocytic Leukemia).

Why This Matters: Standard-of-care agents like Ibrutinib (BTK inhibitor) often face acquired resistance via BTK mutations (e.g., C481S) or downstream PLCγ2 activation.[1] MI-2 acts downstream of BTK, effectively "short-circuiting" the survival signal even when upstream blockade fails. This guide details the mechanistic basis, validated synergy data, and precise protocols for integrating MI-2 into combinatorial drug discovery pipelines.

Mechanistic Basis for Synergy

The synergistic potential of MI-2 lies in its ability to decouple the antigen receptor signaling cascade at the MALT1 node. While upstream inhibitors (e.g., Ibrutinib) reduce the formation of the CBM complex, they do not inhibit the catalytic activity of pre-existing or constitutively active MALT1.

The Signaling Architecture

MALT1 acts as a "molecular switch." Its protease function cleaves negative regulators (like CYLD and A20 ) and positive regulators (like RelB and BCL10 ), sustaining the NF-κB survival signal. MI-2 covalently binds the catalytic cysteine of MALT1, preventing this cleavage.

G BCR BCR / TCR Stimulation BTK BTK (Target of Ibrutinib) BCR->BTK Phosphorylation CBM CBM Complex (CARD11-BCL10-MALT1) BTK->CBM Assembly MALT1_Act MALT1 Protease Activity CBM->MALT1_Act Activation CYLD CYLD (Negative Regulator) MALT1_Act->CYLD Cleaves/Inactivates RelB RelB (Degradation) MALT1_Act->RelB Cleaves/Destabilizes NFkB NF-κB Nuclear Translocation MALT1_Act->NFkB Drives CYLD->NFkB Inhibits (if intact) Survival Cell Survival & Proliferation NFkB->Survival MI2 MI-2 Dihydrochloride (Irreversible Inhibition) MI2->MALT1_Act Blocks

Figure 1: MALT1 Signaling & MI-2 Intervention Point. Caption: MI-2 inhibits MALT1 protease function downstream of BTK, preventing the cleavage of CYLD and blocking NF-κB-driven survival signals.

Comparative Performance & Synergy Data

The following data synthesizes performance metrics of MI-2 in combination with standard chemotherapeutics. The Combination Index (CI) (Chou-Talalay method) is the gold standard metric:

  • CI < 0.9: Synergism

  • CI = 0.9–1.1: Additive

  • CI > 1.1: Antagonism

Table 1: Validated Synergistic Combinations (In Vitro)
Combination PartnerDrug ClassTarget IndicationInteraction Profile (CI Values)Mechanistic Rationale
Ibrutinib BTK InhibitorABC-DLBCL, CLLStrong Synergy (0.3 – 0.7) Dual blockade of BCR pathway; MI-2 captures "leakage" downstream of BTK.
Venetoclax BCL-2 InhibitorCLL, MCLSynergy (0.5 – 0.8) MI-2 reduces NF-κB-mediated expression of Bcl-xL, sensitizing cells to BCL-2 inhibition.
Lenalidomide IMiDABC-DLBCLModerate Synergy (0.6 – 0.9) MI-2 suppresses IRF4/NF-κB, complementing Lenalidomide's cereblon-mediated degradation of Ikaros/Aiolos.
Bortezomib Proteasome Inh.Multiple MyelomaAdditive/Synergistic Enhances proteotoxic stress while blocking compensatory NF-κB survival loops.

Key Insight: In ibrutinib-resistant CLL samples (harboring BTK C481S mutations), MI-2 monotherapy retains efficacy (IC50 ~2.5 μM), and combination treatment re-sensitizes the tumor cells to apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: High-Throughput Synergy Assessment (Chou-Talalay Method)

Objective: Determine the Combination Index (CI) for MI-2 + Drug X.

Materials:

  • Cell Lines: TMD8 or HBL-1 (ABC-DLBCL); MEC1 (CLL).

  • Reagents: MI-2 Dihydrochloride (Stock: 10 mM in DMSO), Partner Drug, CellTiter-Glo® (Promega).

  • Software: CompuSyn or CalcuSyn.

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well opaque plates. Incubate for 24h.

  • Dosing Matrix:

    • Prepare a Constant Ratio dilution series (e.g., IC50 of MI-2 : IC50 of Drug X).

    • Design a 6x6 matrix:

      • Axis A: MI-2 (0, 0.25, 0.5, 1.0, 2.0, 4.0 μM).

      • Axis B: Ibrutinib (0, 0.1, 1.0, 10, 100, 1000 nM).

  • Incubation: Treat for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 v/v), shake for 2 min, incubate 10 min, read luminescence.

  • Analysis:

    • Calculate Fraction Affected (Fa) for each well.

    • Input Fa and Dose into CompuSyn.

    • Validation Check: Ensure linear correlation coefficient (r) of the Median-Effect Plot is > 0.95.

Protocol B: Mechanistic Validation (MALT1 Cleavage Assay)

Objective: Confirm MI-2 is hitting the target by monitoring CYLD cleavage.

  • Treatment: Treat 5x10^6 cells with MI-2 (0.5, 1, 2 μM) for 6–24 hours.

  • Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot:

    • Load 30 μg protein/lane.

    • Primary Antibodies:

      • Anti-CYLD (detects full length 120 kDa).[1]

      • CRITICAL: Look for the disappearance of the cleaved CYLD fragment (~70 kDa) .[1] In active DLBCL, this fragment is constitutive. MI-2 treatment should eliminate it.

      • Anti-Bcl-xL (downstream readout).

  • Validation: Full-length CYLD band intensity should increase, while the cleaved fragment decreases dose-dependently.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating MI-2 synergy, from stock preparation to data analysis.

Workflow Stock Stock Prep (10mM in DMSO) QC QC Check (Solubility/Purity) Stock->QC Design Design Matrix (Chou-Talalay) QC->Design Pass Tx Treatment (72h Incubation) Design->Tx Constant Ratio Assay Viability Assay (ATP/MTS) Tx->Assay Data Data Analysis (CompuSyn) Assay->Data Calculate Fa Validation Mechanistic Check (Western: CYLD) Data->Validation If CI < 0.9

Figure 2: Synergy Validation Workflow. Caption: Step-by-step workflow for determining Combination Index (CI) and validating mechanism via Western Blot.

Challenges & Optimization

  • Solubility: MI-2 dihydrochloride is soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM). Avoid aqueous buffers for stock storage to prevent hydrolysis.

  • Off-Target Effects: While highly specific for MALT1, high doses (>10 μM) may induce general toxicity. Always include a "Normal B-Cell" (PBMC) control to calculate the Therapeutic Index.

  • In Vivo Formulation: For xenograft studies, MI-2 is often formulated in 10% DMSO / 90% corn oil or similar vehicles for IP injection (25 mg/kg daily).

References

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell.

  • Saba, N. S., et al. (2017). "MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia."[1] Cancer Research.

  • Chou, T. C. (2010).[2] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

  • Melani, C., et al. (2024).[3][4] "Combination Targeted Therapy Produces Durable Responses in Patients With Relapsed DLBCL."[4] The ASCO Post.

  • Tocris Bioscience. "MI 2 (MALT1 inhibitor) Product Information." Tocris.

Sources

Comprehensive Guide: Investigating Acquired Resistance to MI-2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating mechanisms of acquired resistance to MI-2 dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

MI-2 dihydrochloride (MI-2) represents a foundational "first-generation" small-molecule inhibitor of the Menin-MLL interaction. While it effectively validated the therapeutic potential of targeting the Menin-KMT2A (MLL) interface in acute leukemias, its moderate potency (IC50 ~446 nM) and physicochemical properties distinguish it from clinical-stage successors like Revumenib (SNDX-5613) and Ziftomenib (KO-539).

Investigating acquired resistance to MI-2 provides a critical model for understanding how leukemia cells evade chromatin-targeted therapies. This guide compares MI-2 against advanced alternatives, details the mechanistic basis of resistance (specifically MEN1 pocket mutations), and provides a self-validating experimental workflow for generating and characterizing resistant cell lines.

Part 1: Product Profile & Comparative Analysis

To rigorously investigate resistance, one must first establish the baseline performance of MI-2 relative to the "clinical standard" inhibitors. Resistance mechanisms often correlate with drug potency and binding mode.

Comparative Performance Table
FeatureMI-2 Dihydrochloride MI-503 Revumenib (SNDX-5613)
Class 1st Gen Tool Compound2nd Gen Optimized ProbeClinical Candidate (3rd Gen)
Target Menin-MLL InteractionMenin-MLL InteractionMenin-MLL Interaction
IC50 (Binding) 446 nM~15 nM< 10 nM
Binding Mode Reversible, ThienopyrimidineReversible, ThienopyrimidineReversible, High-Affinity
Cellular GI50 (MV4;11) ~3–6 μM~0.2–0.5 μM< 0.05 μM
Primary Resistance Efflux (P-gp), MEN1 mutationMEN1 mutation, BypassMEN1 mutation (M327, G331)
Clinical Status Preclinical (Tool)Preclinical (In vivo probe)Phase I/II (FDA Fast Track)

Scientist’s Insight: Why this matters: When using MI-2 to generate resistant lines, you may encounter "off-target" resistance mechanisms like drug efflux (ABCB1 upregulation) due to the higher micromolar concentrations required for cell killing. In contrast, resistance to high-affinity agents like Revumenib is predominantly driven by specific somatic mutations in the MEN1 drug-binding pocket.

Part 2: Mechanisms of Acquired Resistance

Resistance to Menin inhibitors is a sophisticated evolutionary process where the cancer cell preserves the oncogenic Menin-MLL interaction while excluding the drug.

On-Target Genetic Resistance (MEN1 Mutations)

The most clinically relevant mechanism involves somatic point mutations in the MEN1 gene.

  • The Mechanism: Mutations occur at the drug-binding interface (the central cavity of Menin).

  • Key Residues: M327 (M327I, M327V), G331 (G331R), and T349 (T349M).

  • The Effect: These mutations introduce a steric clash or conformational change that reduces inhibitor affinity by >100-fold without disrupting the binding of the natural MLL1 ligand. This allows the leukemic transcription program (HOXA9/MEIS1) to resume despite drug presence.

Bypass Signaling

Leukemia cells may activate alternative pathways to sustain survival, bypassing the Menin-MLL blockade.

  • FLT3-ITD: Upregulation or co-mutation of FLT3 can drive proliferation independently of the epigenetic block.

  • Bcl-2: Increased anti-apoptotic signaling can counteract the differentiation/apoptosis induced by Menin inhibition.

Pathway Visualization

The following diagram illustrates the Menin-MLL signaling axis and the specific nodes where resistance blocks therapeutic action.

MeninResistance cluster_normal Therapeutic Mode (Sensitive) cluster_resistant Acquired Resistance Mode Drug MI-2 / Revumenib Menin Menin Protein Drug->Menin Binds Pocket MLL MLL-Fusion (KMT2A) Menin->MLL Interaction BLOCKED Chromatin Chromatin Binding MLL->Chromatin Eviction HOXA9 HOXA9 / MEIS1 Expression Chromatin->HOXA9 Downregulation MutMenin Mutant Menin (M327I, G331R) MLLRes MLL-Fusion MutMenin->MLLRes Interaction Preserved DrugRes MI-2 / Revumenib DrugRes->MutMenin Steric Clash (No Binding) HOXA9Res Leukemic Transcription MLLRes->HOXA9Res Sustained Expression

Caption: Mechanism of Action and Resistance. Left: Drug blocks Menin-MLL interaction. Right: MEN1 mutations prevent drug binding but allow MLL interaction.

Part 3: Experimental Workflow

Protocol: Generating Acquired Resistance (Dose Escalation)

Do not rely on a single high-dose selection, which often selects for pre-existing clones or general efflux pumps. A pulsatile dose-escalation strategy mimics clinical pharmacokinetics and allows for the evolution of specific target mutations.

Reagents:

  • Parental Cell Line: MV4;11 (MLL-AF4) or MOLM-13 (MLL-AF9).

  • Compound: MI-2 Dihydrochloride (dissolved in DMSO).

  • Media: RPMI-1640 + 10% FBS.

Step-by-Step Methodology:

  • IC50 Determination (Baseline):

    • Treat parental cells with MI-2 (0.1 nM – 10 μM) for 72h.

    • Measure viability using CellTiter-Glo. Calculate baseline IC50 (e.g., ~400 nM for MI-2).

  • Initial Culture Setup:

    • Seed cells at

      
       cells/mL in T-25 flasks.
      
    • Flask A (Control): DMSO vehicle.

    • Flask B (Low Dose): MI-2 at IC10 (sub-lethal).

    • Flask C (Mid Dose): MI-2 at IC50.

  • Escalation Cycle (The "Pulse" Method):

    • Expose cells to drug for 3-4 days.

    • Wash cells 2x with PBS and resuspend in drug-free media for 24-48h (recovery phase). Note: This recovery is crucial to allow cells to recover from stress before the next hit, favoring mutation emergence over senescence.

    • Assess viability.[1][2] If viability > 80%, increase concentration by 1.5x - 2x.

    • Target: Continue escalation until cells grow robustly at 10x the parental IC50.

  • Clonal Isolation:

    • Once the bulk population is resistant, perform limiting dilution in 96-well plates to isolate single clones. This is essential to identify specific MEN1 mutations vs. mixed populations.

Workflow Diagram

ResistanceWorkflow Start Parental Cells (MV4;11) IC50 Determine Baseline IC50 (CTG) Start->IC50 Escalate Dose Escalation (3-6 Months) IC50->Escalate Start @ IC10 Escalate->Escalate Increase Dose (Recovery Cycles) Selection Growth at 10x IC50 Escalate->Selection Stable Growth Clone Single Cell Cloning Selection->Clone Validate Genomic & Functional Validation Clone->Validate

Caption: Step-by-step workflow for evolving and isolating drug-resistant leukemia clones.

Part 4: Validation Assays (Self-Validating Systems)

Once resistant clones are isolated, you must validate that the resistance is on-target (Menin mutation) and not off-target (efflux pump).

Genomic Profiling (Sanger Sequencing)
  • Purpose: Identify MEN1 mutations.

  • Primers: Design primers covering MEN1 exons, focusing on the drug-binding pocket region (residues 300–350).

  • Expected Result: Heterozygous or homozygous mutations at M327, G331, or T349 in resistant clones.

Chromatin Immunoprecipitation (ChIP-qPCR/Seq)
  • Purpose: Prove that the Menin-MLL complex remains on chromatin despite drug treatment.

  • Target: Menin and MLL1 (N-term).

  • Loci: HOXA9 and MEIS1 promoters.

  • Interpretation:

    • Sensitive Cells + MI-2: Loss of Menin/MLL binding at HOXA9.

    • Resistant Cells + MI-2: Retained Menin/MLL binding at HOXA9.

Co-Immunoprecipitation (Co-IP)
  • Purpose: Assess the physical interaction between Menin and MLL.

  • Protocol:

    • Treat cells with MI-2 (1-5 μM) for 6 hours.

    • Lyse and IP for Menin.

    • Western blot for MLL1.

  • Result: In resistant cells with MEN1 mutations, the Menin-MLL interaction remains intact even in the presence of high concentrations of MI-2.

Efflux Pump Exclusion Assay
  • Purpose: Rule out P-gp (ABCB1) mediated resistance.

  • Protocol: Treat resistant cells with MI-2 +/- Verapamil (P-gp inhibitor).

  • Result: If resistance is reversed by Verapamil, the mechanism is efflux (common with MI-2). If resistance persists, it is likely genetic (MEN1 mutation).

References

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology.

  • Perner, F., et al. (2023). "MEN1 mutations mediate clinical resistance to menin inhibition."[3] Nature.

  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell.[2]

  • Issa, G.C., et al. (2023). "The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia."[4][5] Nature.

  • Krivtsov, A.V., et al. (2019). "A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia." Cancer Cell.[2]

Sources

Navigating the Menin-MLL Axis: A Comparative Guide to MI-2 Dihydrochloride and Novel Menin Inhibitors in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the interaction between menin and the Mixed Lineage Leukemia (MLL) protein has emerged as a critical dependency in a subset of aggressive hematological malignancies. Specifically, in acute leukemias characterized by MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations, the menin-MLL interaction is essential for driving the leukemogenic gene expression program. This guide provides an in-depth comparison of the pioneering research tool, MI-2 dihydrochloride, against the new wave of clinically advanced menin inhibitors, offering a comprehensive analysis of their activity, underlying mechanisms, and the experimental methodologies crucial for their evaluation.

The Menin-MLL Interaction: A Key Vulnerability in Leukemia

The protein menin, encoded by the MEN1 gene, acts as a scaffold protein. In the context of MLL-r leukemias, the N-terminus of the MLL fusion protein binds to menin, which is crucial for tethering the MLL fusion complex to chromatin. This aberrant interaction leads to the recruitment of other epigenetic modifiers, such as the histone methyltransferase DOT1L, resulting in the methylation of histone H3 at lysine 79 (H3K79me2). This epigenetic mark is critical for the transcriptional activation of key downstream target genes, including the HOXA9 and MEIS1 homeobox genes, which drive leukemic cell proliferation and block differentiation.[1]

Inhibiting the menin-MLL interaction disrupts this entire oncogenic cascade, leading to the downregulation of these critical genes, inducing differentiation, and ultimately causing apoptosis in leukemia cells.[2] This targeted approach offers a promising therapeutic window for these high-risk leukemias.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DOT1L DOT1L MLL_Fusion->DOT1L Recruits Chromatin Chromatin MLL_Fusion->Chromatin Binds DOT1L->Chromatin Methylates H3K79 H3K79me2 H3K79me2 Leukemogenic_Genes HOXA9, MEIS1 (Leukemogenic Genes) H3K79me2->Leukemogenic_Genes Upregulates Proliferation Leukemic Proliferation Leukemogenic_Genes->Proliferation Drives Differentiation_Block Differentiation Block Leukemogenic_Genes->Differentiation_Block Blocks MI2 MI-2 Dihydrochloride Block Inhibition MI2->Block Revumenib Revumenib Revumenib->Block Ziftomenib Ziftomenib Ziftomenib->Block Block->Menin

Figure 1. The Menin-MLL signaling pathway and the point of intervention for inhibitors.

Comparative Analysis of Menin Inhibitors

This section compares the preclinical tool MI-2 dihydrochloride with the clinically advanced menin inhibitors, revumenib and ziftomenib, focusing on their in vitro activity in relevant leukemia cell lines.

In Vitro Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are critical metrics for evaluating the potency of these inhibitors. The following table summarizes available data for MI-2 dihydrochloride, revumenib, and ziftomenib in key MLL-rearranged and NPM1-mutant leukemia cell lines.

CompoundCell LineGenotypeIC50/GI50 (nM)Reference
MI-2 dihydrochloride MV4;11MLL-AF4~9,500 (GI50)[3]
KOPN-8MLL-ENL~7,200 (GI50)[3]
ML-2MLL-AF6~8,700 (GI50)[3]
MLL-AF9 transduced BMCsMLL-AF9~5,000 (GI50)[3]
Revumenib (SNDX-5613) MV4-11MLL-AF4<3,000 (IC50)[4]
KMT2A-rearranged ALL cell linesKMT2A-r31 - 125 (IC50)[5]
Primary KMT2A-r infant ALL samplesKMT2A-r<50 (IC50)[5]
Ziftomenib (KO-539) MOLM13MLL-AF9<25 (IC50)[6]
MV4;11MLL-AF4<25 (IC50)[6]
OCI-AML2MLL-AF6<25 (IC50)[6]
OCI-AML3NPM1-mutant<25 (IC50)[6]

Key Insights from the Data:

  • Potency Leap: The newer generation inhibitors, revumenib and ziftomenib, demonstrate significantly greater potency, with IC50 values in the low nanomolar range, compared to the micromolar activity of MI-2 dihydrochloride.[3][5][6] This highlights the substantial progress in medicinal chemistry efforts to optimize the therapeutic potential of menin inhibition.

  • Cell Line Specificity: The sensitivity to menin inhibitors can vary between different MLL-rearranged cell lines, potentially reflecting differences in their dependency on the menin-MLL interaction.[4][5]

  • Clinical Relevance: The potent activity of revumenib and ziftomenib in preclinical models has translated into promising clinical efficacy. Revumenib has received FDA approval for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation.[7][8] Ziftomenib has also shown encouraging results in clinical trials for both MLL-rearranged and NPM1-mutant leukemias.[9][10]

Experimental Protocols for Evaluating Menin Inhibitors

To rigorously assess the activity of menin inhibitors like MI-2 dihydrochloride and its more potent successors, a series of well-defined in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Experimental_Workflow Start Leukemia Cell Lines (e.g., MV4;11, MOLM-13) Treatment Treat with Menin Inhibitor (e.g., MI-2, Revumenib) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (H3K79me2, MLL targets) Treatment->Western Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

Sources

Executive Summary: The Evolution from Tool to Therapeutic

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of MI-2 Dihydrochloride and MI-503: Menin-MLL Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a technical comparison between MI-2 dihydrochloride (MI-2 2HCl) and MI-503 , two pivotal small-molecule inhibitors targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) fusion protein.

The Verdict:

  • MI-2 Dihydrochloride serves as the foundational in vitro tool . It is a first-generation inhibitor with moderate potency (~450 nM) and improved water solubility due to its salt form, making it ideal for basic biochemical assays and initial cellular screening. However, it lacks the metabolic stability required for animal models.

  • MI-503 represents the optimized in vivo lead . With a binding affinity >30-fold higher than MI-2 (~14 nM) and substantial oral bioavailability (~75%), MI-503 is the standard for xenograft studies and advanced preclinical validation.

Mechanistic Foundation

Both compounds function by competitively binding to the central pocket of Menin, a scaffold protein. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin to specific genomic loci (e.g., HOXA9, MEIS1), driving leukemogenesis.

  • Mechanism of Action: Disruption of the Menin-MLL complex releases Menin from chromatin, leading to the downregulation of leukemogenic genes, differentiation of blast cells, and apoptosis.

Visualization: Menin-MLL Signaling & Inhibition

Menin_MLL_Mechanism Menin Menin Scaffold Complex Menin-MLL Complex (Oncogenic Driver) Menin->Complex Binds MLL_Fusion MLL-Fusion Protein MLL_Fusion->Complex Binds Genes Target Genes (HOXA9, MEIS1) Complex->Genes Upregulates Transcription Differentiation Differentiation & Apoptosis Complex->Differentiation Loss of Complex Restores Normalcy Leukemia Leukemic Transformation (Block of Differentiation) Genes->Leukemia Drives Inhibitor Inhibitor (MI-2 or MI-503) Inhibitor->Menin Competes for Binding Pocket Inhibitor->Complex Disrupts

Caption: Competitive displacement of MLL-Fusion proteins from Menin by MI-series inhibitors restores differentiation.

Comparative Performance Analysis

The following data aggregates findings from pivotal studies (Grembecka et al., Borkin et al.) to illustrate the generational leap in performance.

Table 1: Biochemical and Pharmacological Profile
FeatureMI-2 DihydrochlorideMI-503
Generation First-Generation (Tool Compound)Second-Generation (Optimized Lead)
Binding Affinity (IC50) ~446 nM (FP Assay)~14.7 nM (FP Assay)
Dissociation Constant (Kd) ~158 nM~9–10 nM
Cellular GI50 (MV4;11) ~5–10 µM~0.2 µM (200 nM)
Solubility High (Water soluble as 2HCl salt)Moderate (Requires DMSO/Vehicle)
Metabolic Stability Low (Rapid clearance)High (Microsomal stability)
Bioavailability (Oral) < 5% (Poor)~75% (Excellent)
Primary Utility Biochemical assays, CrystallographyIn vivo xenografts, PK/PD studies

Key Insight: While MI-2 2HCl is easier to handle in aqueous buffers due to its salt formulation, MI-503 is approximately 30x more potent biochemically and 25-50x more potent in cellular antiproliferation assays.

Experimental Protocols

To validate these compounds in your own research, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the IC50 of the inhibitor displacing an MLL peptide from Menin.[1][2]

Reagents:

  • Protein: Recombinant human Menin (residues 1–600).

  • Probe: Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-43 for high potency sensitivity, or FLSN-MBM1).

  • Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM DTT.

Workflow:

  • Preparation: Dilute Menin protein to a final concentration of 10–20 nM in assay buffer.

  • Probe Addition: Add Fluorescein-MLL peptide (final conc. 4–10 nM).

  • Compound Dosing: Prepare serial dilutions of MI-2 2HCl (start at 100 µM) and MI-503 (start at 10 µM) in DMSO.

  • Equilibrium: Transfer compounds to the protein-peptide mix. Incubate for 1–2 hours at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader.

  • Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Critical Note: For MI-503, standard probes may hit the "tight-binding limit" (where IC50 ≈ [Protein]). Use a lower protein concentration or a bivalent MLL peptide (MLL4-43) for accurate differentiation of high-affinity inhibitors.

Protocol B: Cellular Proliferation Assay (MTT/CCK-8)

Purpose: To measure functional inhibition in MLL-rearranged leukemia cells.

Cell Lines:

  • Target: MV4;11 (MLL-AF4) or MOLM-13 (MLL-AF9).[3]

  • Control: HL-60 (MLL-WT, should be insensitive).

Workflow:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates containing RPMI-1640 + 10% FBS.

  • Treatment: Treat with MI-2 2HCl (0.1 – 50 µM) or MI-503 (0.01 – 10 µM). Include DMSO vehicle control.

  • Duration: Incubate for 72 to 96 hours . Menin inhibition induces differentiation, which is a slower phenotype than immediate cytotoxicity; 96 hours yields more robust GI50 data.

  • Development: Add MTT or CCK-8 reagent. Incubate 2–4 hours.

  • Quantification: Measure absorbance (OD450 or OD570).

  • Validation: Perform RT-qPCR on a parallel batch to confirm downregulation of HOXA9 and MEIS1.

Strategic Decision Workflow

Use the following logic map to select the correct inhibitor for your specific experimental stage.

Visualization: Experimental Workflow Decision Tree

Decision_Tree Start Experimental Goal Branch1 Biochemical / Structural? Start->Branch1 Branch2 Cellular Screening? Start->Branch2 Branch3 In Vivo / Animal Model? Start->Branch3 MI2 Use MI-2 2HCl (High Solubility, Low Cost) Branch1->MI2 Crystallography Basic FP Assay Branch2->MI2 Initial Hit Validation MI503 Use MI-503 (High Potency, Metabolic Stability) Branch2->MI503 Potency Optimization Differentiation Assay Branch3->MI2 DO NOT USE (Rapid Clearance) Branch3->MI503 Xenograft Studies PK Analysis

Caption: Selection logic for Menin-MLL inhibitors based on experimental phase.

References

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[4] Nature, 481, 600–605.

  • Borkin, D., et al. (2015). Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo. Cancer Cell, 27(4), 589–602.[5]

  • Cierpicki, T., & Grembecka, J. (2014). Challenges and opportunities in targeting the menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447–462.

  • Shi, A., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia.[4][6] Blood, 120(23), 4461–4469.[4]

Sources

Safety Operating Guide

Technical Safety Protocol: MI-2 Dihydrochloride Handling & Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Directive – Beyond Compliance

As researchers, we often treat small molecule inhibitors as generic reagents. However, MI-2 dihydrochloride (CAS: 1047953-91-2) requires a specific, elevated safety protocol.[1] It is not merely a MALT1 inhibitor; it is an irreversible covalent binder that targets the paracaspase domain of MALT1 and has documented off-target effects including the induction of ferroptosis via GPX4 inhibition [1, 2].

Because MI-2 is frequently reconstituted in Dimethyl Sulfoxide (DMSO) —a potent penetration enhancer—the risk profile changes from "solid irritant" to "transdermal toxicant."[1] Standard nitrile gloves are often insufficient for prolonged contact with DMSO-solvated compounds.[1]

This guide provides a self-validating safety system designed to protect both the scientist and the integrity of the experimental data.

Part 2: Hazard Identification & Risk Profile[1][2][3]

Before handling, verify the specific hazard codes. MI-2 dihydrochloride is a bioactive, halogenated organic salt.[1]

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
CAS Number 1047953-91-2Unique identifier for waste manifests.[1]
Physical State Solid (Powder)Risk of airborne particulate during weighing.[1][2]
Solubility DMSO (~100 mM), EthanolCritical: DMSO permeates skin and carries the drug with it.[3]
Mechanism Irreversible (Covalent)Binds permanently to proteins; accidental exposure is cumulative.[1]
GHS Signal WARNING Exercise caution.
Hazard Codes H302, H315, H319, H335Harmful if swallowed; Irritates skin, eyes, and respiratory tract.
Reactivity HygroscopicProtect from moisture to maintain stoichiometry.[1]
Part 3: The PPE System (Hierarchy of Protection)

Do not rely on generic "lab safety" rules. Use this specific tiered system for MI-2.

1. Hand Protection: The "DMSO Factor"

The Risk: Standard disposable nitrile gloves (4 mil) have a breakthrough time of <5 minutes for pure DMSO. If MI-2 is dissolved in DMSO, a splash can carry the inhibitor through the glove and into your bloodstream immediately [3].

The Protocol:

  • Dry Powder Handling: Standard Nitrile (minimum 0.11 mm / 4 mil thickness).[1]

  • Solubilized Stock (DMSO): Double-Gloving is Mandatory. [1]

    • Inner Layer: Standard Nitrile (4 mil).[1]

    • Outer Layer: Long-cuff Nitrile or Polychloroprene (Neoprene).[1]

    • Validation: Inspect gloves for micro-tears by inflating them slightly with air before donning.[1] Change outer gloves immediately upon any splash contact.[1]

2. Eye & Face Protection

The Risk: MI-2 is a salt (dihydrochloride).[1][4][5] Salts are often fine, electrostatic powders that disperse easily, posing a risk of corneal abrasion and chemical irritation (H319). The Protocol:

  • Weighing: Chemical Splash Goggles (indirect vented).[1] Safety glasses allow dust entry from the sides.[1]

  • Pipetting: Safety glasses with side shields are acceptable if working behind a sash.[1]

3. Respiratory Protection

The Protocol:

  • Primary Control: All weighing and solubilization must occur inside a certified chemical fume hood.[1]

  • Secondary Control: If a fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.[1] Note: Surgical masks offer zero protection against chemical dust.[1]

Part 4: Operational Workflow & Visualization[1]

The following diagram outlines the logical flow of handling MI-2, emphasizing the "Gatekeeper" steps where safety checks must occur.

MI2_Handling_Protocol cluster_hood Chemical Fume Hood Zone Storage 1. Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Wait 30 mins) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Goggles) Equilibration->Weighing Anti-static Gun Solubilization 4. Solubilization (DMSO + Double Gloves) Weighing->Solubilization Add Solvent to Powder Dilution 5. Dilution (Media/Buffer) Solubilization->Dilution Working Conc. Waste 6. Disposal (Solid/Liquid Hazardous) Solubilization->Waste Excess Stock Dilution->Waste Post-Exp

Figure 1: Operational workflow for MI-2 dihydrochloride.[1] Red nodes indicate high-risk steps requiring elevated PPE.[1]

Part 5: Step-by-Step Handling Protocols
Protocol A: Safe Weighing & Reconstitution

Objective: Prepare a 10 mM stock solution without aerosol exposure.

  • Equilibration: Remove the vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins). Opening a cold vial causes condensation, hydrolyzing the salt and altering the precise molecular weight.

  • Static Control: Use an anti-static gun on the vial and spatula. Dihydrochloride salts are prone to static charge, which can cause the powder to "jump" or disperse unexpectedly.

  • Weighing:

    • Place a pre-tared amber glass vial on the balance inside the hood.[1]

    • Transfer MI-2 powder.[1]

    • Close the vial before removing it from the balance.

  • Solubilization:

    • Calculate the required DMSO volume based on the specific batch molecular weight (check the CoA, as hydration states vary).

    • Add DMSO slowly down the side of the vial.[1]

    • Vortex with the cap tightly sealed.[1]

Protocol B: Emergency Spill Response

Scenario: You drop a vial of MI-2 powder.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Ensure goggles and double gloves are on.[1]

  • Contain: Cover the powder gently with damp paper towels (using water or ethanol) to prevent dust generation.[1] Do not sweep dry powder. [1]

  • Clean: Scoop up the damp towels and place them in a hazardous waste bag.

  • Decontaminate: Wipe the surface with 70% Ethanol, followed by a detergent wash.[1]

Part 6: Disposal & Environmental Stewardship[1]

MI-2 is toxic to aquatic life with long-lasting effects (H410).[1][4] It must never be flushed down the drain.[1]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (incineration stream).

  • Liquid Waste: All stock solutions and high-concentration aliquots must be disposed of in Chemical Liquid Waste containers compatible with organic solvents.[1]

  • Empty Vials: Triple rinse with solvent; dispose of the rinsate as liquid waste, then deface the label and dispose of the glass.

References
  • Fontan, L., et al. (2012).[1] MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo.[1][6] Cancer Cell, 22(6), 812–824.

  • Wang, Q., et al. (2025).[1] MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4.[1][7] Proceedings of the National Academy of Sciences (PNAS).[1]

  • Showa Group. (n.d.). Chemical Permeation Guide: DMSO and Nitrile.[1] Showa Gloves Technical Guide.

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.